Product packaging for Voxtalisib(Cat. No.:CAS No. 934493-76-2)

Voxtalisib

Cat. No.: B1684596
CAS No.: 934493-76-2
M. Wt: 270.29 g/mol
InChI Key: RGHYDLZMTYDBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)-7-pyrido[2,3-d]pyrimidinone is a pyrazolopyridine.
XL765 is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.
Voxtalisib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Breast Cancer, among others.
This compound is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. This compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.
a dual PI3K/mTOR inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N6O B1684596 Voxtalisib CAS No. 934493-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025755
Record name 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934493-76-2
Record name Voxtalisib [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voxtalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOXTALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Voxtalisib: A Technical Guide to the Dual PI3K/mTOR Inhibitor's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, and reversible dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) signaling pathways.[1] By targeting two critical nodes in a pathway frequently dysregulated in human cancers, this compound represents a strategic approach to anticancer therapy. This document provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, key experimental methodologies for its evaluation, and visual representations of its cellular effects. The constitutive activation of the PI3K/AKT/mTOR pathway is a primary driver in the pathogenesis of many malignancies, including various B-cell cancers.[2] this compound's ability to concurrently inhibit both PI3K and mTOR allows it to circumvent the negative feedback loop that can lead to paradoxical pathway activation when only mTOR is inhibited.[3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[4][5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[6]

In cancer cells, this pathway is often hyperactivated due to mutations in upstream receptors (e.g., receptor tyrosine kinases), activating mutations in PI3K itself, or loss of the tumor suppressor PTEN. This compound's dual inhibition leads to a comprehensive shutdown of this pathway:

  • PI3K Inhibition : By blocking the catalytic activity of PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogates the recruitment and activation of downstream effectors, most notably the kinase Akt.

  • mTOR Inhibition : this compound directly inhibits both mTORC1 and mTORC2. Inhibition of mTORC1 blocks the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[7] Inhibition of mTORC2, which is responsible for the full activation of Akt via phosphorylation at serine 473, further ensures the suppression of Akt-mediated survival signals.[4]

This combined blockade results in several key anti-cancer cellular outcomes, including apoptosis, cell cycle arrest, and autophagy.[7][8]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings. The following tables summarize its inhibitory concentrations and clinical responses across various cancer types.

Table 1: Preclinical Inhibitory Activity of this compound
Target / Cell LineAssay TypeIC50 ValueReference
Biochemical Assays
PI3K p110αKinase Assay39 nM[5][7]
PI3K p110βKinase Assay113 nM[5]
PI3K p110γKinase Assay9 nM[5][7]
PI3K p110δKinase Assay43 nM[5][7]
mTORKinase Assay157 nM[5][7]
mTORC1Kinase Assay160 nM[5]
mTORC2Kinase Assay910 nM[5]
DNA-PKKinase Assay150 nM[5]
Cell-Based Assays
p-S6 Inhibition (PC-3)Cellular ELISA120 nM[5]
p-Akt Inhibition (PC-3)Cellular ELISA250 nM[5]
Proliferation (MCF7)BrdU Incorporation1,070 nM[5]
Proliferation (PC-3)BrdU Incorporation1,840 nM[5]
Proliferation (HL60)Proliferation Assay2.23 µM[8]
Proliferation (K562)Proliferation Assay4.20 µM[8]
Table 2: Clinical Efficacy of this compound
Cancer TypeTrial PhaseTreatment RegimenOverall Response Rate (ORR)Key OutcomesReference
High-Grade GliomaPhase IThis compound + Temozolomide4% (Partial Response)68% Stable Disease[9]
Follicular LymphomaPhase IIMonotherapy41.3%10.9% Complete Response; Median PFS: 58 weeks[10]
CLL / SLLPhase IIMonotherapy11.4%Median PFS: 14.4 weeks[11]
MCL, DLBCLPhase IIMonotherapyLimited EfficacyNot specified[10]
Metastatic Breast Cancer (HR+, HER2-)Phase I/IIThis compound + LetrozoleNot specified6-month PFS rate: 8%[12]

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma; PFS: Progression-Free Survival.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound dually inhibits PI3K and mTOR (mTORC1/2).

In Vitro Evaluation Workflow for this compound

experimental_workflow cluster_assays Cellular Assays cluster_analysis Data Acquisition & Analysis start Cancer Cell Culture (e.g., HL60, MCF7) treatment Treat cells with this compound (Dose-response & time-course) start->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Protein Analysis (Western Blot for p-Akt, p-S6) treatment->western plate_reader Spectrophotometry (OD 570nm) viability->plate_reader flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry imaging Chemiluminescence Imaging western->imaging data_analysis Calculate IC50 Quantify Apoptosis % Determine Cell Cycle Arrest Analyze Protein Levels plate_reader->data_analysis flow_cytometry->data_analysis imaging->data_analysis

Caption: Workflow for assessing this compound's anti-cancer effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Correct for background absorbance, normalize data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Methodology:

  • Cell Treatment: Plate 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

  • Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phosphorylated Proteins (p-Akt, p-S6)

This technique is used to detect and quantify the levels of specific phosphorylated proteins to confirm the inhibition of the PI3K/mTOR signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), and total S6, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Resistance Mechanisms and Conclusion

While this compound shows significant promise, innate and acquired resistance can limit its efficacy. Potential mechanisms include mutations in the PI3K pathway that prevent drug binding or activation of parallel survival pathways. In some contexts, this compound has shown the ability to overcome multidrug resistance by downregulating efflux pumps like MDR1 and MRP1.[8]

References

A-Specific PI3K Isoform Targeting by Voxtalisib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that has been investigated for the treatment of various cancers.[1] It functions as a dual inhibitor, targeting both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) pathways.[1] This guide provides a detailed technical overview of this compound's targeting of specific PI3K isoforms, its mechanism of action, and relevant experimental methodologies.

Data Presentation: this compound's Inhibitory Activity

This compound demonstrates potent inhibitory activity against all four Class I PI3K isoforms, as well as mTOR. The following tables summarize the quantitative data on its inhibitory concentrations (IC50) and equilibrium inhibition constant (Ki).

Table 1: this compound IC50 Values against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
p110α39
p110β110, 113
p110γ9
p110δ43

Data sourced from multiple studies, slight variations in reported values exist.[2][3]

Table 2: this compound Inhibitory Activity against mTOR and Other Kinases

Kinase TargetIC50 (nM)
mTORC1160
mTORC2910
DNA-PK150
mTOR (general)157

[2][3]

Table 3: this compound Cellular Activity

Cellular EffectCell LineIC50 (nM)
Inhibition of EGF-stimulated AKT phosphorylationPC-3250
Inhibition of nonstimulated S6 phosphorylationPC-3120
Inhibition of Proliferation (BrdUrd)MCF71,070
Inhibition of Proliferation (BrdUrd)PC-31,840
Inhibition of Colony GrowthPC-3270
Inhibition of Colony GrowthMCF7230

[2]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PI3Kα with a Ki value of 13 nM.[2] By inhibiting the PI3K/AKT/mTOR pathway, this compound effectively blocks critical cellular processes such as cell growth, proliferation, and survival. Oral administration of this compound leads to a dose-dependent reduction in the phosphorylation of downstream effectors including AKT, p70S6K, and S6 in tumor models.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->mTORC1 mTORC2->AKT Phosphorylates (Ser473) p70S6K p70S6K mTORC1->p70S6K S6 S6 Ribosomal Protein p70S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors like this compound. Below are representative protocols for an in vitro kinase assay and a Western blot analysis.

In Vitro Kinase Assay for PI3K Isoform IC50 Determination

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PI3K isoform.

References

Voxtalisib (XL765): A Technical Guide to its Effects on AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By targeting these critical nodes in the PI3K/AKT/mTOR signaling cascade, this compound effectively modulates cell growth, proliferation, and survival. A key downstream effector of this pathway is the serine/threonine kinase AKT. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its inhibitory effect on AKT phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in cancer.[2] this compound exerts its effects by targeting two key kinases in this pathway:

  • PI3K Inhibition: this compound is a pan-inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] PI3K is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, a crucial step for its activation.[4] By inhibiting PI3K, this compound prevents the formation of PIP3, thereby blocking the initial activation signal for AKT.[3]

  • mTOR Inhibition: this compound also directly inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5]

    • mTORC1 is a key downstream effector of AKT and regulates protein synthesis and cell growth.

    • mTORC2 is a critical upstream activator of AKT, specifically responsible for phosphorylating AKT at the serine 473 (S473) residue, which is required for its full activation.[6]

Therefore, this compound inhibits AKT phosphorylation through a dual mechanism: blocking its recruitment to the membrane via PI3K inhibition and preventing its full activation by inhibiting the mTORC2-mediated phosphorylation of S473. This dual action ensures a robust blockade of the entire signaling axis.

Voxtalisib_Mechanism cluster_upstream cluster_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT recruits mTORC1 mTORC1 AKT->mTORC1 P Downstream Downstream Effects (Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P (S473) mTORC1->Downstream This compound This compound (XL765) This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound's dual inhibition of PI3K and mTOR.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

This table details the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.

Target KinaseIC50 (nM)Reference
PI3K p110α39[5]
PI3K p110β113[5]
PI3K p110γ9[5]
PI3K p110δ43[5]
mTOR157[5]
mTORC1160[5]
mTORC2910[5]
DNA-PK150[5]
Table 2: Cellular Assays for AKT Pathway Inhibition

This table presents this compound's efficacy in cellular models, measuring its impact on PIP3 production and the phosphorylation of AKT and its downstream target, S6.

AssayCell LineIC50 (nM)Reference
EGF-induced PIP3 ProductionPC-3290[5]
EGF-induced PIP3 ProductionMCF7170[5]
EGF-stimulated p-AKTPC-3250[5]
Non-stimulated p-S6PC-3120[5]
Table 3: In Vivo Inhibition of AKT Phosphorylation

This table shows the dose required to achieve 50% inhibition of AKT and downstream protein phosphorylation in tumor xenograft models.

Phospho-Protein TargetIn Vivo ED50 (mg/kg)Reference
p-AKT (T308 and S473)19[5]
p-p70S6K51[5]
p-S618[5]

Pharmacodynamic studies in patients have confirmed that this compound inhibits the PI3K/mTOR pathway at well-tolerated doses, with reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 observed in tumor tissue.[7]

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on AKT phosphorylation in cultured cancer cells.

Western Blot for Phospho-AKT (S473) and Total AKT

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.

WB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis c1 1. Cell Culture & Treatment (e.g., PC-3, MCF7) c2 2. This compound Incubation (various concentrations/times) c1->c2 c3 3. Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) c2->c3 c4 4. Protein Quantification (BCA Assay) c3->c4 a1 5. SDS-PAGE (10% polyacrylamide gel) a2 6. Protein Transfer (PVDF membrane) a1->a2 a3 7. Blocking (5% BSA or milk in TBST) a2->a3 a4 8. Primary Antibody Incubation (anti-p-AKT S473, anti-total AKT) Overnight at 4°C a3->a4 a5 9. Secondary Antibody Incubation (HRP-conjugated) a4->a5 a6 10. Detection (ECL substrate) a5->a6 a7 11. Imaging & Densitometry a6->a7

A typical Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 or MCF7) and grow to 70-80% confluency. Serum starve cells for several hours if assessing stimulation (e.g., with EGF). Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[1][8] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[1]

  • Sample Preparation: Mix 20-50 µg of total protein from each sample with Laemmli sample buffer.[9] Heat the samples at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE: Load the prepared samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution. Use a primary antibody specific for phospho-AKT (Ser473) (e.g., from Cell Signaling Technology, #9271) diluted in blocking buffer.[10][11] On a separate blot or after stripping, probe for total AKT as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.[9]

  • Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[9] Quantify band intensity using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Cell-Based ELISA for Phospho-AKT

A cell-based ELISA provides a higher-throughput method for quantifying the inhibition of AKT phosphorylation directly in microplates.

Methodology:

  • Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Serum starve the cells, then pre-treat with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate AKT phosphorylation by adding a growth factor like Epidermal Growth Factor (EGF) for a short period (e.g., 20 minutes).[5] Include non-stimulated and vehicle-treated controls.

  • Fixation and Permeabilization: Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS. Following fixation, wash the cells and permeabilize them with a buffer containing a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific sites with a blocking buffer (e.g., PBS with 5% normal serum).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-AKT (S473). In parallel wells, incubate with an antibody against total AKT for normalization.

  • Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.

  • Detection: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

  • Quantification: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The signal for phospho-AKT is normalized to the signal for total AKT.

Conclusion

This compound (XL765) is a potent dual inhibitor of the PI3K/mTOR pathway, leading to a significant and dose-dependent reduction in AKT phosphorylation at both the T308 and S473 sites. Its efficacy has been demonstrated across a range of in vitro and in vivo models, with quantitative assays confirming its low nanomolar potency against target kinases and in cellular contexts. The methodologies described herein, particularly Western blotting and cell-based ELISAs, provide robust frameworks for researchers to further investigate the effects of this compound and other PI3K/mTOR inhibitors on this critical cancer signaling pathway.

References

Downstream Effectors of Voxtalisib in the mTOR Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of Voxtalisib (also known as XL765 or SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), on the mTOR signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Executive Summary

This compound is a potent, orally bioavailable small molecule that competitively and reversibly inhibits class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1][2] By targeting these critical nodes in the PI3K/Akt/mTOR pathway, this compound effectively blocks downstream signaling, leading to the inhibition of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[4] This guide focuses on the downstream molecular consequences of this compound administration, providing researchers with the foundational knowledge to design and interpret experiments aimed at evaluating its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of this compound on its primary targets and downstream cellular processes.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
Target/ProcessIC50 (nM)Cell Line/Assay ConditionReference
PI3K Isoforms
p110α39In vitro kinase assay[2]
p110β113In vitro kinase assay[2]
p110γ9In vitro kinase assay[2]
p110δ43In vitro kinase assay[2]
mTOR Complexes
mTOR157In vitro kinase assay[2]
mTORC1160Immune-complex kinase assay[2]
mTORC2910Immune-complex kinase assay[2]
DNA-PK 150In vitro kinase assay[2]
Cellular Phosphorylation
p-Akt (Ser473)250PC-3 cells (EGF-stimulated)[2]
p-S6120PC-3 cells[2]
Cellular Proliferation
Proliferation (BrdU)1,070MCF7 cells[2]
Proliferation (BrdU)1,840PC-3 cells[2]
Colony Growth270PC-3 cells[2]
Colony Growth230MCF7 cells[2]
Table 2: In Vivo Pharmacodynamic Effects of this compound
Downstream Effector% Inhibition (Maximum)Dose (mg/kg)Time PointTumor ModelReference
p-Akt (T308)84%304 hoursTumor xenografts[2]
p-Akt (S473)84%304 hoursTumor xenografts[2]
p-p70S6KNot specified304 hoursTumor xenografts[2]
p-S684%304 hoursTumor xenografts[2]

Signaling Pathways and Experimental Workflows

Visual representations of the mTOR pathway and a typical experimental workflow are provided below to clarify the mechanism of action of this compound and the methods used to assess its effects.

PI3K/mTOR Signaling Pathway and this compound's Points of Inhibition

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates (T308) TSC TSC1/TSC2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6 S6 S6K1->S6 Phosphorylates Translation Protein Translation S6->Translation Promotes eIF4E eIF4E FourEBP1->eIF4E Inhibits binding to eIF4E->Translation Initiates This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response/Time-Course) Start->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest Kinase In Vitro Kinase Assay Treatment->Kinase Purified Enzymes Lysate Prepare Protein Lysates Harvest->Lysate Viability Cell Viability Assay (e.g., MTT, BrdU) Harvest->Viability WB Western Blot (p-S6K1, p-4EBP1, p-Akt, etc.) Lysate->WB Analysis Data Analysis (IC50, % Inhibition) WB->Analysis Viability->Analysis Kinase->Analysis

References

Voxtalisib: A Technical Guide on its Impact on Tumor Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound's ability to concurrently inhibit both PI3K and mTOR, including both mTORC1 and mTORC2 complexes, allows it to circumvent the feedback activation of PI3K that can occur with mTORC1-only inhibitors, potentially leading to more potent and durable anti-tumor effects.[4][5]

This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, its effects on tumor cell proliferation and survival with supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also directly inhibits mTOR kinase activity.[4][6] The PI3K/Akt/mTOR pathway is constitutively activated in many B-cell malignancies and other cancers, contributing to their pathogenesis.[7]

Upon activation by upstream signals (e.g., growth factors), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:

  • Activation of mTORC1: This complex promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8][9]

  • Inhibition of Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.

By inhibiting PI3K, this compound prevents the generation of PIP3, thus blocking the activation of Akt and its downstream signaling. Simultaneously, its direct inhibition of mTORC1 and mTORC2 further suppresses protein synthesis, cell growth, and proliferation.[5] This dual inhibition leads to a comprehensive shutdown of this critical survival pathway.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 → PIP3 This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt Proliferation Proliferation Survival Survival Growth Growth PIP3->Akt Akt->mTORC1 Akt->Proliferation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition S6K1->Growth 4E-BP1->Growth Apoptosis Inhibition->Survival

Caption: this compound's dual inhibition of the PI3K/Akt/mTOR pathway.

Impact on Tumor Cell Proliferation and Survival

This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo models.

Inhibition of Cell Proliferation

Treatment with this compound results in a dose-dependent decrease in cell viability and proliferation in various tumor cell lines.[9] In MCF7 (breast cancer) and PC-3 (prostate cancer) cells, this compound inhibits proliferation with IC50 values of 1,070 nM and 1,840 nM, respectively, as measured by BrdU incorporation.[10] Its effect on anchorage-independent growth, a hallmark of malignancy, is even more potent, with IC50 values of 230 nM in MCF7 cells and 270 nM in PC-3 cells.[6]

Induction of Apoptosis and Autophagy

The dual inhibition of PI3K and mTOR by this compound is more effective at inducing apoptosis than selective inhibition of PI3K alone.[8][9] This is associated with a significant reduction in the phosphorylation of mTOR targets such as S6, S6K, and 4EBP1.[8][9] In patient-derived primary chronic lymphocytic leukemia (CLL) cells, this compound induced caspase-dependent apoptosis with an IC50 value of 0.86 μM.[4] Furthermore, this compound treatment can lead to the accumulation of autophagosomes, indicating an impact on autophagy, another key cellular process.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM)
PI3K Isoforms
p110α 39[6][9]
p110β 113[6]
p110γ 9[6][9]
p110δ 43[6][9]
mTOR Complexes
mTORC1 160[6]
mTORC2 910[6]
Other Kinases

| DNA-PK | 150[6][9] |

Table 2: Effect of this compound on Tumor Cell Proliferation (IC50)

Cell Line Cancer Type Assay IC50 (nM)
PC-3 Prostate Cancer Proliferation (BrdU) 1,840[10]
MCF7 Breast Cancer Proliferation (BrdU) 1,070[10]
PC-3 Prostate Cancer Anchorage-Independent Growth 270[6]
MCF7 Breast Cancer Anchorage-Independent Growth 230[6]

| Primary CLL Cells | Leukemia | Apoptosis Induction | 860[4] |

Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2)

Efficacy Endpoint Result
Overall Response Rate (ORR) 41.3%[11][12]
Complete Response (CR) 10.9%[11][12]

| Median Progression-Free Survival | 58 weeks[11] |

Note: Efficacy was more limited in aggressive malignancies like MCL and DLBCL in the same study.[11][12]

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the impact of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Methodology:

  • Cell Seeding: Seed tumor cells (e.g., MCF7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 48-72 hours.

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well for the final 2-4 hours of incubation.

  • Fixation and Denaturation: Aspirate the medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 90 minutes.

  • Detection: Wash the wells and add a substrate solution (e.g., TMB). Stop the reaction with an acid solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Serial Dilutions, 48-72h) A->B C 3. Add BrdU Labeling Reagent (2-4h) B->C D 4. Fix and Denature Cells C->D E 5. Add Anti-BrdU Antibody D->E F 6. Add Substrate & Stop Solution E->F G 7. Read Absorbance (450 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a BrdU-based cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate.[13] After 24 hours, treat with this compound (e.g., at its IC50 concentration) or vehicle control for 24, 48, or 72 hours.[9]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask.[13]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

  • Data Acquisition: Analyze the cells immediately (within 1 hour) using a flow cytometer.

  • Analysis: Gate the cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46)).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. Sample Prep & SDS-PAGE A->B C 3. Transfer to Membrane B->C D 4. Blocking (BSA/Milk) C->D E 5. Primary Antibody Incubation (e.g., p-Akt, p-S6) D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Band Intensity Analysis G->H

Caption: Workflow for Western Blot analysis of signaling proteins.

Conclusion

This compound effectively inhibits tumor cell proliferation and induces apoptosis by dually targeting the PI3K and mTOR signaling pathways. Its potent activity has been demonstrated in a variety of preclinical models and has shown encouraging clinical efficacy, particularly in follicular lymphoma.[4][11] The comprehensive shutdown of this critical oncogenic pathway underscores the therapeutic potential of this compound. The methodologies and data presented in this guide provide a framework for further research and development of this and other PI3K/mTOR pathway inhibitors in oncology.

References

Preclinical Evaluation of Voxtalisib in Glioblastoma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] Standard treatment, including surgery, radiation, and chemotherapy with temozolomide (TMZ), offers limited improvement in survival, highlighting the urgent need for novel therapeutic strategies.[3] A frequently dysregulated signaling pathway in GBM is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is activated in approximately 88% of cases.[3][4] This pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[3][5]

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, ATP-competitive dual inhibitor that targets all four class I PI3K isoforms (p110α, β, γ, δ) and mTOR.[5][6][7] By simultaneously blocking these key nodes, this compound aims to overcome the feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in glioblastoma models, detailing its mechanism of action, experimental protocols, and key findings from in vitro and in vivo studies.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that promotes tumorigenesis.[8] In glioblastoma, this pathway is often constitutively active due to genetic alterations such as loss of the tumor suppressor PTEN or mutations in genes encoding receptor tyrosine kinases (e.g., EGFR) and PI3K subunits.[3][5] Activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.

This compound exerts its anti-tumor effects by directly inhibiting both PI3K and mTOR, leading to a comprehensive blockade of this signaling axis. This dual inhibition prevents the activation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased cell proliferation, survival, and metabolism.[7][9] Preclinical studies have demonstrated that this compound effectively inhibits PI3K/mTOR signaling in human glioblastoma xenograft models, leading to reduced tumor growth.[5]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of PI3K and mTOR.

Preclinical In Vitro Evaluation

In vitro studies are fundamental for determining the direct cellular effects of a therapeutic agent. For this compound, these assays confirm its mechanism of action and cytotoxic potential against glioblastoma cells.

Data Presentation: In Vitro Activity of this compound

While specific IC50 values for this compound in GBM cell lines are not detailed in the provided search results, related studies on dual PI3K/mTOR inhibitors and this compound's activity in other cancers provide a framework for its expected potency.[7][9] Studies have shown that this compound induces apoptosis in chronic lymphocytic leukemia (CLL) cells with an IC50 of 0.86 µM and inhibits the proliferation of various cancer cell lines.[9] In glioblastoma, treatment with this compound has been shown to decrease cell viability and motility.[10]

ParameterCell Line(s)ObservationReference
Cell Viability GBM & GBM CSCsHigh doses of this compound decreased cell viability.[10]
Pathway Inhibition GBM & GBM CSCsThis compound inhibited mTOR, leading to activated autophagy in GBM cells.[10]
Cell Motility GBM & GBM CSCsThis compound combinations decreased F-actin density and cell motility.[10]
Apoptosis Patient-derived CLL cellsInduced caspase-dependent apoptosis (IC50 = 0.86 µM).[9]

Note: CSCs refer to Cancer Stem Cells.

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Lines: Human glioblastoma cell lines (e.g., U87-MG, GS-2) and patient-derived glioblastoma cancer stem cells (GBMSCs) are commonly used.[3][10]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.

  • Quantification:

    • For MTT assays, MTT reagent is added to each well, incubated for 2-4 hours to allow for formazan crystal formation, and then a solubilizing agent is added. Absorbance is read at 570 nm.

    • For CellTiter-Glo®, the reagent is added directly to the wells, and luminescence (proportional to ATP levels) is measured.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

3. Western Blotting for Pathway Analysis:

  • Cell Lysis: After treatment with this compound for a defined period (e.g., 2, 6, 24 hours), cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on polyacrylamide gels.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6K, total S6K, p-4E-BP1, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture GBM Cells Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance/ Luminescence Assay->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for an in vitro cell viability study.

Preclinical In Vivo Evaluation

In vivo studies using animal models are critical for assessing the systemic efficacy, safety, and pharmacokinetics of a drug in a more complex biological environment.[2][11]

Data Presentation: In Vivo Efficacy of this compound

Preclinical studies have confirmed that this compound inhibits tumor growth in human glioblastoma xenograft models.[5] When used in combination with TMZ, this compound has been shown to enhance animal survival in orthotopic GBM models.[3] Pharmacodynamic analyses in clinical trials, which build upon preclinical findings, showed that this compound treatment led to pathway inhibition in tumor tissue, correlating with decreased tumor cell proliferation.[9][12]

ParameterAnimal ModelTreatmentKey FindingReference
Tumor Growth Human GBM XenograftsThis compound MonotherapyInhibited tumor growth.[5]
Survival GS-2 & U87-MG Orthotopic TumorsThis compound + TMZEnhanced animal survival compared to controls.[3]
Metabolic Response GS-2 & U87-MG Orthotopic TumorsThis compound, TMZ, or ComboSignificantly lower hyperpolarized lactate-to-pyruvate ratio, indicating a metabolic response to therapy.[3]
Pathway Inhibition Recurrent GBM Patients (Clinical)90 mg this compound dailySufficient drug exposure in GBM tissue to inhibit PI3K/mTOR signaling.[5][12]
Experimental Protocols

1. Orthotopic Glioblastoma Xenograft Model:

  • Cell Preparation: Human glioblastoma cells (e.g., U87-MG), often engineered to express a reporter like luciferase for imaging, are harvested and resuspended in a sterile solution like PBS.

  • Animal Subjects: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Intracranial Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 1x10^5) are slowly injected into the brain parenchyma (e.g., the striatum).

  • Post-operative Care: The incision is closed, and animals are monitored for recovery and neurological symptoms.

2. Drug Administration and Dosing:

  • Tumor Establishment: Tumor growth is monitored, typically starting 7-10 days post-implantation, using non-invasive imaging.

  • Randomization: Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., Vehicle, this compound, TMZ, this compound + TMZ).

  • Administration: this compound is formulated for oral administration and delivered daily via oral gavage. Doses used in clinical studies, such as 30-90 mg daily, inform the dose ranges for preclinical models.[5]

3. Tumor Burden Assessment and Efficacy Endpoints:

  • Bioluminescence Imaging (BLI): For luciferase-expressing tumors, mice are injected with luciferin, and the resulting light emission from the tumor is captured. The signal intensity correlates with tumor volume.

  • Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the tumor and is used to measure tumor volume accurately.[3]

  • Survival: The primary endpoint is often overall survival, defined as the time from the start of treatment until the animal reaches a humane endpoint (e.g., significant weight loss, neurological impairment).

4. Pharmacodynamic (PD) Analysis:

  • Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and tumor tissues are harvested.

  • Immunohistochemistry (IHC): A portion of the tumor is fixed in formalin and embedded in paraffin. Sections are stained with antibodies against markers of pathway inhibition (e.g., phosphorylated-S6) to visually confirm that the drug reached its target and had the intended biological effect.

  • Western Blot: Another portion of the tumor can be snap-frozen for protein extraction and Western blot analysis, as described in the in vitro section.

InVivo_Workflow Implant Intracranial Implantation of GBM Cells Monitor Monitor Tumor Growth (e.g., MRI/BLI) Implant->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize Treat Daily Treatment (this compound +/- TMZ) Randomize->Treat Assess Assess Tumor Burden & Survival Treat->Assess Ongoing PD_Analysis Endpoint Pharmacodynamic Analysis (IHC, Western) Assess->PD_Analysis

References

Voxtalisib: A Technical Deep Dive into its Apoptotic Induction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that concurrently targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis, a key mechanism of its anti-cancer activity. We will explore the molecular signaling pathways affected by this compound, present quantitative data from preclinical studies, and provide detailed experimental protocols for key apoptosis assays.

Introduction to this compound and its Mechanism of Action

This compound is a dual inhibitor, targeting all four isoforms of Class I PI3K (p110α, p110β, p110γ, and p110δ) and mTOR, including both mTORC1 and mTORC2 complexes. The PI3K/Akt/mTOR signaling cascade is a central pathway that promotes cell survival by inhibiting apoptosis. By simultaneously blocking PI3K and mTOR, this compound delivers a multi-pronged attack on this pro-survival signaling, tipping the cellular balance towards programmed cell death.

Preclinical studies have demonstrated that this compound's dual inhibitory action leads to a more potent induction of apoptosis compared to selective inhibition of either PI3K or mTOR alone. This is attributed to the comprehensive shutdown of downstream signaling, preventing feedback loops that can arise from single-target inhibition.

The PI3K/mTOR Signaling Pathway and its Role in Apoptosis

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt phosphorylates a wide range of substrates, leading to the inhibition of pro-apoptotic proteins and the activation of pro-survival factors. One of the key downstream targets of Akt is the mTOR complex. mTORC1, in particular, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

The PI3K/mTOR pathway regulates apoptosis primarily through its influence on the Bcl-2 family of proteins and the caspase cascade.

Regulation of the Bcl-2 Family of Proteins

The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim). The balance between these opposing factions determines the cell's susceptibility to apoptosis. The PI3K/Akt pathway promotes cell survival by:

  • Phosphorylating and inactivating the pro-apoptotic protein Bad. This prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.

  • Promoting the expression of anti-apoptotic proteins like Mcl-1.

  • Inhibiting the activity of transcription factors that drive the expression of pro-apoptotic proteins.

This compound, by inhibiting PI3K and mTOR, disrupts these survival signals, leading to an increase in the activity of pro-apoptotic Bcl-2 family members and a decrease in the levels of anti-apoptotic members. This shift in the Bax/Bcl-2 ratio is a critical step in the induction of apoptosis.

The Caspase Cascade

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. They are present in an inactive zymogen form and are activated through a proteolytic cascade. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers the activation of effector caspases (e.g., caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The PI3K/mTOR pathway can suppress caspase activation. By inhibiting this pathway, this compound facilitates the activation of the caspase cascade, leading to caspase-dependent apoptosis. In patient-derived primary chronic lymphocytic leukaemia (CLL) cells, this compound has been shown to induce caspase-dependent apoptosis[1].

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound from various preclinical studies.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V Positive)Fold Increase in Caspase-3/7 ActivityReference
Pancreatic Cancer (Various)148Data not specified, but significant increase observedNot Reported[2]
Pancreatic Cancer (Various)1072Data not specified, but dose-dependent increaseNot Reported[3]
Primary CLL Cells0.86 (IC50)48Not ReportedNot Reported[1]
Glioblastoma (in vivo)50 mg/kgNot ApplicableIncreased TUNEL stainingNot Reported[4]
Target ProteinCell LineThis compound ConcentrationChange in Protein Level/PhosphorylationReference
p-Akt (Ser473)Glioblastoma90 mg q.d.Decreased[4]
p-S6 (Ser240/244)Glioblastoma90 mg q.d.Decreased[4]
p-4EBP1 (Thr37/46)Glioblastoma90 mg q.d.Decreased[4]
Mcl-1General (PI3K inhibition)Not SpecifiedDownregulated[5]
p-BadGeneral (PI3K inhibition)Not SpecifiedDecreased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's role in inducing apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, carefully collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described above. Include a positive control (e.g., staurosporine) and a negative control (vehicle).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined in a parallel plate using a cell viability assay like MTT or CellTiter-Glo®). Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blotting for Bcl-2 Family Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture. This protocol can be used to assess the effect of this compound on the expression of pro- and anti-apoptotic Bcl-2 family proteins.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bax, Mcl-1, Bad, Bim) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizing the Core Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Voxtalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates Bad Bad Akt->Bad Inhibits S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Cytochrome_c->Caspase9 Activates

Caption: this compound's dual inhibition of PI3K and mTOR disrupts pro-survival signaling, leading to apoptosis.

Apoptosis_Assay_Workflow cluster_annexin Annexin V / PI Staining cluster_caspase Caspase-3/7 Activity Assay cluster_western Western Blotting start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells (Suspension & Adherent) treatment->harvest stain_annexin Stain with Annexin V-FITC & PI harvest->stain_annexin add_reagent Add Caspase-Glo® 3/7 Reagent harvest->add_reagent lysis Cell Lysis & Protein Quantification harvest->lysis facs Flow Cytometry Analysis stain_annexin->facs quantify_apoptosis Quantify Apoptotic Cell Populations facs->quantify_apoptosis luminescence Measure Luminescence add_reagent->luminescence quantify_caspase Quantify Caspase Activity luminescence->quantify_caspase sds_page SDS-PAGE & Protein Transfer lysis->sds_page blotting Immunoblotting for Bcl-2 Family Proteins sds_page->blotting quantify_western Quantify Protein Expression blotting->quantify_western

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound's dual inhibition of the PI3K and mTOR pathways represents a robust strategy for inducing apoptosis in cancer cells. By comprehensively blocking pro-survival signals, this compound effectively shifts the cellular balance towards programmed cell death. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the apoptotic mechanisms of this compound and other PI3K/mTOR inhibitors. Further research focusing on the intricate interplay between this compound and specific Bcl-2 family members will continue to refine our understanding of its therapeutic potential.

References

Voxtalisib (SAR245409): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voxtalisib, also known by its development codes SAR245409 and XL765, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] As a key regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] this compound's ability to simultaneously inhibit both PI3K and mTOR kinases offers a more comprehensive blockade of this pathway compared to agents that target only one of these kinases.[2] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and its mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a pyridopyrimidinone derivative.[3] Its chemical identity is well-defined by its structural formula, IUPAC name, and other identifiers.

  • IUPAC Name : 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one[1][2]

  • Molecular Formula : C₁₃H₁₄N₆O[1]

  • Molecular Weight : 270.29 g/mol [2][5]

  • CAS Number : 934493-76-2[1]

  • SMILES : CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N[1][5]

Caption: Chemical structure of this compound (SAR245409).

Synthesis of this compound

The synthesis of this compound has been described in patent literature, such as WO 07/044813.[6] The process involves a multi-step chemical synthesis to construct the core pyridopyrimidinone scaffold and introduce the necessary functional groups.

Experimental Protocol Overview

A representative synthesis pathway is outlined below. This process starts from commercially available materials and proceeds through several key intermediates.

  • Formation of Pyrimidinone Core : The synthesis begins with the reaction of 2-methyl-2-thiopseudourea sulfate and ethyl acetoacetate in the presence of a base like sodium carbonate to form 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.[6]

  • Chlorination and Amination : The pyrimidinone core undergoes chlorination followed by amination to introduce the N-ethyl group.

  • Introduction of the Acrylate Side Chain : A palladium-catalyzed Heck reaction is used to couple an acrylate group to the pyrimidine ring.[6]

  • Cyclization to form Pyridopyrimidinone : The molecule undergoes an intramolecular cyclization to form the fused 8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one ring system.[6]

  • Functionalization of the Core : The core is then brominated.

  • Introduction of the Pyrazole Moiety : A Suzuki coupling reaction is typically used to attach the pyrazole group to the pyridopyrimidinone core.

  • Final Amination : The final step involves the conversion of the methylthio group to an amino group to yield this compound.

G start 2-Methyl-2-thiopseudourea sulfate + Ethyl acetoacetate int1 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one start->int1 Na₂CO₃, H₂O Room Temp int2 N-Ethyl-5-iodo-6-methyl- 2-(methylthio)pyrimidin-4-amine int1->int2 Multi-step: 1. POCl₃ 2. Ethylamine 3. Iodination int3 (E)-ethyl-3-(4-(ethylamino)-6-methyl- 2-(methylthio)pyrimidin-5-yl)acrylate int2->int3 Heck Coupling: Ethyl acrylate, Pd(OAc)₂, (+)-BINAP, Et₃N, DMA, 100°C int4 8-Ethyl-4-methyl-2-(methylthio)pyrido [2,3-d]pyrimidin-7(8H)-one int3->int4 Intramolecular Cyclization int5 Brominated Intermediate int4->int5 Bromination: Br₂, DCM int6 Pyrazolyl-substituted Intermediate int5->int6 Suzuki Coupling: Pyrazoleboronic acid, Pd catalyst final This compound (SAR245409) int6->final Amination

Caption: Simplified synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive, and reversible inhibitor of class I PI3K isoforms and mTOR.[6][7] By targeting these two critical nodes, it effectively shuts down signaling through the PI3K/AKT/mTOR pathway, which is essential for many aspects of cell growth, survival, and metabolism.[4]

  • PI3K Inhibition : this compound inhibits all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[5] This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the kinase AKT.

  • mTOR Inhibition : this compound also directly inhibits mTOR kinase, a key component of two distinct complexes, mTORC1 and mTORC2.[7]

    • Inhibition of mTORC1 blocks the phosphorylation of its substrates, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[5]

    • Inhibition of mTORC2 is important for the full activation of AKT, as it phosphorylates AKT at the serine 473 residue.

The dual inhibition results in decreased cell viability, inhibition of proliferation, and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][5]

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Apoptosis Inhibition AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation FourEBP1->Proliferation This compound This compound (SAR245409) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/mTOR pathway at multiple points.

Quantitative Data

This compound has been extensively characterized in biochemical and cellular assays to determine its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.

Target KinaseIC₅₀ (nM)Reference(s)
PI3K Isoforms
p110α39[5][7]
p110β113[5][7]
p110γ9[5][7]
p110δ43[7]
mTOR Complexes
mTORC1160[7]
mTORC2910[7]
PI3K-Related Kinase
DNA-PK150[5][7]
Table 2: Cellular Activity of this compound

This table shows the potency of this compound in cell-based assays, reflecting its ability to inhibit the PI3K/mTOR pathway and cell proliferation.

Cell LineAssayIC₅₀ (nM)Reference(s)
PC-3 (Prostate)p-AKT Inhibition250[7]
PC-3 (Prostate)p-S6 Inhibition120[7]
PC-3 (Prostate)Proliferation (BrdU)1,840[7]
MCF7 (Breast)Proliferation (BrdU)1,070[7]
PC-3 (Prostate)Colony Growth270[7]
MCF7 (Breast)Colony Growth230[7]
Clinical Trial Dosing

In phase I clinical trials, this compound has been evaluated in combination with other agents. The maximum tolerated doses were determined to be 90 mg once daily and 40 mg twice daily when combined with temozolomide.[8] In a study with chemoimmunotherapy, the recommended phase II dose was 50 mg twice daily.[9]

References

Voxtalisib: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is an investigational small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in a critical signaling pathway, this compound has been evaluated in numerous clinical trials for various types of cancer.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, summarizing key data from preclinical and clinical studies.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle regulation, proliferation, and survival. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. This compound's dual-inhibitor nature allows it to block the pathway at two critical junctures, potentially leading to a more potent anti-cancer effect.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

This compound's inhibition of the PI3K/mTOR pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. The drug is orally administered and appears to have linear pharmacokinetics, with plasma exposure generally increasing with the dose and no significant accumulation observed with repeated dosing.[2]

Preclinical Pharmacokinetics in Rats

A study in male Sprague-Dawley rats provides key insights into the preclinical pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

Parameter Value (Mean ± SD)
Dose 5 mg/kg
Cmax (ng/mL) 977.74 ± 250.40
Tmax (h) 2.45 ± 1.42
AUC (0-t) (ng·h/mL) 7033.21 ± 1847.15
AUC (0-∞) (ng·h/mL) 7167.33 ± 1889.84
t1/2 (h) 3.58 ± 0.69
CL/F (L/h/kg) 0.72 ± 0.18
Vz/F (L/kg) 3.69 ± 0.88

Data from a study in six male Sprague-Dawley rats.

Clinical Pharmacokinetics in Humans

This compound has been evaluated in several Phase I and II clinical trials in patients with various solid tumors and hematological malignancies. These studies have provided valuable data on the safety, tolerability, and pharmacokinetics of different dosing regimens.

Table 2: Summary of Human Pharmacokinetic Parameters of this compound

Study Population Dosing Regimen Cmax (ng/mL) Tmax (h) t1/2 (h)
Patients with solid tumors 50 mg once daily 301 ± 101 1.53 3.94 ± 0.79
Patients with relapsed/refractory lymphoma 50 mg twice daily Not Reported Not Reported 4.61 (steady-state)

Data compiled from multiple Phase I and II clinical trials.[1][3]

A study investigating the effect of food on this compound tablets noted a slight decrease in exposure when administered with food; however, high variability in exposure parameters suggests this should be interpreted with caution.[2]

Oral Bioavailability

While this compound is described as an orally bioavailable compound and has been administered orally in numerous clinical trials, specific quantitative data on its absolute oral bioavailability (F%) in either preclinical species or humans is not publicly available in the reviewed literature.[4][5]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of this compound in rats.

Rat_PK_Workflow Animals Male Sprague-Dawley Rats (n=6, 300 ± 20 g) Dosing Single Oral Gavage 5 mg/kg this compound in 0.5% CMC-Na Animals->Dosing Sampling Blood Sampling (0.3 mL) via orbital venous plexus at multiple time points Dosing->Sampling Processing Plasma Separation Centrifugation at 13,000 x g for 10 min at 4°C Sampling->Processing Analysis UPLC-MS/MS Analysis Quantification of this compound concentration Processing->Analysis PK_Analysis Pharmacokinetic Analysis Non-compartmental analysis using DAS software Analysis->PK_Analysis

Workflow for the preclinical pharmacokinetic study.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Number of animals: 6

  • Weight: 300 ± 20 g

  • Housing: Standard laboratory conditions with free access to food and water. Animals were fasted for 12 hours prior to dosing.

Dosing:

  • Drug: this compound

  • Dose: 5 mg/kg

  • Route: Single intragastric administration

  • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na)

Blood Sampling:

  • Method: Retro-orbital plexus puncture

  • Volume: Approximately 0.3 mL per sample

  • Time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose

  • Anticoagulant: Heparin

Sample Processing and Analysis:

  • Plasma Preparation: Blood samples were centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

  • Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.

Human Clinical Trial Design

The clinical development of this compound has primarily utilized a "3+3" dose-escalation study design in its Phase I trials to determine the maximum tolerated dose (MTD).[2]

Dose_Escalation_Workflow Start Start with Initial Dose Cohort (3 patients) Observe Observe for Dose-Limiting Toxicities (DLTs) Start->Observe Escalate Escalate to Next Dose Level (3 new patients) Observe->Escalate 0/3 DLTs Expand Expand Cohort (add 3 more patients) Observe->Expand 1/3 DLTs MTD MTD Exceeded Previous dose level is MTD Observe->MTD ≥2/3 DLTs NoDLT 0 DLTs OneDLT 1 DLT TwoPlusDLTs ≥2 DLTs Escalate->Observe Observe2 Observe Expanded Cohort for DLTs Expand->Observe2 Observe2->Escalate ≤1/6 DLTs Observe2->MTD ≥2/6 DLTs OneDLT_Expanded ≤1 DLT in 6 patients TwoPlusDLTs_Expanded ≥2 DLTs in 6 patients

Logical flow of a "3+3" dose-escalation study.

General Protocol for Pharmacokinetic Assessment in Humans:

  • Study Design: Typically open-label, dose-escalation studies.

  • Dosing: this compound administered orally, once or twice daily, in continuous 28-day cycles.

  • Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose on specified days of the treatment cycles (e.g., Day 1 and Day 28) to determine single-dose and steady-state pharmacokinetics.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters.

Conclusion

This compound, an oral dual PI3K/mTOR inhibitor, exhibits linear pharmacokinetics with a relatively short half-life in both rats and humans. While the compound is orally administered in clinical settings, specific data on its absolute oral bioavailability remains to be publicly disclosed. The provided pharmacokinetic data and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the absolute bioavailability and metabolism of this compound would provide a more complete understanding of its clinical pharmacology.

References

Voxtalisib (SAR245409, XL765): A Comprehensive Technical Profile of On-Target and Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target profile and off-target kinase activity of Voxtalisib (also known as SAR245409 and XL765), a potent, orally bioavailable, and reversible dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR).[1][2][3] This document is intended to serve as a comprehensive resource, incorporating quantitative biochemical and cellular activity data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Target Profile: Dual PI3K/mTOR Inhibition

This compound is an ATP-competitive inhibitor that potently targets all four Class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2).[3][4][5] This dual mechanism of action is designed to overcome the feedback loops often associated with single-agent mTOR inhibition, where the upstream PI3K/AKT pathway can be paradoxically activated.

On-Target Biochemical Activity

The inhibitory potency of this compound against its primary targets has been determined through various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
Class I PI3K Isoforms
p110α39
p110β113
p110γ9
p110δ43
mTOR Complexes
mTORC1160
mTORC2910

Data compiled from multiple sources.[4][5][6][7]

Cellular Activity

In cellular contexts, this compound effectively inhibits the PI3K/mTOR signaling pathway, leading to a reduction in the phosphorylation of key downstream effectors such as AKT, ribosomal protein S6 kinase (p70S6K), and ribosomal protein S6 (S6). This inhibition of downstream signaling ultimately impacts cell growth, proliferation, and survival.

Cellular EndpointCell LineIC50 (nM)
EGF-induced PIP3 ProductionMCF7170
EGF-induced PIP3 ProductionPC-3290
p-AKT (Ser473) InhibitionPC-3250
p-S6 InhibitionPC-3120
Proliferation (BrdU)MCF71070
Proliferation (BrdU)PC-31840
Anchorage-Independent GrowthMCF7230
Anchorage-Independent GrowthPC-3270

Data compiled from multiple sources.[4][5]

Off-Target Kinase Activity and Selectivity

This compound has been profiled against a broad panel of over 130 protein kinases and has demonstrated a high degree of selectivity for Class I PI3Ks and mTOR.[3] However, some off-target activity has been identified.

Known Off-Target Kinase Inhibition

The most notable off-target activity of this compound is against the DNA-dependent protein kinase (DNA-PK).

Off-Target KinaseIC50 (nM)
DNA-PK150

Data compiled from multiple sources.[4][5][6][7]

This compound exhibits significantly weaker activity against the Class III PI3K, VPS34, with an IC50 value of approximately 9.1 µM.[5]

Signaling Pathway Overview

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by this compound.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation S6 S6 p70S6K->S6 Phosphorylation S6->Transcription mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assays

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • ATP

  • This compound (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 0.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a mixture of the PI3K enzyme and lipid substrate in assay buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol describes an in vitro kinase assay for immunoprecipitated mTORC1.

Materials:

  • HEK293T cells

  • Plasmids for expressing tagged mTOR and Raptor (for mTORC1)

  • Transfection reagent

  • CHAPS lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-myc for myc-mTOR)

  • Protein A/G agarose beads

  • Recombinant substrate (e.g., GST-4E-BP1)

  • mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2)

  • ATP

  • This compound (serial dilutions)

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing tagged mTOR and Raptor.

  • After 48 hours, lyse the cells in CHAPS lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

  • Immunoprecipitate the mTORC1 complex using an appropriate antibody and protein A/G beads.

  • Wash the immunoprecipitates extensively with wash buffers.

  • Resuspend the beads in mTOR kinase assay buffer.

  • Add serial dilutions of this compound or vehicle to the bead suspension.

  • Add the recombinant substrate (e.g., GST-4E-BP1).

  • Start the kinase reaction by adding ATP (e.g., final concentration of 500 µM).

  • Incubate at 30°C for 30-60 minutes with shaking.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Quantify band intensities to determine the extent of inhibition and calculate IC50 values.

Materials:

  • Purified human DNA-PK enzyme

  • DNA-PK peptide substrate

  • DNA-PK Activation Buffer (containing calf thymus DNA)

  • ADP-Glo™ Kinase Assay Kit

  • ATP

  • This compound (serial dilutions)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well plates

Procedure:

  • Follow the general procedure outlined in section 4.1.1, with the following modifications:

  • Use the DNA-PK enzyme, peptide substrate, and specific assay buffer.

  • Include the DNA-PK Activation Buffer in the reaction mixture as per the manufacturer's instructions.

Cellular Assays

This protocol details the analysis of downstream signaling inhibition in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Growth factors for stimulation (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes, if required for the specific pathway being investigated.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing a kinase inhibitor like this compound.

Biochemical_Assay_Workflow start Start: Compound Synthesis (this compound) biochem_screen Primary Biochemical Screen (e.g., PI3Kα, mTOR) start->biochem_screen dose_response IC50 Determination (Dose-Response Curves) biochem_screen->dose_response selectivity Kinase Selectivity Profiling (>130 Kinase Panel) dose_response->selectivity mechanism Mechanism of Action Studies (ATP Competition) selectivity->mechanism end End: Biochemical Profile mechanism->end

Caption: A typical workflow for the biochemical characterization of a kinase inhibitor.

Cellular_Assay_Workflow start Start: Candidate with known biochemical activity pathway_inhibition Target Engagement Assay (e.g., Western Blot for p-AKT) start->pathway_inhibition proliferation_assay Cell Proliferation Assay (e.g., BrdU, CellTiter-Glo) pathway_inhibition->proliferation_assay apoptosis_assay Apoptosis/Survival Assay (e.g., Annexin V staining) proliferation_assay->apoptosis_assay in_vivo_models In Vivo Xenograft Studies apoptosis_assay->in_vivo_models end End: Preclinical Efficacy Profile in_vivo_models->end

Caption: A generalized workflow for the cellular and preclinical evaluation of an anticancer agent.

References

The Journey of Voxtalisib: A Dual PI3K/mTOR Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable small molecule that dually inhibits the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a frequent driver of tumorigenesis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound as a cancer therapeutic. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. Activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth, resistance to apoptosis, and enhanced tumor survival. This compound was developed as a dual inhibitor, targeting both PI3K and mTOR, to provide a more comprehensive blockade of this critical oncogenic pathway.[1][2] Preclinical data suggested that concurrent inhibition of both PI3K and mTOR could lead to enhanced antitumor activity compared to targeting either kinase alone.

Discovery and Lead Optimization

This compound was discovered by Exelixis, Inc. through their internal drug discovery program focused on PI3K inhibitors. The core chemical scaffold of this compound is a pyridopyrimidinone derivative.[3] While specific details of the initial high-throughput screening and lead optimization cascade are proprietary, the process would have involved iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. This likely included structure-activity relationship (SAR) studies to identify key chemical modifications that enhance the molecule's interaction with the ATP-binding pockets of PI3K and mTOR. Following its initial discovery and preclinical development, this compound was licensed to Sanofi for further clinical development.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also directly inhibits mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as AKT. The subsequent inhibition of mTOR further downstream disrupts the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.

Below is a diagram illustrating the points of inhibition of this compound within the PI3K/AKT/mTOR signaling pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 dephosphorylates AKT AKT PDK1->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival mTORC2->AKT activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound inhibits PI3K and mTOR within the signaling pathway.

Preclinical Pharmacology and Efficacy

In Vitro Potency

This compound has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR in various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
PI3Kα (p110α)39
PI3Kβ (p110β)113
PI3Kγ (p110γ)9
PI3Kδ (p110δ)43
mTOR (mTORC1)160
mTOR (mTORC2)910
DNA-PK150

Data compiled from multiple sources.

In cellular assays, this compound effectively inhibits the proliferation of various cancer cell lines.

Cell LineCancer TypeIC50 (nM) for Proliferation Inhibition
PC-3Prostate Cancer1840
MCF7Breast Cancer1070

Data compiled from MedchemExpress.[5]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models. In a BxPC-3 pancreatic cancer xenograft model, the combination of this compound (30 mg/kg) with chloroquine (50 mg/kg) resulted in significant tumor growth inhibition.[6] In an intracranial glioblastoma xenograft model (GBM 39-luc cells), oral administration of this compound led to a greater than 12-fold reduction in median tumor bioluminescence compared to the control group and improved median survival.[6]

Clinical Development

This compound has been evaluated in several Phase I and Phase II clinical trials across a range of hematological malignancies and solid tumors.

Phase I Studies

A Phase I dose-escalation study in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 50 mg twice daily (BID) or 90 mg once daily.[7] Another Phase I study evaluated this compound in combination with temozolomide (TMZ) with or without radiation therapy in patients with high-grade glioma. The MTDs were determined to be 90 mg once daily and 40 mg twice daily for this compound in combination with TMZ.[2][8] The most common treatment-related adverse events observed in these studies were nausea, fatigue, thrombocytopenia, and diarrhea.[2][8]

Phase II Studies

A notable Phase II trial (NCT01403636) investigated the efficacy and safety of this compound monotherapy (50 mg BID) in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL).[7][9]

Efficacy Results from Phase II Study in Hematological Malignancies (NCT01403636)

Disease CohortNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)
Follicular Lymphoma (FL)4741.3%10.9%
Mantle Cell Lymphoma (MCL)4211.9%0%
Diffuse Large B-cell Lymphoma (DLBCL)424.9%0%
CLL/Small Lymphocytic Lymphoma (SLL)3611.4%0%

Data from Brown JR, et al. The Lancet Haematology, 2018.

The study demonstrated promising efficacy in patients with follicular lymphoma, with an acceptable safety profile.[7][9] However, the efficacy was limited in more aggressive lymphomas and CLL.[7][9]

Experimental Protocols

PI3K Enzyme Activity Assay (General Protocol)

The inhibitory activity of this compound against PI3K isoforms is typically determined using a kinase assay that measures the production of ADP.

Materials:

  • Recombinant PI3K enzyme (p110/p85 heterodimer)

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound (or other test compounds)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO vehicle control.

  • Add the PI3K enzyme and PIP2 substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which converts ADP to a luminescent signal.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Below is a workflow diagram for a typical in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, This compound) Start->Prepare_Reagents Dispense_Compound Dispense this compound & Controls to Plate Prepare_Reagents->Dispense_Compound Add_Enzyme_Substrate Add Enzyme & Substrate Mix Dispense_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Analyze Data & Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay - General Protocol)

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study (General Protocol)

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR pathways that has shown promising preclinical activity and clinical efficacy in certain cancer types, particularly follicular lymphoma. Its development highlights the therapeutic potential of targeting this critical oncogenic signaling cascade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working on PI3K/mTOR inhibitors and the broader field of targeted cancer therapy. Further investigation into predictive biomarkers and rational combination strategies will be crucial for optimizing the clinical application of this compound and other similar agents.

References

Voxtalisib's Impact on Cell Cycle Progression in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway that governs cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/mTOR pathway is a frequent event in a multitude of solid tumors, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cell cycle progression, and detailed experimental protocols for its investigation in solid tumor models. While quantitative data on specific cell cycle phase distribution following this compound treatment is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a framework for researchers in the field.

Introduction: The PI3K/mTOR Pathway and Cancer

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes critical for tumor development and progression, including cell cycle progression, proliferation, and survival.[2] Activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common feature of many solid tumors, including glioblastoma, breast, and prostate cancers.[2][3] This aberrant signaling promotes uncontrolled cell division by driving cells through the G1/S checkpoint of the cell cycle.

This compound's dual-targeting approach offers a potential advantage over single-target inhibitors by vertically blocking the pathway at two crucial points, potentially leading to a more profound and durable anti-proliferative effect and mitigating feedback activation loops.[4]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4] By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of mTOR, a downstream effector of AKT, further disrupts the signaling cascade, impacting protein synthesis and cell growth.

Signaling Pathway Diagram

Voxtalisib_PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Cycle Progression Cell Cycle Progression AKT->Cell Cycle Progression Promotes S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits (when unphosphorylated) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

This compound's inhibition of the PI3K/mTOR signaling pathway.

Impact on Cell Cycle Progression

By inhibiting the PI3K/mTOR pathway, this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint. This is because the PI3K/mTOR pathway plays a crucial role in regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), that are necessary for progression from the G1 phase to the S phase. Specifically, the pathway influences the activity of the retinoblastoma protein (Rb) and the E2F family of transcription factors, which are critical for G1/S transition.

While the induction of cell cycle arrest by PI3K/mTOR inhibitors is a well-established mechanism, specific quantitative data detailing the percentage of cells in G1, S, and G2/M phases following this compound treatment in solid tumor cell lines are not extensively reported in the available literature. However, studies on other dual PI3K/mTOR inhibitors and observations of reduced cell proliferation with this compound strongly suggest a G1 phase arrest.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell Line/Assay Condition
PI3K Isoforms
p110α39Cell-free assay
p110β113Cell-free assay
p110γ9Cell-free assay
p110δ43Cell-free assay
mTOR
mTOR157Cell-free assay
Solid Tumor Cell Lines
Prostate Cancer (PC-3)270 (colony growth)Soft agar assay
Breast Cancer (MCF7)230 (colony growth)Soft agar assay

Data sourced from publicly available research.[4]

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines the general steps for analyzing cell cycle distribution in solid tumor cells treated with this compound.

Materials:

  • Solid tumor cell line of interest (e.g., U-87 MG glioblastoma, PC-3 prostate cancer, MCF-7 breast cancer)

  • This compound (XL765/SAR245409)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow A 1. Seed and Culture Solid Tumor Cells B 2. Treat with this compound (or vehicle control) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Fix Cells in 70% Ethanol C->D E 5. Stain with Propidium Iodide and RNase A D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze DNA Histograms (Quantify G1, S, G2/M phases) F->G

Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of PI3K/mTOR Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.

Materials:

  • Treated cell pellets (from a parallel experiment to the cell cycle analysis)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Logical Relationship Diagram:

Western_Blot_Logic A This compound Treatment B Inhibition of PI3K and mTOR A->B C Decreased Phosphorylation of AKT, S6K, 4E-BP1 B->C D Western Blot Analysis C->D is detected by E Quantification of Phospho-protein Levels D->E F Confirmation of Pathway Inhibition E->F

References

The Role of Voxtalisib in Inhibiting DNA-PK Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor targeting multiple key enzymes in cellular signaling pathways critical for cancer cell growth, proliferation, and survival.[1] While primarily recognized as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), this compound also demonstrates significant inhibitory activity against the DNA-dependent protein kinase (DNA-PK).[2][3][4] This technical guide provides an in-depth analysis of this compound's role in inhibiting DNA-PK, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Inhibitory Profile of this compound

This compound exhibits a multi-targeted profile, inhibiting class I PI3K isoforms, mTOR, and the PI3K-related kinase, DNA-PK. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The compound acts as an ATP-competitive inhibitor.[4][5]

Target EnzymeIsoform/ComplexIC50 (nM)Reference
DNA-PK -150 [2][3][4]
PI3Kp110α39[2][3][4]
PI3Kp110β110-113[2][3][4]
PI3Kp110γ9[2][3][4]
PI3Kp110δ43[2][3][4]
mTORmTORC1160[2][4]
mTORmTORC2910[2][4]
VPS34 (Class III PI3K)-~9100[2][4]

Mechanism of DNA-PK Inhibition

The DNA-PK Signaling Pathway in DNA Repair

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation or chemotherapeutic agents. The activation of DNA-PK is essential for the cell's ability to repair this damage and survive.[7] Inhibition of DNA-PK can therefore sensitize cancer cells to DNA-damaging therapies.[6]

The process begins when a DSB occurs. The Ku70/80 heterodimer recognizes and binds to the broken DNA ends, recruiting the catalytic subunit, DNA-PKcs. This forms the active DNA-PK complex, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ligation of the broken ends.

DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku binds to DNA_PKcs DNA-PKcs Ku->DNA_PKcs recruits Active_DNA_PK Active DNA-PK Complex DNA_PKcs->Active_DNA_PK forms Repair_Factors Other Repair Factors (e.g., Ligase IV) Active_DNA_PK->Repair_Factors phosphorylates & recruits This compound This compound This compound->Active_DNA_PK inhibits (ATP competition) Repair DNA Repair Repair_Factors->Repair Kinase_Assay_Workflow start Start dilution Prepare this compound Serial Dilutions start->dilution setup Set up Kinase Reaction: Enzyme + Substrate + Inhibitor dilution->setup initiate Initiate with ATP & Incubate setup->initiate terminate Terminate Reaction initiate->terminate detect Detect Signal (Radiometric or Luminescence) terminate->detect analyze Calculate IC50 detect->analyze end_node End analyze->end_node Multi_Target_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK DNA_Repair DNA Repair (NHEJ) DNA_PK->DNA_Repair This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 This compound->DNA_PK

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-AKT after Voxtalisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of phosphorylated AKT (p-AKT) in response to treatment with Voxtalisib (SAR245409, XL765), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] this compound is a small molecule inhibitor that targets both PI3K and mTOR, two key kinases in this pathway.[3][6] By inhibiting these enzymes, this compound effectively blocks downstream signaling, leading to reduced phosphorylation of AKT (p-AKT), a central node in the pathway. Western blotting is a widely used and powerful technique to measure the levels of p-AKT, thereby providing a direct readout of this compound's target engagement and pharmacodynamic activity in cancer cells.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on the PI3K/AKT/mTOR pathway can be quantified by determining its half-maximal inhibitory concentration (IC50) for various components of the pathway and in different cell lines. The following tables summarize key quantitative data for this compound.

Table 1: this compound IC50 Values for PI3K Isoforms and mTOR
Target IC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157

Data compiled from publicly available sources.

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell Line Assay IC50 (nM)
PC-3 (Prostate Cancer)p-AKT (Ser473) Inhibition250
PC-3 (Prostate Cancer)Proliferation1840
MCF7 (Breast Cancer)Proliferation1070

Data compiled from publicly available sources.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

PI3K_AKT_Voxtalisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) mTORC1 mTORC1 pAKT->mTORC1 Activation Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.

Western_Blot_Workflow cluster_treatment Cell Culture and Treatment cluster_lysis Protein Extraction cluster_western Western Blot Analysis A Seed cancer cells and allow attachment B Treat cells with varying concentrations of this compound (including vehicle control) A->B C Wash cells with ice-cold PBS B->C D Lyse cells and collect protein lysate C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE to separate proteins E->F G Transfer proteins to a membrane (e.g., PVDF) F->G H Block membrane to prevent non-specific binding G->H I Incubate with primary antibodies (anti-p-AKT, anti-total AKT, anti-loading control) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect signal using chemiluminescence J->K L Image and quantify band intensities K->L

Caption: Experimental workflow for Western blot analysis of p-AKT.

Experimental Protocols

The following protocols provide a detailed methodology for the Western blot analysis of p-AKT in cancer cells following treatment with this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). The "0" concentration well will serve as the vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) can be performed to determine the optimal time point for p-AKT inhibition. For a dose-response experiment, a fixed time point (e.g., 24 hours) is typically used.[7]

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent Western blot analysis.

Protocol 3: Western Blot Analysis of p-AKT
  • Sample Preparation:

    • To 20-30 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AKT (e.g., anti-p-AKT Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total AKT and a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal and then to the loading control for each sample. The results can be presented as a percentage of the vehicle control.

By following these detailed protocols and utilizing the provided information, researchers can effectively and accurately assess the impact of this compound on the PI3K/AKT/mTOR signaling pathway, contributing to a better understanding of its therapeutic potential in cancer research and drug development.

References

Application Notes: Preparation of Voxtalisib (XL765) Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

This compound Signaling Pathway

This compound targets the PI3K/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1] By inhibiting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to the inhibition of tumor cell growth and induction of apoptosis.[1]

Voxtalisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes This compound This compound This compound->PI3K This compound->mTORC1

Figure 1. Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
IUPAC Name 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one[1][2]
Synonyms XL765, SAR245409[1][2][3]
CAS Number 934493-76-2[1][4]
Molecular Formula C₁₃H₁₄N₆O[1][3][5]
Molecular Weight 270.29 g/mol [1][3][5]
Solubility in DMSO ≥ 10 mg/mL (≥ 37.00 mM)[4][6]
Powder Storage 3 years at -20°C[3]
Stock Solution Storage 2 years at -80°C or 1 year at -20°C[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (CAS: 934493-76-2)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is a potent bioactive compound. Handle with care, avoiding contact with skin and eyes.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

Protocol Steps
  • Determine Required Mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 270.29 g/mol × (1 L / 1000 mL) = 2.70 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[3][4]

  • Dissolve the Compound:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied if necessary.[4][6]

  • Aliquot for Storage: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[3]

  • Store Properly:

    • For long-term storage (up to 2 years), store the aliquots at -80°C.[4]

    • For short-term storage (up to 1 year), store at -20°C.[4]

    • Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

Voxtalisib_Workflow arrow arrow Start Start Calculate 1. Calculate Mass of This compound Needed Start->Calculate Weigh 2. Weigh this compound Powder Calculate->Weigh Add_DMSO 3. Add Anhydrous DMSO to Powder Weigh->Add_DMSO Dissolve 4. Vortex and/or Sonicate to Dissolve Add_DMSO->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot 5. Aliquot Solution into Sterile Tubes Check_Solubility->Aliquot Yes Store 6. Store Aliquots at -80°C or -20°C Aliquot->Store End End Store->End

Figure 2. Workflow diagram for this compound stock solution preparation in DMSO.

References

Application Notes and Protocols for In vivo Administration of Voxtalisib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, two key kinases in a critical signaling pathway, this compound effectively disrupts cellular processes that are fundamental to cancer progression, such as cell growth, proliferation, survival, and metabolism.[3][4] The PI3K/AKT/mTOR pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4][5] Preclinical studies utilizing mouse xenograft models have demonstrated the anti-tumor activity of this compound, particularly in glioblastoma, pancreatic cancer, and breast cancer models.[3][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft studies, along with a summary of its inhibitory activity and efficacy.

Mechanism of Action: PI3K/mTOR Signaling Pathway

This compound is an ATP-competitive inhibitor that targets all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[7] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors like AKT. The simultaneous inhibition of mTORC1 and mTORC2 further disrupts downstream signaling, affecting protein synthesis and cell proliferation by inhibiting targets such as S6 ribosomal protein (S6), S6 kinase (S6K), and 4E-binding protein 1 (4EBP1).[6][7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound (XL765) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and related kinases.

TargetIC50 (nM)
p110α39[7]
p110β113[6][7]
p110γ9[6][7]
p110δ43[6][7]
mTOR157[6]
mTORC1160[7]
mTORC2910[7]
DNA-PK150[6][7]

Table 2: Summary of In Vivo Efficacy in Mouse Xenograft Models This table outlines the results of this compound administration in various mouse xenograft models.

Xenograft ModelTreatment and DosageKey Findings
BxPC-3 (Pancreatic)30 mg/kg this compound + 50 mg/kg ChloroquineSignificant inhibition of xenograft growth. This compound alone at this dose had no inhibitory effect.[6]
GBM 39-luc (Glioblastoma, Intracranial)This compound (dose not specified)>12-fold reduction in median tumor bioluminescence compared to control; improved median survival.[6]
GBM 39-luc (Glioblastoma, Intracranial)This compound + Temozolomide (TMZ)140-fold reduction in median bioluminescence compared to control.[6]
MCF7 (Breast Cancer)30 mg/kg this compound (oral)Maximal inhibition (61-84%) of AKT, p70S6K, and S6 phosphorylation at 4 hours post-dose.[7]
MCF7 (Breast Cancer)100 mg/kg this compound (oral)Maximal inhibition (52-75%) of downstream targets at 4 hours post-dose.[7]

Experimental Protocols

Protocol 1: this compound Formulation and Administration

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound (XL765) powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80

  • Deionized water (ddH2O) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, curved or straight)

  • 1 mL syringes

Formulation (Aqueous-based): [6]

  • Prepare a stock solution of this compound in DMSO (e.g., 29 mg/mL). Ensure the powder is completely dissolved.

  • For a 1 mL final working solution, combine the following in a sterile tube:

    • 400 µL of PEG300

    • 50 µL of the this compound/DMSO stock solution

  • Vortex thoroughly until the solution is clear.

  • Add 50 µL of Tween® 80 and vortex again until the solution is clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • Vortex one final time. The final concentration in this example would be 1.45 mg/mL. Adjust stock concentration or volumes as needed to achieve the desired final dosing concentration.

  • Note: This formulation should be prepared fresh and used immediately for optimal results.[6]

Formulation (Oil-based): [6]

  • Prepare a stock solution of this compound in DMSO (e.g., 3.6 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Vortex thoroughly until evenly mixed.

  • Note: This formulation should also be used immediately.[6]

Administration:

  • Calculate the required volume for each mouse based on its body weight and the desired dose (e.g., for a 30 mg/kg dose in a 20g mouse, the mouse needs 0.6 mg of this compound).

  • Administer the calculated volume to the mouse via oral gavage using a suitable gavage needle.

  • Ensure proper technique to avoid injury to the esophagus or aspiration.

Protocol 2: General Mouse Xenograft Efficacy Study

This protocol provides a general workflow for conducting a subcutaneous xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow A 1. Cell Culture (e.g., MCF7, PC-3) B 2. Cell Harvest & Preparation (Count and resuspend in PBS/Matrigel) A->B C 3. Subcutaneous Implantation (e.g., 3x10^6 cells into flank of nude mice) B->C D 4. Tumor Growth Monitoring (Measure with calipers 2-3 times/week) C->D E 5. Randomization (Group mice when tumors reach ~100-200 mm³) D->E F 6. Treatment Administration (Oral gavage with Vehicle or this compound) E->F G 7. Data Collection (Tumor volume and body weight) F->G Daily or as per schedule G->F H 8. Study Endpoint & Analysis (e.g., Tumor Growth Inhibition, Statistical Analysis) G->H

References

Application Notes and Protocols: Assessing Voxtalisib Efficacy in 3D Tumor Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid cultures are increasingly recognized as more physiologically relevant models for preclinical cancer research compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy. Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer.[1] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[2] Assessing the efficacy of targeted therapies like this compound in 3D spheroid models provides a more predictive evaluation of their potential clinical utility.

These application notes provide a comprehensive framework for evaluating the anti-tumor activity of this compound in 3D spheroid cultures. The protocols outlined below detail methods for spheroid formation, drug treatment, and the subsequent analysis of cell viability, apoptosis, and spheroid growth inhibition.

This compound: Mechanism of Action

This compound is a dual inhibitor targeting both PI3K and mTOR kinases.[1] It exhibits potent activity against all class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[3][4] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in activating downstream effectors like AKT. Concurrently, its inhibition of mTOR disrupts downstream signaling related to protein synthesis and cell growth. This dual-action mechanism allows this compound to comprehensively block the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.[2][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibits translation initiation when active

Figure 1. Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of this compound in 3D tumor spheroid cultures of a human colorectal carcinoma cell line (e.g., HCT116) and a human glioblastoma cell line (e.g., U-87 MG). This data is intended to serve as an example of expected outcomes when following the provided protocols.

Table 1: this compound IC50 Values in 2D vs. 3D Spheroid Cultures

Cell LineCulture TypeIC50 (µM) after 72h
HCT1162D Monolayer0.8
HCT1163D Spheroid3.5
U-87 MG2D Monolayer1.2
U-87 MG3D Spheroid6.8

Table 2: Effect of this compound on HCT116 Spheroid Growth and Viability

This compound (µM)Spheroid Diameter (% of Control) after 96hCell Viability (% of Control) after 96h
0 (Control)100 ± 5.2100 ± 4.5
0.192 ± 4.895 ± 5.1
1.075 ± 6.180 ± 6.3
5.058 ± 5.545 ± 7.2
10.045 ± 4.925 ± 5.8

Table 3: Apoptosis Induction by this compound in U-87 MG Spheroids

This compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) after 48h
0 (Control)1.0
1.01.8
5.03.2
10.04.5

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of this compound in 3D tumor spheroid cultures.

experimental_workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture spheroid_formation 2. Spheroid Formation (Liquid Overlay Technique) cell_culture->spheroid_formation drug_prep 3. This compound Preparation spheroid_formation->drug_prep treatment 4. Spheroid Treatment spheroid_formation->treatment drug_prep->treatment incubation 5. Incubation (24-96 hours) treatment->incubation analysis 6. Endpoint Analysis incubation->analysis imaging Spheroid Imaging & Size Measurement analysis->imaging viability Cell Viability Assay (e.g., CellTiter-Glo® 3D) analysis->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) analysis->apoptosis end End imaging->end Data Interpretation viability->end Data Interpretation apoptosis->end Data Interpretation

Figure 2. Experimental workflow for assessing this compound efficacy in 3D spheroids.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines (e.g., HCT116, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ULA plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard tissue culture flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.

  • Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate. This will result in 1,000-5,000 cells per well.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for spheroid formation. Spheroids should appear as single, tight spheres in the center of each well.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating the formed spheroids with this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Pre-formed 3D spheroids in 96-well ULA plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

  • After 48-72 hours of spheroid formation, carefully remove 50 µL of conditioned medium from each well.

  • Add 50 µL of the this compound dilutions (or vehicle control medium) to the respective wells.

  • Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C and 5% CO₂.

Protocol 3: Assessment of Spheroid Growth Inhibition

This protocol describes how to monitor the effect of this compound on spheroid size over time.

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At regular intervals (e.g., every 24 hours) after treatment, capture brightfield images of the spheroids in each well using an inverted microscope.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Normalize the spheroid volume of treated groups to the vehicle control group to determine the percentage of growth inhibition.

Protocol 4: Cell Viability Assay

This protocol details the measurement of cell viability within the spheroids using a luminescent ATP-based assay.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 5: Apoptosis Assay

This protocol describes the quantification of apoptosis through the measurement of caspase-3 and -7 activity.

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • At the desired endpoint (typically 24-48 hours post-treatment), allow the 96-well plate with spheroids to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents on a plate shaker at a low speed for 1 minute.

  • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anticancer agents like this compound. The protocols detailed in these application notes offer a robust framework for assessing the impact of this compound on spheroid growth, viability, and apoptosis. The expected outcomes, as represented in the data tables, suggest that higher concentrations of this compound may be required to achieve similar effects in 3D cultures compared to 2D monolayers, highlighting the importance of these advanced models in drug development. By leveraging these methods, researchers can gain more accurate insights into the therapeutic potential of PI3K/mTOR inhibitors and better predict their in vivo performance.

References

Application Notes: Analysis of Voxtalisib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two proteins are critical components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell proliferation, growth, and survival.[3] By inhibiting both PI3K and mTOR, this compound effectively disrupts this pathway, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][4]

This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population at the single-cell level.[5][6] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat, a human T-cell leukemia line) treated with various concentrations of this compound for 24 and 48 hours.

Table 1: Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour this compound Treatment

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Control)95.2 ± 1.52.5 ± 0.51.8 ± 0.34.3 ± 0.8
0.188.7 ± 2.17.8 ± 1.13.0 ± 0.610.8 ± 1.7
0.575.4 ± 3.215.6 ± 2.48.5 ± 1.924.1 ± 4.3
1.058.1 ± 4.525.3 ± 3.116.1 ± 2.841.4 ± 5.9
5.035.6 ± 5.138.9 ± 4.225.0 ± 3.763.9 ± 7.9

Table 2: Percentage of Apoptotic and Necrotic Jurkat Cells after 48-hour this compound Treatment

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Control)93.8 ± 1.83.1 ± 0.62.6 ± 0.45.7 ± 1.0
0.179.5 ± 2.512.4 ± 1.57.6 ± 1.120.0 ± 2.6
0.555.2 ± 3.822.8 ± 2.921.5 ± 3.344.3 ± 6.2
1.030.7 ± 4.930.1 ± 3.538.7 ± 4.168.8 ± 7.6
5.015.3 ± 3.928.5 ± 4.855.7 ± 5.484.2 ± 10.2

Signaling Pathway and Experimental Workflow

Voxtalisib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Apoptosis Apoptosis PI3K->Apoptosis PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTORC1->Apoptosis mTORC1->CellSurvival mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: this compound inhibits PI3K and mTOR, leading to apoptosis.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->stain incubate Incubate at RT in the dark (15 min) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials and Reagents
  • This compound (XL765)

  • Cancer cell line of interest (e.g., Jurkat, MCF-7, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Cell Culture and Treatment
  • Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 1 x 10⁶ cells/well).

  • Allow the cells to adhere (for adherent cell lines) or stabilize for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Treat the cells with the different concentrations of this compound and the vehicle control for the desired time points (e.g., 24 and 48 hours).

Staining Protocol for Flow Cytometry
  • Harvest Cells:

    • For suspension cells, transfer the cell suspension to a conical tube.

    • For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and save it in a conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium.

  • Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.

  • Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer to detect FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (typically detected with a >670 nm longpass filter).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest, excluding debris.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic

    • Q2 (Annexin V+ / PI+): Late Apoptotic/Necrotic

    • Q3 (Annexin V+ / PI-): Early Apoptotic

    • Q4 (Annexin V- / PI-): Live

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound-induced apoptosis by flow cytometry. The dual inhibition of PI3K and mTOR by this compound leads to a significant, dose- and time-dependent increase in apoptosis in cancer cells. The Annexin V/PI staining method is a reliable and reproducible assay for evaluating the pro-apoptotic efficacy of this compound and other PI3K/mTOR pathway inhibitors in preclinical drug development.

References

Application Note: Quantification of Voxtalisib in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voxtalisib in plasma. This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), currently under investigation for the treatment of various cancers.[1][2] The method utilizes a simple protein precipitation for sample preparation and offers high sensitivity with a lower limit of quantification of 1 ng/mL. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound (also known as XL765 or SAR245409) is a potent small molecule inhibitor targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers.[3][4] The PI3K/AKT/mTOR pathway plays a crucial role in cell proliferation, growth, and survival.[4][5] By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade, leading to anticancer effects.[3] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing in clinical trials.[6] This document provides a detailed protocol for the analysis of this compound in plasma using a UPLC-MS/MS system.[7][8]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.

Voxtalisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and this compound's points of inhibition.

Experimental Workflow

The analytical workflow for the quantification of this compound in plasma is outlined below.

Voxtalisib_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex (2 min) Centrifuge (13,000 x g, 10 min, 4°C) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Vortex_Centrifuge->Supernatant_Transfer LC_MS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for Voxtalisib Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally available small molecule inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for cancer therapy. By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, which may lead to more profound anti-tumor effects and overcome resistance mechanisms compared to agents that target a single component of the pathway.

Rationale for Combination Therapy

The complexity and heterogeneity of cancer often necessitate therapeutic strategies that target multiple oncogenic pathways simultaneously. Combining this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, or immunotherapy, holds the potential for synergistic effects, leading to enhanced tumor cell killing, reduced drug resistance, and potentially lower toxicity due to dose reduction of individual agents. Preclinical and clinical studies have explored this compound in combination with various agents, including temozolomide for glioblastoma and rituximab with or without bendamustine for B-cell malignancies.[1][2][3] The rationale for these combinations is often based on complementary mechanisms of action or the ability of this compound to sensitize cancer cells to the effects of the partner drug.

Data Presentation

The following tables summarize the in vitro activity of this compound as a single agent and provide a template for presenting data from combination studies.

Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms and mTOR

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157

IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Table 2: Example Data from a Preclinical Combination Study of a PI3K Inhibitor and a Partner Drug in Cancer Cell Lines

Cell LineDrugIC50 (µM) - Single AgentCombination Treatment (Concentration)% Cell Viability Reduction (Combination)Combination Index (CI)Synergy/Antagonism
HCT116 (Colorectal Cancer)PI3K Inhibitor0.5PI3K Inhibitor (0.25 µM) + MEK Inhibitor (0.1 µM)75< 1Synergy
HT29 (Colorectal Cancer)PI3K Inhibitor1.2PI3K Inhibitor (0.6 µM) + MEK Inhibitor (0.2 µM)80< 1Synergy
DLD1 (Colorectal Cancer)PI3K Inhibitor0.8PI3K Inhibitor (0.4 µM) + MEK Inhibitor (0.15 µM)78< 1Synergy

This table is an illustrative example based on studies with PI3K inhibitors in combination with MEK inhibitors, demonstrating how to present synergy data.[4] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Design and Protocols

A successful this compound combination study requires a well-structured experimental design and validated protocols to assess the efficacy and mechanism of action of the drug combination.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for a Combination Study

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell lines) drug_prep 2. Drug Preparation (this compound and Combination Agent) cell_culture->drug_prep viability 3. Cell Viability Assay (MTT) (Determine IC50 values and synergy) drug_prep->viability apoptosis 4. Apoptosis Assay (Annexin V) (Assess induction of programmed cell death) viability->apoptosis western 5. Western Blot (Analyze pathway modulation) apoptosis->western synergy_analysis 6. Synergy Analysis (Calculate Combination Index) western->synergy_analysis statistical_analysis 7. Statistical Analysis synergy_analysis->statistical_analysis conclusion 8. Conclusion statistical_analysis->conclusion

Caption: A typical experimental workflow for in vitro evaluation of this compound combination therapy.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound alone and in combination with another agent.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the combination agent, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).

  • Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound in combination with another drug.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Modulation

This protocol is to assess the effect of this compound combinations on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantifying Synergy

The interaction between this compound and a combination partner can be quantified to determine if the effect is synergistic, additive, or antagonistic.

Diagram of Drug Synergy Concepts

Synergy_Concept cluster_synergy Synergistic Effect cluster_additive Additive Effect cluster_antagonistic Antagonistic Effect synergy_desc The combined effect is greater than the sum of individual effects. synergy_eq 1 + 1 > 2 additive_desc The combined effect is equal to the sum of individual effects. additive_eq 1 + 1 = 2 antagonistic_desc The combined effect is less than the sum of individual effects. antagonistic_eq 1 + 1 < 2

References

Application Notes and Protocols for Voxtalisib In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Voxtalisib (also known as XL765 or SAR245409), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on various cancer cell lines.

Introduction

This compound is a small molecule inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[2][3] This dual-targeting mechanism makes this compound a subject of significant interest in oncology research. Understanding the appropriate treatment durations for various in vitro assays is critical for obtaining meaningful and reproducible results. This document outlines common experimental timelines and provides detailed protocols for key assays.

Data Presentation: this compound In Vitro Activity

The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on cancer cell lines from various studies.

Table 1: Inhibitory Activity of this compound against PI3K and mTOR Kinases

TargetIC50 (nM)
p110α39[2][3]
p110β113[2][3]
p110γ9[2][3]
p110δ43[2][3]
mTORC1160[2]
mTORC2910[2]
DNA-PK150[2][3]

Table 2: Effect of this compound on Cell Proliferation and Growth

Cell LineAssayIC50 (nM)Treatment Duration
MCF7Proliferation (BrdU)1,070[2]Not Specified
PC-3Proliferation (BrdU)1,840[2]Not Specified
MCF7Anchorage-Independent Growth230[2]14 days[2]
PC-3Anchorage-Independent Growth270[2]14 days[2]

Table 3: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineAssayTreatment DurationObservations
Pancreatic Cancer Cell LinesAnnexin V-FITC/PI Staining24, 48, 72 hours[3]Dose-dependent increase in apoptosis.[3]
Primary CLL CellsCaspase-dependent Apoptosis Assay48 hours[4]Maximum impact on apoptosis observed at 48h with an IC50 of 0.86 µM.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT/BrdU)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF7, PC-3, Pancreatic cancer cell lines)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent or BrdU Cell Proliferation ELISA Kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the this compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • For BrdU assay: Add BrdU labeling solution and incubate for 2-24 hours. Follow the manufacturer's instructions for the ELISA-based detection of BrdU incorporation.

  • Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with this compound for a short duration, typically ranging from 1 to 24 hours, to observe effects on protein phosphorylation. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Mandatory Visualizations

PI3K/mTOR Signaling Pathway Inhibition by this compound

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

General Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow Start Start: Seed Cells Incubate1 Overnight Incubation (Adhesion) Start->Incubate1 Treatment This compound Treatment (Varying Concentrations & Durations) Incubate1->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability/ Proliferation (24-72h) Assay->Viability Apoptosis Apoptosis Assay (24-72h) Assay->Apoptosis WesternBlot Western Blot (1-24h) Assay->WesternBlot ColonyFormation Colony Formation (14 days) Assay->ColonyFormation Analysis Data Analysis Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis ColonyFormation->Analysis

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

The appropriate in vitro treatment duration for this compound is highly dependent on the biological question being addressed and the specific assay being performed. Short-term incubations (1-24 hours) are generally sufficient for assessing the inhibition of signaling pathways, while longer-term exposures (24-72 hours) are necessary to observe effects on cell viability, proliferation, and apoptosis. For assays measuring long-term cellular outcomes, such as anchorage-independent growth, treatment durations can extend to two weeks. Researchers should carefully consider these factors when designing their experiments to ensure the generation of robust and meaningful data.

References

Application Note: Uncovering Voxtalisib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer.[1][2] While showing promise in clinical trials, particularly in certain hematological malignancies, the development of resistance remains a significant clinical challenge.[3][4] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify and characterize genes that confer resistance to this compound. The outlined methodologies and workflows are designed to enable researchers to elucidate novel resistance mechanisms, identify potential biomarkers for patient stratification, and discover new therapeutic targets to overcome resistance.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention.[8][9] this compound simultaneously targets PI3K and mTOR, offering a comprehensive blockade of this pathway.[1][2] Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer types, including non-Hodgkin lymphoma and glioblastoma.[4][10][11]

Despite the therapeutic potential of this compound and other PI3K/mTOR inhibitors, both intrinsic and acquired resistance can limit their clinical efficacy. Mechanisms of resistance to PI3K/mTOR inhibitors can include the activation of bypass signaling pathways, mutations in downstream effector proteins, and alterations in drug metabolism.[12][13] Identifying the genetic drivers of this compound resistance is crucial for the development of effective combination therapies and next-generation inhibitors.

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling systematic, genome-wide loss-of-function screens to identify genes involved in drug sensitivity and resistance.[14][15][16] This application note details a robust protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes whose inactivation leads to this compound resistance.

This compound: Mechanism of Action and In Vitro Activity

This compound is a dual inhibitor targeting all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR (mTORC1 and mTORC2).[17][18] Its inhibitory activity against various PI3K isoforms and mTOR is summarized in the table below.

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTORC1160
mTORC2910
DNA-PK150
Data compiled from multiple sources.[2][17]

Clinical Efficacy of this compound

This compound has been evaluated in several clinical trials for various malignancies. A summary of key findings from a phase 2 trial in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia is presented below.

DiseaseOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)
Follicular Lymphoma (FL)41.3%10.9%58 weeks
Mantle Cell Lymphoma (MCL)Limited Efficacy--
Diffuse Large B-cell Lymphoma (DLBCL)Limited Efficacy--
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)Limited Efficacy--
Data from a phase 2 clinical trial.[3][4]

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade that plays a crucial role in cell regulation. This compound's dual-inhibitory action targets two key nodes in this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocol: CRISPR-Cas9 Screen for this compound Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

I. Cell Line Selection and Culture
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. A well-characterized cell line (e.g., a lymphoma or glioblastoma cell line) is recommended.

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

II. Determination of this compound IC50
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Viability Assay: After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This will be used to determine the selective pressure for the screen.

III. CRISPR Library Transduction
  • Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries contain single-guide RNAs (sgRNAs) targeting every protein-coding gene in the human genome.

  • Lentivirus Production: Produce lentivirus for the pooled CRISPR library according to standard protocols.

  • Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

IV. This compound Selection
  • Cell Seeding: Seed the transduced cell population into two replicate pools: a vehicle-treated control pool and a this compound-treated pool.

  • Drug Treatment: Treat the this compound pool with a concentration of this compound that provides sufficient selective pressure (typically 1.5-2x the IC50).

  • Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure in the this compound-treated pool.

  • Cell Harvesting: Harvest cells from both the control and this compound-treated pools for genomic DNA extraction.

V. Genomic DNA Extraction and Sequencing
  • gDNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.

  • PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.

VI. Data Analysis
  • Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference and count the abundance of each sgRNA.

  • Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

  • Gene Ranking: Rank the genes based on the enrichment of their corresponding sgRNAs. The top-ranked genes are candidate this compound resistance genes.

Experimental Workflow

The following diagram illustrates the workflow for the CRISPR-Cas9 screen to identify this compound resistance genes.

CRISPR_Workflow CellLine Cas9-Expressing Cancer Cell Line Transduction Transduction (MOI < 0.5) CellLine->Transduction Lentivirus Pooled Lentiviral CRISPR Library Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection Treated This compound Treatment (14-21 days) Selection->Treated Control Vehicle Control Selection->Control gDNA Genomic DNA Extraction Treated->gDNA Control->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis & Hit Identification NGS->Analysis

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.

Validation of Candidate Resistance Genes

It is essential to validate the top candidate genes identified from the CRISPR screen.

  • Individual sgRNA Validation: Validate the resistance phenotype by transducing the parental cell line with individual sgRNAs targeting the candidate genes.

  • Gene Knockout/Knockdown: Confirm the role of the candidate genes in this compound resistance using alternative methods such as shRNA-mediated knockdown or generating stable knockout cell lines.

  • Functional Studies: Investigate the mechanism by which the candidate gene confers resistance. This may involve assessing changes in downstream signaling, drug efflux, or metabolic pathways.

Logical Framework for Data Interpretation

The identification of genes that, when knocked out, lead to this compound resistance provides valuable insights into the drug's mechanism of action and potential escape pathways.

Logical_Framework CRISPR_Screen Genome-Wide CRISPR Screen Enriched_sgRNAs Enriched sgRNAs in This compound-Treated Cells CRISPR_Screen->Enriched_sgRNAs Candidate_Genes Candidate Resistance Genes Enriched_sgRNAs->Candidate_Genes Validation Functional Validation Candidate_Genes->Validation Confirmed_Genes Confirmed Resistance Genes Validation->Confirmed_Genes Mechanism Mechanistic Studies Confirmed_Genes->Mechanism Biomarkers Biomarker Discovery Mechanism->Biomarkers Combination_Therapy Combination Therapy Strategies Mechanism->Combination_Therapy

Caption: Logical framework for interpreting CRISPR screen data.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to identify genes that mediate resistance to the dual PI3K/mTOR inhibitor, this compound. The detailed protocols and workflows offer a systematic approach to uncover novel resistance mechanisms. The insights gained from such studies will be instrumental in guiding the development of more effective therapeutic strategies, including rational combination therapies and the design of next-generation inhibitors to overcome drug resistance.

References

Application Notes and Protocols for Studying Voxtalisib in Animal Models of Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Voxtalisib (also known as XL765 or SAR245409), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in preclinical animal models of hematological malignancies. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a selective, ATP-competitive, and reversible oral inhibitor of all four class I PI3K isoforms (α, β, δ, and γ) and mTOR. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers, including hematological malignancies.[1][2] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway. Preclinical studies have demonstrated that this compound inhibits the phosphorylation of key downstream effectors such as Akt, p70S6K, and S6, leading to anti-proliferative, anti-angiogenic, and pro-apoptotic effects in various tumor models.[1]

Animal Models for this compound Studies in Hematological Malignancies

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. The most commonly utilized models for hematological malignancies include xenografts, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).

  • Xenograft Models: These models involve the subcutaneous or systemic inoculation of established human hematological malignancy cell lines into immunodeficient mice (e.g., nude, SCID, or NOD/SCID mice). They are useful for initial efficacy screening and dose-response studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human hematological malignancies. A notable example for Chronic Lymphocytic Leukemia (CLL) is the Eµ-TCL1 transgenic mouse model, which overexpresses the TCL1 oncogene in B-cells, leading to the development of a CLL-like disease.[3][4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in xenograft models of hematological malignancies.

Table 1: In Vivo Efficacy of this compound in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Cell LineMouse StrainThis compound Dose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)Reference
OCI-Ly10Nude30Once daily65(Yu et al., 2014)
OCI-Ly10Nude60Once daily85(Yu et al., 2014)

Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Model

Cell LineMouse StrainThis compound Dose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)Reference
JeKo-1Nude30Once daily58(Yu et al., 2014)
JeKo-1Nude60Once daily79(Yu et al., 2014)

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model of Diffuse Large B-cell Lymphoma (DLBCL)

Materials:

  • OCI-Ly10 human DLBCL cell line

  • Athymic nude mice (6-8 weeks old)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Calipers

Procedure:

  • Culture OCI-Ly10 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion (viability should be >90%).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^7 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each athymic nude mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound and Efficacy Evaluation

Materials:

  • This compound (XL765/SAR245409)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Calipers

  • Animal balance

Procedure:

  • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg).

  • Administer this compound or vehicle to the respective groups of tumor-bearing mice via oral gavage once daily.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the PI3K/mTOR signaling pathway in hematological malignancies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Experimental_Workflow CellCulture 1. Cell Culture (e.g., OCI-Ly10) TumorImplantation 2. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. This compound Treatment (Oral Gavage) Randomization->Treatment DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Study Endpoint & Analysis DataCollection->Endpoint

References

Application Notes and Protocols: High-Throughput Screening with Voxtalisib to Identify Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (SAR245409, XL765) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] These two kinases are critical components of a signaling pathway that is frequently hyperactivated in a wide range of human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2] The dual inhibition of both PI3K and mTOR can offer a more profound and sustained blockade of this pathway compared to targeting either kinase alone, potentially overcoming feedback loops that can limit the efficacy of single-agent therapies.[3]

The development of drug resistance and the inherent heterogeneity of tumors often limit the long-term efficacy of monotherapies. A promising strategy to enhance therapeutic outcomes is the use of combination therapies. High-throughput screening (HTS) of drug combinations provides a systematic approach to identify synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects. This can lead to improved efficacy, reduced drug dosages, and potentially minimized toxicity.

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening with this compound to identify novel synergistic drug combinations for cancer therapy.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR (mTORC1 and mTORC2).[4] The PI3K/mTOR signaling pathway is a key regulator of cellular processes. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival. By inhibiting both PI3K and mTOR, this compound effectively shuts down this critical signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound against its primary targets and its anti-proliferative activity in various cancer cell lines. This data is essential for designing effective high-throughput screens.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL60Acute Myeloid Leukemia2.23[2]
HL60/ADRAdriamycin-resistant AML4.79[2]
K562Chronic Myeloid Leukemia4.20[2]
K562/A02Adriamycin-resistant CML3.90[2]

Table 3: Synergistic Combinations with this compound (Preclinical Data)

Combination AgentCancer TypeCell LinesCombination Index (CI)
Pimasertib (MEK Inhibitor)Endometrial CarcinomaAN3CA, HEC-1A, HEC-1B, HEC-50, Ishikawa, KLE0.07-0.46[5]
Pimasertib (MEK Inhibitor)Mucinous Ovarian CarcinomaMCAS, OAW42, RMUG-L, RMUG-S, TU-OM-1, TU-OM-80.03-0.5

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

High-Throughput Screening (HTS) for Synergistic Combinations

This protocol outlines a general workflow for a high-throughput combination screen to identify drugs that act synergistically with this compound.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Cell_Plating 1. Cell Plating (e.g., 384-well plates) Drug_Addition 3. Drug Addition (this compound + Library Compound) Cell_Plating->Drug_Addition Compound_Library 2. Compound Library Preparation Compound_Library->Drug_Addition Incubation 4. Incubation (e.g., 72 hours) Drug_Addition->Incubation Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (Calculation of % inhibition, Synergy Scores) Viability_Assay->Data_Analysis Hit_Identification 7. Hit Identification (Synergistic Combinations) Data_Analysis->Hit_Identification

Figure 2: High-throughput screening workflow for identifying synergistic drug combinations.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound

  • Compound library (e.g., FDA-approved drugs, kinase inhibitors)

  • 384-well clear bottom, white-walled tissue culture plates

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Protocol:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to the desired concentration (e.g., 500-2000 cells/well in 40 µL).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates using an automated liquid handler.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Library Preparation:

    • Prepare a dose-response matrix of the compound library and this compound. For a primary screen, a single concentration of each library compound can be tested against a dose range of this compound.

    • For a more detailed analysis, a 6x6 or 7x7 dose-response matrix for each combination is recommended.

    • Use an automated liquid handler to pre-dispense the compounds into a separate 384-well plate.

  • Drug Addition:

    • Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the drug solutions from the compound plate to the cell plate.

    • Include appropriate controls: vehicle (DMSO) only, this compound alone, and each library compound alone.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 72 hours. The incubation time may need to be optimized for different cell lines.

  • Cell Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells to determine the percent inhibition for each drug combination.

    • Calculate synergy scores using a suitable model, such as the Chou-Talalay method to determine the Combination Index (CI).

  • Hit Identification:

    • Identify "hits" as drug combinations that exhibit a CI value significantly less than 1.

Synergy Validation Protocol (MTT Assay)

This protocol describes a secondary validation of synergistic hits identified from the HTS using the MTT colorimetric assay.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound and "hit" compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Plating:

    • Plate cells in 96-well plates at a density of 2 x 10^3 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the hit compound, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

    • Add 100 µL of the drug solutions to the respective wells. Include vehicle controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to confirm synergy.

Rationale for Synergistic Combinations

The following diagram illustrates the logical relationships in determining drug synergy using the Combination Index (CI) method.

Synergy_Logic Data Dose-Response Data (this compound, Drug B, Combination) CI_Calc Combination Index (CI) Calculation Data->CI_Calc Synergy Synergy (CI < 1) CI_Calc->Synergy Additive Additive (CI = 1) CI_Calc->Additive Antagonism Antagonism (CI > 1) CI_Calc->Antagonism

Figure 3: Logical flow for the determination of drug synergy.

Based on the mechanism of this compound and the known resistance pathways, several classes of drugs are rational candidates for synergistic combinations:

  • MEK Inhibitors: The MAPK pathway is another critical signaling cascade that can be co-activated with the PI3K/mTOR pathway. Dual blockade can prevent compensatory signaling and lead to enhanced anti-tumor activity, as demonstrated with pimasertib.[5]

  • BCL-2 Inhibitors: The PI3K/mTOR pathway regulates the expression of anti-apoptotic proteins of the BCL-2 family. Combining this compound with a BCL-2 inhibitor like venetoclax can lower the threshold for apoptosis induction.

  • PARP Inhibitors: There is emerging evidence that PI3K inhibitors can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors, particularly in tumors with underlying DNA repair defects.

  • Chemotherapeutic Agents: this compound can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy by inhibiting survival signals. For instance, this compound has been shown to reverse Adriamycin resistance in leukemia cells.[2]

Conclusion

High-throughput screening with this compound is a powerful approach to identify novel and effective drug combinations for cancer therapy. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own synergy screens. The identification of synergistic partners for this compound has the potential to lead to the development of more effective and durable treatment strategies for a variety of cancers. It is crucial to validate any identified synergistic combinations in more complex preclinical models, such as 3D cell cultures and in vivo xenograft models, before considering clinical translation.

References

Troubleshooting & Optimization

Navigating Voxtalisib Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Voxtalisib solubility in aqueous buffers. The following information is designed to assist researchers in achieving consistent and reliable experimental results.

Introduction to this compound

This compound (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] By targeting both kinases in the PI3K/mTOR signaling pathway, this compound can inhibit tumor cell growth and promote apoptosis, making it a subject of interest in cancer research.[3] However, its hydrophobic nature presents significant solubility challenges in aqueous solutions, a common hurdle for many kinase inhibitors.[4]

Quantitative Solubility Data

This compound is sparingly soluble in aqueous buffers.[5] Its solubility is significantly higher in organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly used solvent for preparing stock solutions. It is practically insoluble in water and ethanol.[1]

SolventReported SolubilityConcentration (mM)Notes
DMSO 10 mg/mL[2]37.00 mMUltrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[2]
29 mg/mL[1]107.29 mMMoisture-absorbing nature of DMSO can impact solubility.[1]
54 mg/mL[5]199.78 mMSolubility may vary slightly between batches.[5]
Water Insoluble[1]-
Ethanol Insoluble[1]-

Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the grade and water content of the DMSO, and the methods used for dissolution (e.g., sonication, heating).

PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/mTOR signaling pathway, highlighting the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth Inhibition of protein synthesis This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound in aqueous buffers.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.

Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the final DMSO concentration may be too low to maintain this compound in solution, leading to precipitation.

Solutions:

  • Optimize Final DMSO Concentration:

    • Keep the final DMSO concentration in your working solution as high as your experimental system tolerates. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your system.

    • Prepare intermediate dilutions in a higher concentration of DMSO before the final dilution into the aqueous buffer.

  • Use of Co-solvents and Excipients:

    • For in vitro and in vivo studies, the use of co-solvents is often necessary. The following formulations have been reported to yield clear solutions at ≥ 1 mg/mL.[2]

      • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

      • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

      • Protocol 3: 10% DMSO, 90% Corn Oil (for in vivo).

    • When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[6]

  • Physical Dissolution Aids:

    • If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2] Be cautious with heating, as it can potentially degrade the compound.

  • pH Adjustment:

    • The solubility of ionizable compounds can be influenced by pH.[7] While specific data on this compound's pH-dependent solubility is limited, you can empirically test the solubility in buffers with slightly different pH values if your experimental design allows.

Issue 2: Cloudiness or precipitation in cell culture media over time.

Cause: Even if initially soluble, this compound can precipitate out of cell culture media over longer incubation periods due to interactions with media components or changes in temperature and pH.

Solutions:

  • Reduce Incubation Time:

    • If possible, design experiments with shorter incubation times with the compound.

  • Refresh Media and Compound:

    • For longer experiments, consider replacing the media with freshly prepared this compound solution at regular intervals.

  • Serum Concentration:

    • Components in fetal bovine serum (FBS) can sometimes bind to small molecules and affect their solubility and bioavailability. Test if varying the serum concentration impacts precipitation.

  • Filtration:

    • After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before adding it to your cells.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molar Mass: 270.29 g/mol )[2]

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.7 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly.

    • If necessary, use an ultrasonic water bath to aid dissolution until the solution is clear.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

Protocol for Preparing a Working Solution for In Vitro Assays (Example using Co-solvents)

This protocol is adapted from formulations designed for in vivo use but can be modified for in vitro applications where higher concentrations in a quasi-aqueous environment are needed.

  • Materials:

    • 10 mg/mL this compound in DMSO stock solution

    • PEG300

    • Tween-80

    • Sterile saline or PBS

  • Procedure (to make 1 mL of ≥ 1 mg/mL working solution): [2]

    • In a sterile tube, add 100 µL of the 10 mg/mL this compound in DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix thoroughly.

    • Use this working solution immediately for your experiments.

Logical Workflow for Troubleshooting this compound Solubility

TroubleshootingWorkflow cluster_troubleshoot start Start: Need to prepare This compound working solution prep_stock Prepare concentrated stock in fresh, anhydrous DMSO start->prep_stock dilute Dilute stock in aqueous buffer prep_stock->dilute precipitate Precipitation occurs? dilute->precipitate success Solution is clear. Proceed with experiment. precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes option1 Increase final DMSO concentration troubleshoot->option1 option2 Use co-solvents (PEG300, Tween-80, etc.) troubleshoot->option2 option3 Apply gentle heating or sonication troubleshoot->option3 option4 Check buffer pH troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->dilute

Caption: A logical workflow for addressing this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It has a reported solubility of up to 54 mg/mL in DMSO.[5]

Q2: Why did my this compound precipitate when I added it to my cell culture medium?

A2: this compound is poorly soluble in aqueous solutions like cell culture media. Precipitation likely occurred because the final concentration of DMSO after dilution was insufficient to keep the drug dissolved. To avoid this, ensure the final DMSO concentration is within a tolerable range for your cells (typically ≤ 0.5%) but high enough to maintain solubility. Alternatively, consider using a formulation with co-solvents like PEG300 and Tween-80 for your working solution.

Q3: Can I heat the this compound solution to get it to dissolve?

A3: Gentle heating can be used to aid dissolution if precipitation occurs during preparation.[2] However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Sonication is another physical method that can be used.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]

Q5: Is this compound stable in aqueous buffers?

A5: The stability of this compound in aqueous buffers, especially for extended periods, can be a concern. It is recommended to prepare fresh working solutions for each experiment and use them immediately. If precipitation is observed over the course of an experiment, it indicates that the compound is not stable in that solution under those conditions.

Q6: What are the alternatives if I cannot use DMSO in my experiment?

A6: If DMSO is not suitable for your experimental system, you will need to use a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[2] You may need to adapt this for your specific buffer system and validate that the co-solvents do not interfere with your assay. Another option is to use solubilizing agents like cyclodextrins (e.g., SBE-β-CD).[2]

References

Optimizing Voxtalisib Dosage: A Technical Support Guide to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental use of Voxtalisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The following resources are designed to help you refine your dosage strategies to maximize on-target efficacy while minimizing off-target effects, ensuring the generation of precise and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (also known as XL765 or SAR245409) is a dual inhibitor of PI3K and mTOR, two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.[1] It acts as an ATP-competitive inhibitor for all class I PI3K isoforms and also inhibits mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

Q2: What are the known on-target and off-target activities of this compound?

A2: The primary on-targets of this compound are the class I PI3K isoforms (α, β, γ, δ) and mTOR. A significant off-target kinase is the DNA-dependent protein kinase (DNA-PK).[3] The inhibitory concentrations (IC50) for these targets are summarized in the table below.

Q3: What are the common adverse effects observed in clinical trials, and how do they relate to on-target vs. off-target inhibition?

A3: Common adverse events in clinical trials include nausea, fatigue, diarrhea, rash, and thrombocytopenia.[4][5][6][7] Many of these can be understood as either on-target toxicities or off-target effects:

  • Hyperglycemia: This is a known on-target toxicity of PI3Kα inhibition, as this pathway is crucial for insulin signaling and glucose metabolism.[8][9][10][11]

  • Diarrhea and Colitis: These are common on-target toxicities associated with pan-PI3K inhibitors.[12][13][14]

  • Myelosuppression (e.g., thrombocytopenia, neutropenia): While potentially related to on-target effects on hematopoietic cells, this could also be influenced by off-target DNA-PK inhibition, which plays a role in DNA repair and cell cycle regulation.[6]

  • Fatigue and Rash: These are common side effects of many kinase inhibitors and can be multifactorial.[4][7]

Q4: What is the recommended starting concentration for in vitro experiments?

A4: For initial in vitro experiments, it is advisable to start with a concentration range that brackets the IC50 values for PI3K and mTOR inhibition in cellular assays (typically in the 100-500 nM range). A dose-response curve should be generated to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: To distinguish between on-target and off-target effects, consider the following strategies:

  • Dose-Response Analysis: Compare the concentration at which you observe your desired on-target effect (e.g., inhibition of AKT phosphorylation) with the concentration that causes off-target effects (e.g., cytotoxicity that is disproportionate to PI3K/mTOR inhibition).

  • Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the suspected off-target pathway through other means (e.g., using a more specific inhibitor or genetic knockdown).

  • Use of Control Compounds: Compare the effects of this compound with more specific PI3K or mTOR inhibitors to see if the observed phenotype is consistent with inhibition of this pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Target Class
PI3Kγ9On-Target
PI3Kα39On-Target
PI3Kδ43On-Target
PI3Kβ113On-Target
mTOR157On-Target
DNA-PK150Off-Target

Data compiled from multiple sources.[2][3]

Table 2: Clinically Observed Maximum Tolerated Dose (MTD) of this compound

Dosing RegimenMTD
Once Daily (QD)90 mg
Twice Daily (BID)40-50 mg

Data from phase I/II clinical trials.[4][5][15]

Signaling Pathways

Below are diagrams of the primary on-target and a key off-target signaling pathway for this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ Phosphorylates proteins for Repair DNA Repair NHEJ->Repair This compound This compound This compound->DNA_PKcs Experimental_Workflow start Start: Hypothesis protocol_dev Protocol Development start->protocol_dev invitro_kinase In Vitro Kinase Assay protocol_dev->invitro_kinase cell_culture Cell Culture & Treatment protocol_dev->cell_culture data_analysis Data Analysis (IC50 Determination) invitro_kinase->data_analysis western_blot Western Blot (On-Target) cell_culture->western_blot viability_assay Cell Viability Assay (Cytotoxicity) cell_culture->viability_assay western_blot->data_analysis viability_assay->data_analysis troubleshoot Troubleshooting data_analysis->troubleshoot Unexpected Results conclusion Conclusion & Next Steps data_analysis->conclusion Expected Results troubleshoot->protocol_dev Optimize

References

Voxtalisib Technical Support Center: Managing In Vitro Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Voxtalisib-induced cytotoxicity in normal (non-cancerous) cells during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell culture, with a focus on mitigating unintended effects on normal cells.

Observed Problem Potential Cause Recommended Solution
High cytotoxicity in normal cell lines at expected therapeutic concentrations. On-target toxicity: The PI3K/mTOR pathway is crucial for normal cell survival and proliferation.1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits the target pathway in cancer cells while minimizing toxicity in normal cells. 2. Reduce Exposure Time: Limit the duration of this compound treatment to the minimum time required to achieve the desired biological effect.
Off-target effects: this compound is known to inhibit other kinases, such as DNA-PK, which can contribute to cytotoxicity.[1][2]1. Profile Off-Target Activity: If unexpected cytotoxicity is observed, consider performing a kinase panel screen to identify other potential off-targets in your specific cell model. 2. Use a More Selective Inhibitor: If available, compare results with a more isoform-selective PI3K or mTOR inhibitor to determine if the cytotoxicity is specific to dual inhibition.
Cell line sensitivity: Normal cell lines have varying dependencies on the PI3K/mTOR pathway.1. Select a Less Sensitive Normal Cell Line: If the experimental design allows, consider using a normal cell line that is less reliant on the PI3K/mTOR pathway for survival. 2. Characterize Pathway Activity: Assess the basal activity of the PI3K/mTOR pathway in your chosen normal cell line to gauge its potential sensitivity.
Inconsistent cytotoxicity results between experiments. Variability in cell culture conditions: Cell passage number, confluency, and media components can all influence drug sensitivity.[3]1. Standardize Cell Culture Protocols: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Quality Control of Reagents: Use fresh, high-quality media and supplements. Test new batches of serum for their effect on cell growth and drug sensitivity.
Inaccurate drug concentration: Errors in serial dilutions or degradation of the compound can lead to variability.1. Prepare Fresh Drug Solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 2. Verify Drug Activity: Periodically test the activity of your this compound stock on a sensitive positive control cell line.
Difficulty in establishing a therapeutic window in co-culture models. Overlapping sensitivity of normal and cancer cells: The concentration of this compound that is toxic to cancer cells may also be toxic to the co-cultured normal cells.1. Optimize Seeding Ratios: Adjust the ratio of normal to cancer cells to a level that allows for the detection of a cancer-specific effect. 2. Implement a Pre-treatment or Wash-out Step: Consider pre-treating cancer cells with this compound before co-culture or washing out the drug after a short exposure time.
Increased cell stress observed (e.g., morphological changes, reduced proliferation) even at sub-lethal concentrations. Metabolic stress: Inhibition of the PI3K/mTOR pathway can disrupt cellular metabolism.1. Supplement Culture Media: Consider supplementing the media with nutrients that may become limiting, such as non-essential amino acids or pyruvate. 2. Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) may mitigate oxidative stress, a common consequence of metabolic disruption.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[2][8] It also inhibits DNA-dependent protein kinase (DNA-PK).[2] By blocking the PI3K/mTOR pathway, this compound can inhibit cell growth, proliferation, and survival.

Q2: Why am I seeing cytotoxicity in my normal cell line?

The PI3K/mTOR pathway is essential for the survival and proliferation of most cell types, including normal cells.[9] Therefore, inhibiting this pathway with this compound can lead to on-target cytotoxicity. Additionally, off-target effects on other kinases, such as DNA-PK, can contribute to cell death.

Q3: How can I reduce this compound-induced cytotoxicity in my normal cells without affecting my experiment on cancer cells?

  • Dose Titration: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells.

  • Time-Course Experiments: Reduce the duration of exposure to this compound.

  • Co-treatment Strategies: Consider co-treatment with a cytoprotective agent, such as an antioxidant, for the normal cells if it does not interfere with the experimental goals.

  • Serum Starvation: Serum starving cells prior to and during treatment can sometimes sensitize cancer cells to inhibitors more than normal cells, but this should be empirically tested as effects can be cell-type dependent.[10][11][12][13][14]

Q4: What are the recommended starting concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly between cell lines. Based on published data, IC50 values for proliferation inhibition in cancer cell lines are typically in the micromolar range.[15] For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell lines.

Q5: Should I be concerned about the off-target effects of this compound?

Yes, particularly the inhibition of DNA-PK.[1] This can be a confounding factor in studies involving DNA damage or repair. If your research is focused on these processes, it is important to include appropriate controls, such as comparing the effects of this compound to more specific PI3K or mTOR inhibitors.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol describes a method for determining the IC50 (half-maximal inhibitory concentration) of this compound in both a cancer cell line and a normal cell line to identify a potential therapeutic window.

Materials:

  • Cancer cell line of interest

  • Normal cell line (e.g., from the same tissue of origin)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the cancer and normal cell lines into separate 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 10 nM, with a DMSO control.

  • Treatment: Remove the medium from the cells and add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence/luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 for each cell line.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol outlines a method to assess if the antioxidant NAC can reduce this compound-induced cytotoxicity in a normal cell line.

Materials:

  • Normal cell line

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

  • 96-well cell culture plates

  • Cell viability reagent

Procedure:

  • Cell Seeding: Seed the normal cell line in a 96-well plate and incubate for 24 hours.

  • Experimental Groups: Set up the following treatment groups:

    • Vehicle control (DMSO)

    • This compound at a cytotoxic concentration (e.g., 2x IC50)

    • NAC alone (e.g., 1-5 mM)

    • This compound + NAC (at various concentrations)

  • Treatment: Add the respective treatments to the cells.

  • Incubation: Incubate for the desired treatment duration.

  • Viability Assay and Analysis: Perform a cell viability assay and compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow for Managing Cytotoxicity

Cytotoxicity_Workflow Start Observe High Cytotoxicity in Normal Cells Dose_Response Perform Dose-Response Curve on Normal and Cancer Cells Start->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course If no therapeutic window is found Optimize_Protocol Optimize Experimental Protocol Dose_Response->Optimize_Protocol If therapeutic window is identified Co_treatment Test Co-treatment with Cytoprotective Agents (e.g., Antioxidants) Time_Course->Co_treatment Analyze_Off_Target Investigate Potential Off-Target Effects Co_treatment->Analyze_Off_Target If cytotoxicity persists Analyze_Off_Target->Optimize_Protocol

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity in normal cells.

References

Technical Support Center: Interpreting Unexpected Phenotypic Responses to Voxtalisib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Voxtalisib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypic responses during in vitro and in vivo experiments with the dual PI3K/mTOR inhibitor, this compound (also known as XL-765 or SAR245409).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive, and reversible dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] It targets all Class I PI3K isoforms (p110α, β, γ, and δ) and both mTORC1 and mTORC2 complexes, thereby blocking downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[2]

Q2: What are the expected phenotypic outcomes of this compound treatment in sensitive cancer cell lines?

A2: In sensitive cell lines, this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, such as Akt, S6 ribosomal protein, S6 kinase (S6K), and 4E-BP1. This inhibition should lead to reduced cell viability, induction of G1 cell cycle arrest, and potentially apoptosis or autophagy.

Q3: At what concentrations is this compound typically effective in vitro?

A3: The effective concentration of this compound can vary significantly between cell lines. However, published IC50 values provide a general reference range. For instance, IC50 values for inhibiting PI3K isoforms are in the low nanomolar range, while effects on cell proliferation are often observed in the high nanomolar to low micromolar range. Refer to the data table below for specific examples.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line / Assay Condition
p110α39Cell-free assay
p110β113Cell-free assay
p110γ9Cell-free assay
p110δ43Cell-free assay
mTOR157Cell-free assay
mTORC1160Immune-complex kinase assay
mTORC2910Immune-complex kinase assay
DNA-PK150Cell-free assay
Cellular Effects
p-S6 Inhibition120PC-3 cells (Cell-based ELISA)
p-Akt Inhibition250PC-3 cells (Cell-based ELISA)
Proliferation (BrdU)1,070MCF7 cells
Proliferation (BrdU)1,840PC-3 cells
Colony Growth230MCF7 cells (Soft Agar)
Colony Growth270PC-3 cells (Soft Agar)

Data compiled from MedchemExpress.[2]

Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in Clinical Trials

Adverse EventFrequency (%)Clinical Trial Context
Lymphopenia13Combination with Temozolomide in high-grade glioma patients.[3][4]
Thrombocytopenia9Combination with Temozolomide in high-grade glioma patients.[3][4]
Decreased Platelet Count9Combination with Temozolomide in high-grade glioma patients.[3][4]

Troubleshooting Unexpected Phenotypic Responses

This section addresses specific unexpected results you may encounter during your experiments with this compound.

Issue 1: Paradoxical Increase in Akt Phosphorylation

Q: I treated my cells with this compound, and while I see a decrease in p-S6, the phosphorylation of Akt (at Ser473 or Thr308) is unexpectedly maintained or even increased. Why is this happening?

A: This is a known paradoxical effect that can occur with mTORC1 inhibition. The mechanism involves the disruption of a negative feedback loop.

  • Explanation: mTORC1 normally phosphorylates and activates S6 Kinase (S6K1). Activated S6K1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1). By inhibiting mTORC1, this compound prevents S6K1 activation. This relieves the inhibitory pressure on IRS-1, leading to its accumulation and enhanced signaling through upstream activators of PI3K, which can result in a compensatory increase in Akt phosphorylation.[5] Dual PI3K/mTOR inhibitors like this compound are designed to mitigate this, but the effect can sometimes still be observed, especially at specific concentrations or time points where mTORC1 inhibition might be more potent than PI3K inhibition.

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze p-Akt and p-S6 levels at multiple time points (e.g., 1, 4, 8, 24 hours). The paradoxical p-Akt increase may be a transient effect.

    • Dose-Response Analysis: Perform a detailed dose-response curve to see if the paradoxical effect is concentration-dependent.

    • Examine Upstream Signaling: Use Western blotting to check the phosphorylation status of upstream receptor tyrosine kinases (RTKs) like IGF-1R or PDGFR, which may be hyperactivated due to the feedback loop disruption.[6]

Diagram: Paradoxical Akt Activation via mTORC1 Inhibition

G RTK RTK (e.g., IGF-1R) IRS1 IRS-1 RTK->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibition This compound This compound This compound->PI3K This compound->mTORC1

Caption: Negative feedback loop disrupted by this compound.

Issue 2: Cells Develop Resistance to this compound

Q: My cells were initially sensitive to this compound, but after prolonged treatment, they have become resistant and resumed proliferation. What are the potential mechanisms?

A: Acquired resistance to PI3K/mTOR inhibitors is a significant challenge and can occur through several mechanisms.

  • Explanation:

    • Compensatory Pathway Activation: Similar to the paradoxical Akt activation, the inhibition of the PI3K/mTOR pathway can lead to the upregulation of parallel signaling pathways, most commonly the MAPK/ERK pathway, via activation of RTKs.[6]

    • Acquired Mutations: Secondary mutations can arise in the drug target itself (e.g., within the kinase domain of PIK3CA) that prevent this compound from binding effectively.[7] Mutations in other components of the PI3K pathway, such as loss of PTEN or activating mutations in AKT1, can also confer resistance.[7]

  • Troubleshooting Steps:

    • Pathway Profiling: Use Western blotting or phospho-protein arrays to analyze the activation state of key nodes in parallel pathways, particularly p-ERK, p-MEK, and various RTKs.

    • Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the identified compensatory pathway (e.g., a MEK or ERK inhibitor).

    • Genomic Sequencing: If feasible, perform targeted sequencing of key genes in the PI3K and MAPK pathways (e.g., PIK3CA, PTEN, AKT1, KRAS, BRAF) in your resistant cell line compared to the parental line to identify acquired mutations.

Diagram: this compound Resistance Mechanisms

G cluster_0 PI3K/mTOR Pathway cluster_1 Compensatory Pathway (MAPK) PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Growth & Proliferation mTOR->Proliferation1 RTK RTK mTOR->RTK Feedback Inhibition (Relieved) This compound This compound This compound->PI3K This compound->mTOR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Growth & Proliferation ERK->Proliferation2

Caption: Compensatory pathway activation leading to resistance.

Issue 3: Unexpected Morphological Changes

Q: After treating my cells with this compound, I've observed significant changes in their morphology. They appear larger, flatter, and more granular. What could be causing this?

A: The observed morphological changes could be indicative of cellular senescence, a state of irreversible cell cycle arrest that can be induced by mTOR inhibitors.

  • Explanation: Cellular senescence is characterized by distinct morphological features, including an enlarged, flattened cell shape, increased granularity, and accumulation of vacuoles.[8] The PI3K/mTOR pathway is a key regulator of this process. Inhibition of mTOR can, in some contexts, either induce or even reverse senescence-associated phenotypes.[8][9] Other studies on dual PI3K/mTOR inhibitors have also reported changes in cell thickness, shape, and surface roughness.[10] These effects may be linked to rearrangements of the actin cytoskeleton.[8]

  • Troubleshooting Steps:

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is the most common biomarker for cellular senescence. Perform a SA-β-gal assay to confirm if the cells are senescent.

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm that the cells are arrested, typically in the G1 phase.

    • Check Senescence Markers: Use Western blotting to check for the upregulation of senescence mediators like the cyclin-dependent kinase inhibitors p16INK4A and p21CDKN1.[8]

    • Cytoskeletal Staining: Use immunofluorescence to stain for actin (e.g., with phalloidin) and tubulin to visualize any changes in the cytoskeleton architecture.

Diagram: Experimental Workflow for Investigating Morphological Changes

G Start Observe Morphological Change SA_beta_gal SA-β-gal Staining Start->SA_beta_gal Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Start->Flow_Cytometry Western_Blot Western Blot (p16, p21) Start->Western_Blot IF Immunofluorescence (Actin/Tubulin) Start->IF Conclusion Confirm Senescence Phenotype SA_beta_gal->Conclusion Flow_Cytometry->Conclusion Western_Blot->Conclusion IF->Conclusion

Caption: Workflow to confirm a senescence phenotype.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Include wells with media only for background control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the media. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Phospho-Protein Analysis (p-Akt, p-S6)
  • Sample Preparation: Plate and treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C with gentle agitation. Use a loading control like β-actin or GAPDH. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or autoradiography film.[13]

Protocol 3: Apoptosis Analysis (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE or Accutase to minimize membrane damage.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 106 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution (or a similar viability dye) to the cell suspension immediately before analysis.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Autophagy Analysis (Immunofluorescence for LC3)

This method visualizes the formation of autophagosomes by detecting the translocation of LC3 protein from a diffuse cytoplasmic pattern to a punctate pattern.

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with this compound as desired. Include positive (e.g., starvation) and negative controls.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with an anti-LC3B primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the coverslips three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining & Mounting: Wash again with PBST. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify autophagy by counting the number of LC3 puncta per cell. An increase in puncta formation is indicative of an increase in autophagosomes.

References

Strategies to mitigate Voxtalisib instability in long-term culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the potential instability of Voxtalisib in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as SAR245409 or XL765) is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is an orally available compound that acts as a reversible, ATP-competitive inhibitor of pan-Class I PI3K isoforms (α, β, γ, and δ) and mTOR Complex 1 and 2 (mTORC1/mTORC2). By inhibiting the PI3K/mTOR pathway, this compound can block key signaling pathways involved in tumor cell proliferation and survival.

Q2: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.1% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: this compound Instability in Long-Term Culture

Issue 1: Decreased or inconsistent inhibitory effect of this compound over time.

This may be indicative of compound degradation in the culture medium. The chemical structure of this compound contains quinoxaline and sulfonamide moieties, which can be susceptible to hydrolysis and photodegradation under certain conditions.

Possible Causes & Mitigation Strategies:

Possible Cause Mitigation Strategy Rationale
Hydrolysis Maintain culture pH between 7.2 and 7.4. Perform partial or complete media changes with freshly diluted this compound every 24-48 hours.Sulfonamide groups can be susceptible to hydrolysis, particularly at non-physiological pH.
Photodegradation Protect culture plates from direct light exposure by keeping them in the incubator and minimizing time on the benchtop. Use flasks and plates made of opaque or amber-colored plastic if possible.Quinoxaline derivatives can be light-sensitive.
Adsorption to Plastics Use low-binding microplates and pipette tips.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the media.
Reaction with Media Components If instability is suspected, consider using a simpler, serum-free medium for a short duration to test for interactions.Complex media components, such as high concentrations of certain amino acids or reducing agents, could potentially interact with the compound.

Issue 2: High variability in experimental results between replicates or experiments.

This could be due to inconsistent preparation of this compound working solutions or issues with its stability after dilution.

Possible Causes & Mitigation Strategies:

Possible Cause Mitigation Strategy Rationale
Precipitation upon Dilution Prepare working solutions by serially diluting the DMSO stock in pre-warmed culture medium. Vortex gently and inspect for any visible precipitate before adding to the cells.This compound has low aqueous solubility. Diluting a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate.
Inconsistent Aliquoting Ensure stock solutions are fully thawed and vortexed gently before making dilutions. Use calibrated pipettes for all dilutions.Inaccurate pipetting or incomplete mixing of the stock solution can lead to variability in the final concentration.
Freeze-Thaw Cycles Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing.Repeated changes in temperature can degrade the compound and allow for moisture absorption by the hygroscopic DMSO, which can affect solubility and stability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 2.703 mg of this compound (Molar Mass: 270.29 g/mol ) in 1 ml of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessing the Stability of this compound in Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

  • Materials: this compound stock solution, cell culture medium (with and without serum), incubator, HPLC or LC-MS system.

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM).

    • Prepare two sets of samples: one with complete medium (including serum) and one with serum-free medium.

    • Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot from each solution.

    • Immediately analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Dilute to 1 µM in Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO₂ Prep_Working->Incubate Timepoints Collect Aliquots at 0, 4, 8, 24, 48, 72h Incubate->Timepoints Analysis Quantify this compound Concentration (HPLC/LC-MS) Timepoints->Analysis Plot Plot Concentration vs. Time Analysis->Plot Troubleshooting_Tree cluster_prep Preparation Issues cluster_storage Storage Issues cluster_culture Culture-Related Degradation Start Inconsistent/Decreased This compound Activity? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Check Stock Solution Storage Start->Check_Storage Check_Culture Evaluate Culture Conditions Start->Check_Culture Precipitation Precipitation upon dilution? Check_Prep->Precipitation Freeze_Thaw Multiple freeze-thaw cycles of stock? Check_Storage->Freeze_Thaw Media_Change Replenish media with fresh this compound every 24-48h? Check_Culture->Media_Change Light_Exposure Protect from light? Check_Culture->Light_Exposure Prep_Sol Solution: Serial dilution in pre-warmed media. Precipitation->Prep_Sol Yes End Consistent Activity Prep_Sol->End Problem Resolved Storage_Sol Solution: Aliquot stock into single-use volumes. Freeze_Thaw->Storage_Sol Yes Storage_Sol->End Problem Resolved Culture_Sol Solution: Implement regular media changes & protect plates. Media_Change->Culture_Sol No Light_Exposure->Culture_Sol No Culture_Sol->End Problem Resolved

Addressing variability in Voxtalisib efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in Voxtalisib efficacy across different cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as XL765 or SAR245409) is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] It acts as an ATP-competitive inhibitor of all four class I PI3K isoforms and also inhibits mTORC1 and mTORC2.[2] By targeting both PI3K and mTOR, this compound blocks a critical signaling pathway involved in cell proliferation, growth, survival, and metabolism.[3][4][5]

Q2: Which specific kinases does this compound inhibit?

This compound is a potent inhibitor of the class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR.[2][6] It also shows inhibitory activity against the related kinase DNA-PK.[2][6]

Q3: Why do I observe different IC50 values for this compound in different cell lines?

The variability in this compound's IC50 values across different cell lines can be attributed to several factors:

  • Genetic background of the cell line: The presence of specific mutations in the PI3K/mTOR pathway (e.g., activating mutations in PIK3CA or loss of the tumor suppressor PTEN) can confer greater sensitivity to this compound.[3][5]

  • Tissue of origin: The cellular context and the reliance of the cell line on the PI3K/mTOR pathway for survival and proliferation can vary depending on the tissue of origin.

  • Expression levels of drug targets: The relative expression levels of the different PI3K isoforms and mTOR can influence the drug's efficacy.

  • Presence of resistance mechanisms: Both intrinsic and acquired resistance mechanisms can lead to reduced sensitivity to this compound.[7][8] This can include the activation of alternative signaling pathways.

  • Drug efflux pumps: Overexpression of multidrug resistance proteins like MDR1 and MRP1 can reduce the intracellular concentration of this compound, thereby decreasing its effectiveness.[7]

Troubleshooting Guide

Problem: this compound shows lower than expected efficacy in my cell line.

Possible Cause 1: Suboptimal Experimental Conditions

  • Incorrect drug concentration: Ensure that the concentration range used is appropriate for your cell line. It is recommended to perform a dose-response curve to determine the IC50 value.

  • Improper drug storage and handling: this compound should be stored as recommended by the manufacturer to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Issues with cell culture: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination.

Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line

  • Activation of bypass signaling pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.

  • Mutations in downstream effectors: Mutations in proteins downstream of PI3K and mTOR may render the cells insensitive to upstream inhibition.

  • High expression of drug efflux pumps: As mentioned in the FAQs, overexpression of proteins like P-glycoprotein (MDR1) can reduce the intracellular concentration of the drug.[7]

Suggested Solutions:

  • Verify pathway inhibition: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of key downstream targets of PI3K and mTOR, such as Akt, S6 ribosomal protein, and 4E-BP1.[6]

  • Assess for resistance mechanisms:

    • Sequence key genes in the PI3K/mTOR pathway to check for mutations.

    • Use RT-qPCR or Western blotting to assess the expression levels of drug efflux pumps.

  • Combination therapy: Consider combining this compound with inhibitors of other signaling pathways (e.g., MEK inhibitors) to overcome resistance.[9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (IC50 values)

TargetIC50 (nM)Reference
p110α39[2]
p110β113[2]
p110γ9[2][6]
p110δ43[2]
mTOR157[2][6]
DNA-PK150[2][6]
mTORC1160[2]
mTORC2910[2]

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
HL60Acute Myeloid Leukemia2.23[7]
HL60/ADRAdriamycin-resistant AML4.79[7]
K562Chronic Myeloid Leukemia4.20[7]
K562/A02Adriamycin-resistant CML3.90[7]
PC-3Prostate Cancer1.84[2]
MCF7Breast Cancer1.07[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blotting for Pathway Analysis

This protocol provides a general framework for assessing the phosphorylation status of PI3K/mTOR pathway proteins.

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with this compound at various concentrations for the desired time.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT Activates Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Select Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Treat with this compound (Dose-Response) Culture->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability IC50 Determine IC50 Viability->IC50 Western Western Blot for Pathway Inhibition IC50->Western Based on IC50 Analysis Data Analysis & Interpretation IC50->Analysis Western->Analysis Troubleshooting_Guide Start Low this compound Efficacy Observed CheckExp Verify Experimental Setup Start->CheckExp ExpOK Experimental Setup OK? CheckExp->ExpOK FixExp Optimize Protocol: - Drug Concentration - Cell Health ExpOK->FixExp No CheckPathway Assess Pathway Inhibition (Western Blot) ExpOK->CheckPathway Yes FixExp->Start PathwayInhibited Pathway Inhibited? CheckPathway->PathwayInhibited InvestigateResistance Investigate Resistance: - Bypass Pathways - Efflux Pumps PathwayInhibited->InvestigateResistance Yes RecheckExp Re-evaluate Experiment: - Reagent Quality - Protocol Adherence PathwayInhibited->RecheckExp No RecheckExp->Start

References

How to account for Voxtalisib's effect on DNA-PK in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the effects of Voxtalisib on DNA-dependent protein kinase (DNA-PK) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as XL765 or SAR245409) is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is an ATP-competitive inhibitor that shows potent activity against class I PI3K isoforms and mTOR complex 1 and 2 (mTORC1/2).[3][4]

Q2: How does this compound affect DNA-PK?

In addition to its primary targets, this compound is known to inhibit the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3][5] This is considered an "off-target" effect, but it is crucial to consider in experiments, especially those involving DNA damage and repair.

Q3: How can I confirm that this compound is inhibiting DNA-PK in my cell line?

Inhibition of DNA-PK by this compound can be confirmed by observing a decrease in the autophosphorylation of DNA-PKcs at serine 2056 (p-DNA-PKcs S2056) via Western blot analysis.[6] Additionally, an increase in DNA double-strand breaks, which can be quantified by measuring γH2AX foci through immunofluorescence, can indicate impaired DNA repair due to DNA-PK inhibition.

Q4: What is the optimal concentration of this compound to inhibit DNA-PK?

The IC50 of this compound for DNA-PK is approximately 150 nM in cell-free assays.[3][7][8] However, the optimal concentration for cell-based assays will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for DNA-PK inhibition in your specific model, while also considering the IC50 values for its primary PI3K and mTOR targets to understand the potential for overlapping effects.

Q5: What are the best controls to use in my experiments with this compound?

To properly account for this compound's effects, several controls are recommended:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Positive Control for DNA-PK inhibition: A more selective DNA-PK inhibitor, such as NU7441, can be used to compare the effects specifically attributed to DNA-PK inhibition.[9]

  • PI3K/mTOR-specific inhibitors: Using inhibitors that only target PI3K (e.g., Alpelisib) or mTOR (e.g., Rapamycin) can help differentiate the effects of this compound on these pathways from its effects on DNA-PK.

  • DNA-PKcs deficient or knockdown cells: If available, using cell lines that lack or have reduced levels of DNA-PKcs can help isolate the on-target effects of this compound on PI3K/mTOR.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No significant inhibition of DNA-PKcs phosphorylation (p-S2056) is observed after this compound treatment. - Insufficient this compound concentration. - Low basal DNA-PK activity in the cell line. - Technical issues with the Western blot.- Perform a dose-response experiment to determine the optimal this compound concentration. - Induce DNA double-strand breaks (e.g., with ionizing radiation or etoposide) to activate DNA-PK. - Optimize your Western blot protocol, ensuring the use of a validated phospho-specific antibody and appropriate controls.
Unexpected changes in downstream PI3K/mTOR signaling (e.g., p-AKT, p-S6) are observed. - this compound is a dual PI3K/mTOR inhibitor, so these changes are expected. - Crosstalk between the DNA-PK and PI3K/mTOR pathways.- Carefully interpret the data in the context of this compound's known dual-inhibitory function. - Use more specific inhibitors for PI3K and mTOR as controls to dissect the signaling pathways.
Difficulty in distinguishing between the effects of DNA-PK inhibition and PI3K/mTOR inhibition. - Overlapping functions of these pathways in cellular processes like proliferation and survival.- Use a combination of specific inhibitors as controls. - Employ genetic approaches, such as siRNA-mediated knockdown of DNA-PKcs, to isolate its role. - Analyze downstream markers specific to each pathway (e.g., γH2AX for DNA damage, p-S6 for mTOR activity).
High background in γH2AX immunofluorescence staining. - Non-specific antibody binding. - Issues with cell fixation or permeabilization.- Optimize antibody concentrations and blocking steps. - Titrate the primary and secondary antibodies. - Ensure proper fixation and permeabilization protocols are followed.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (IC50 values)

TargetIC50 (nM)Reference(s)
PI3K Isoforms
p110α39[3][7]
p110β113[3][7]
p110γ9[3][7]
p110δ43[3][7]
mTOR
mTOR157[3][7]
mTORC1160[3][7]
mTORC2910[3][7]
DNA-PK
DNA-PK150[3][7][8]

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant human DNA-PK enzyme

  • DNA-PK substrate peptide

  • This compound

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of each this compound dilution or vehicle (DMSO).

  • Add 2 µl of DNA-PK enzyme to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Western Blot for Phospho-DNA-PKcs (Ser2056)

Materials:

  • Cell culture reagents

  • This compound

  • DNA damage-inducing agent (e.g., etoposide or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with this compound at the desired concentration for 1-2 hours.

  • Induce DNA damage (e.g., treat with etoposide for 1 hour or irradiate and allow to recover for 30 minutes).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-DNA-PKcs (Ser2056) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total DNA-PKcs and the loading control.

Immunofluorescence for γH2AX Foci

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damage-inducing agent

  • 4% paraformaldehyde (PFA) for fixation

  • 0.3% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with this compound and induce DNA damage as described for the Western blot.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the anti-γH2AX primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the foci using a fluorescence microscope and image analysis software (e.g., ImageJ/Fiji).[3][4][10]

Visualizations

Signaling_Pathway cluster_PI3K_mTOR PI3K/mTOR Pathway cluster_DNAPK DNA Damage Response DNA_Damage DNA Double-Strand Break DNAPK DNA-PK DNA_Damage->DNAPK activates This compound This compound PI3K PI3K This compound->PI3K mTOR mTOR This compound->mTOR This compound->DNAPK off-target AKT AKT PI3K->AKT S6K S6K mTOR->S6K NHEJ Non-Homologous End Joining DNAPK->NHEJ AKT->mTOR Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival S6K->Cell_Survival NHEJ->DNA_Damage repairs

Caption: this compound's dual inhibition of PI3K/mTOR and its off-target effect on DNA-PK.

Experimental_Workflow start Start: Hypothesis on this compound's effect on DNA-PK cell_culture 1. Cell Culture (Choose appropriate cell line) start->cell_culture treatment 2. Treatment - Vehicle Control - this compound (dose-response) - Positive Control (e.g., NU7441) cell_culture->treatment dna_damage 3. Induce DNA Damage (optional) (e.g., Irradiation, Etoposide) treatment->dna_damage assays 4. Perform Assays dna_damage->assays western Western Blot (p-DNA-PKcs, p-AKT, p-S6) assays->western if_staining Immunofluorescence (γH2AX foci) assays->if_staining viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assays->viability data_analysis 5. Data Analysis - Quantify band intensities - Count foci per cell - Calculate IC50 values western->data_analysis if_staining->data_analysis viability->data_analysis interpretation 6. Interpretation - Correlate DNA-PK inhibition with cellular phenotype data_analysis->interpretation

Caption: A typical experimental workflow to assess this compound's effect on DNA-PK.

Troubleshooting_Workflow start Problem: Unexpected experimental results with this compound check_reagents Check Reagents - this compound integrity and concentration - Antibody validation - Cell line authentication start->check_reagents check_protocol Review Protocol - Dosing and timing - Control experiments included? - Technical execution start->check_protocol resolve Problem Resolved check_reagents->resolve If reagents are faulty no_dnapk_inhibition No DNA-PK Inhibition Observed - Increase this compound concentration - Induce DNA damage - Use a different cell line check_protocol->no_dnapk_inhibition If no DNA-PK inhibition off_target_effects Ambiguous PI3K/mTOR vs. DNA-PK Effects - Use specific inhibitors as controls - siRNA knockdown of DNA-PKcs - Analyze pathway-specific markers check_protocol->off_target_effects If ambiguous effects no_dnapk_inhibition->resolve off_target_effects->resolve

Caption: A troubleshooting workflow for common issues in this compound experiments.

References

Best practices for long-term storage of Voxtalisib solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Voxtalisib solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[2]

Q2: In what solvents can this compound be dissolved?

A2: this compound is soluble in several organic solvents and solvent mixtures. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[3] For in vivo experiments, co-solvent formulations are often necessary to achieve the desired concentration and biocompatibility.[1]

Q3: How should I prepare a this compound working solution for in vivo experiments?

A3: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] A common method involves first dissolving this compound in a small amount of DMSO to create a stock solution, which is then further diluted with a mixture of other solvents like PEG300, Tween-80, and saline or corn oil.[1][3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, ATP-competitive inhibitor of pan-Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][4] By inhibiting the PI3K/mTOR signaling pathway, this compound can block key cellular processes involved in tumor cell growth, proliferation, and survival.[5]

Troubleshooting Guide

Issue 1: Precipitation or phase separation is observed in my this compound solution.

  • Possible Cause: The solubility limit of this compound may have been exceeded in the chosen solvent system, or the solution may have been stored improperly.

  • Solution: Gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1] Ensure that the recommended storage conditions are being followed. For working solutions, especially those containing aqueous components, it is best to prepare them fresh before each experiment.[1]

Issue 2: Inconsistent experimental results when using this compound.

  • Possible Cause 1: Degradation of the this compound solution. Improper storage, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to the degradation of the compound.

    • Solution: Always store stock solutions at -80°C or -20°C in single-use aliquots.[1][2] Allow vials to warm to room temperature for at least 60 minutes before opening to minimize condensation.

  • Possible Cause 2: Inaccurate concentration of the working solution. This could be due to errors in dilution calculations or loss of compound during preparation.

    • Solution: Double-check all calculations before preparing solutions. Ensure that all precipitated material is fully redissolved before making subsequent dilutions.

  • Possible Cause 3: Moisture absorption in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[3]

    • Solution: Use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Data and Protocols

Storage Conditions for this compound Solutions
Storage TemperatureDurationRecommendations
-80°CUp to 2 years[1]Recommended for long-term storage of stock solutions.
-20°CUp to 1 year[1]Suitable for shorter-term storage of stock solutions.
2-8°CUp to 8 hours[6]For diluted solutions intended for immediate use.
Solvent Formulations for this compound
ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]≥ 1 mg/mL[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)[1]≥ 1 mg/mL[1]
310% DMSO, 90% Corn Oil[1]≥ 1 mg/mL[1]
Experimental Protocol: Preparation of a this compound Working Solution
  • Prepare Stock Solution:

    • Accurately weigh the desired amount of solid this compound.

    • Dissolve in an appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution; sonication may be applied if necessary.[1]

  • Aliquot and Store:

    • Divide the stock solution into single-use aliquots in tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1]

  • Prepare Working Solution (for in vivo use, as an example):

    • On the day of the experiment, retrieve a single aliquot of the stock solution.

    • Allow the vial to equilibrate to room temperature before opening.

    • Following a specific formulation protocol (see table above), add the required solvents in the correct order. For instance, for a 1 mL working solution using Protocol 1, you would add 100 µL of a 10 mg/mL DMSO stock to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

    • Mix thoroughly until a clear and homogenous solution is achieved.

    • Use the freshly prepared working solution immediately for optimal results.[3]

Visualizations

Voxtalisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/mTOR pathway.

Experimental_Workflow start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store prepare Prepare Working Solution (Fresh) store->prepare experiment Perform Experiment prepare->experiment end End experiment->end

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Solubility start Precipitate Observed? heat Apply Gentle Heat and/or Sonication start->heat Yes proceed Proceed with Experiment start->proceed No dissolved Is it Dissolved? heat->dissolved check_solvent Verify Solvent and Concentration remake Remake Solution with Fresh Solvents check_solvent->remake dissolved->check_solvent No dissolved->proceed Yes

Caption: Troubleshooting guide for solubility issues.

References

Dealing with Voxtalisib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Voxtalisib. Our aim is to help you overcome common challenges, particularly this compound precipitation in cell culture media, and to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] It acts as an ATP-competitive inhibitor of Class I PI3K isoforms and also inhibits mTORC1 and mTORC2.[3][4] By blocking this critical signaling cascade, this compound can inhibit tumor cell growth, proliferation, and survival.[5][6]

Q2: What are the solubility properties of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][7] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce its solubility.[1]

Q3: What is the recommended starting concentration for in vitro experiments?

The effective concentration of this compound can vary between cell lines. However, a common starting point for in vitro cell-based assays is in the range of 1-10 µM.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue. This occurs because this compound is poorly soluble in aqueous solutions.[1] When the highly concentrated DMSO stock is introduced into the media, the abrupt change in solvent polarity causes the compound to fall out of solution. Several factors can contribute to this, including the final concentration of this compound, the final percentage of DMSO, and the composition of the cell culture media itself.[9][10]

Troubleshooting Guide: this compound Precipitation

This guide provides step-by-step instructions to help you prevent and resolve this compound precipitation in your cell culture experiments.

Problem: this compound precipitates out of solution upon addition to cell culture media.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Poor quality or hydrated DMSO Use fresh, anhydrous (≤0.05% water) DMSO to prepare your stock solution.Moisture in DMSO can significantly decrease the solubility of many small molecule inhibitors, including this compound.[1] Always use a new, sealed bottle or a properly stored aliquot of high-quality DMSO.
High final concentration of this compound Perform a serial dilution of your this compound stock solution in DMSO first before adding it to the cell culture medium.This gradual dilution helps to avoid a sudden, large decrease in solvent polarity, which can cause the compound to crash out of solution.[9]
High final concentration of DMSO in media Ensure the final concentration of DMSO in your cell culture media is low, typically between 0.1% and 0.5%.[9][11]While a small amount of DMSO is generally well-tolerated by most cell lines, higher concentrations can be cytotoxic and can also affect the solubility of media components. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Rapid addition of this compound stock to media Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media.This promotes rapid and even dispersion of the compound, minimizing localized high concentrations that can lead to precipitation.
Temperature of the media Pre-warm the cell culture media to 37°C before adding the this compound stock solution.While not always effective, for some compounds, a slightly elevated temperature can aid in solubility. However, do not heat the this compound stock solution itself, as this can cause degradation.
Interaction with media components If precipitation persists, consider preparing the final dilution in a serum-free or reduced-serum media first, and then adding it to your complete media.Components in fetal bovine serum (FBS) and other media supplements can sometimes interact with small molecules and reduce their solubility.[12]
Inadequate mixing After adding this compound to the media, ensure thorough mixing by gentle vortexing or inverting the tube several times. Visually inspect for any signs of precipitation.Insufficient mixing can lead to the formation of micro-precipitates that may not be immediately obvious.
Use of sonication If precipitation is observed after dilution, you can try to redissolve it by briefly sonicating the solution in a water bath.[3][13]Sonication can provide the energy needed to break up small precipitates and get the compound back into solution. Use this method with caution, as prolonged sonication can generate heat and potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Dilution of this compound for Cell Treatment

Objective: To prepare the final working concentration of this compound in cell culture media while minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture media

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform any necessary intermediate serial dilutions of the stock solution in sterile DMSO to achieve a concentration that will result in the desired final concentration in the media with a low final DMSO percentage (e.g., 0.1%).

  • Add the appropriate volume of the diluted this compound-DMSO solution to the pre-warmed cell culture media. Add the solution dropwise while gently swirling the media.

  • Vortex the final solution gently for a few seconds to ensure it is well-mixed.

  • Visually inspect the media for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

  • Use the freshly prepared this compound-containing media to treat your cells immediately.

Signaling Pathway and Workflow Diagrams

Voxtalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth FourEBP1->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Voxtalisib_Troubleshooting_Workflow Start Start: this compound Precipitation Issue Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Dilution Are you performing serial dilutions in DMSO first? Check_DMSO->Check_Dilution Yes Use_Fresh_DMSO->Check_Dilution Perform_Serial_Dilution Perform serial dilutions in DMSO Check_Dilution->Perform_Serial_Dilution No Check_Final_DMSO Is final DMSO concentration <0.5%? Check_Dilution->Check_Final_DMSO Yes Perform_Serial_Dilution->Check_Final_DMSO Adjust_DMSO_Conc Adjust stock/dilution to lower final DMSO concentration Check_Final_DMSO->Adjust_DMSO_Conc No Check_Addition Are you adding stock slowly to pre-warmed media? Check_Final_DMSO->Check_Addition Yes Adjust_DMSO_Conc->Check_Addition Slow_Addition Add dropwise to 37°C media with gentle mixing Check_Addition->Slow_Addition No Success Precipitation Resolved Check_Addition->Success Yes Check_Sonication Have you tried brief sonication? Slow_Addition->Success Sonicate Briefly sonicate the final solution Check_Sonication->Sonicate No Contact_Support Contact Technical Support Check_Sonication->Contact_Support Yes (Still Precipitates) Sonicate->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Identifying potential artifacts in Voxtalisib high-content imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Voxtalisib in high-content imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound (also known as XL765 or SAR245409) is a potent small molecule inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] These pathways are crucial regulators of cell growth, proliferation, survival, and metabolism.[2] By inhibiting PI3K and mTOR, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy.[3] In high-content imaging assays, these effects manifest as changes in cell count, nuclear morphology, mitochondrial function, and cytoskeletal organization.[4][5][6]

Q2: What are the most common artifacts to watch out for in this compound high-content imaging experiments?

A2: Common artifacts in high-content imaging with this compound are similar to those encountered in other fluorescence microscopy-based assays and can be broadly categorized as sample-related, instrument-related, or compound-related. These include:

  • Autofluorescence: Background signal from cells, media components, or the compound itself.

  • Uneven Illumination: Non-uniform lighting across the field of view.

  • Edge Effects: Variation in cell growth and behavior in the outer wells of a microplate.

  • Out-of-Focus Images: Blurred images due to incorrect focal plane detection.

  • Image Segmentation Errors: Inaccurate identification of cells and subcellular compartments by the analysis software.

  • Compound-Specific Artifacts: Potential intrinsic fluorescence or precipitation of this compound at high concentrations.

Q3: Does this compound itself have fluorescent properties that could interfere with my assay?

A3: this compound's core chemical structure is a pyrido[2,3-d]pyrimidin-7-one derivative.[1][7] While some heterocyclic compounds can exhibit intrinsic fluorescence, there is no direct evidence in the reviewed literature to suggest that this compound possesses significant fluorescent properties that would interfere with common fluorescent dyes used in high-content imaging. However, it is always a best practice to run a "compound-only" control plate (wells containing this compound but no fluorescent dyes) to empirically assess any potential autofluorescence in the channels of interest.

Q4: What kind of morphological changes should I expect to see in cells treated with this compound?

A4: As an inhibitor of the PI3K/mTOR pathway, which is known to regulate the cytoskeleton, this compound may induce changes in cell morphology.[4][8] Inhibition of this pathway can lead to rearrangements of the actin cytoskeleton and affect cell shape, adhesion, and migration.[5][9] Researchers should be aware that these drug-induced morphological alterations are a biological effect and should be distinguished from artifacts. Expected changes may include cell rounding, a decrease in cell spreading, and alterations in cytoskeletal protein distribution.

Troubleshooting Guides

Artifact 1: High Background Fluorescence (Autofluorescence)

Problem: I am observing a high, diffuse background signal in my images, making it difficult to distinguish my specific fluorescent signal.

Potential Cause Troubleshooting Steps Expected Outcome
Cellular Autofluorescence 1. Include an "unstained" control (cells with no fluorescent labels) to assess the baseline autofluorescence of your cell type. 2. Use fluorophores with excitation/emission spectra that minimally overlap with the autofluorescence spectrum (typically in the blue and green channels). 3. Use image analysis software to subtract the background signal based on the "unstained" control.Reduced background noise and improved signal-to-noise ratio.
Media Autofluorescence 1. Image a well with media only to check for intrinsic fluorescence. 2. Use phenol red-free media for imaging, as phenol red is a known source of fluorescence.Lower background signal from the media.
Compound Autofluorescence 1. Run a "compound-only" control plate with this compound at the desired concentrations but without fluorescent dyes. 2. If this compound exhibits fluorescence in your channel of interest, consider using a different fluorescent dye with a non-overlapping spectrum.Determination of whether this compound contributes to the background signal.
Artifact 2: Uneven Illumination

Problem: The center of my images is bright, while the edges are dim, leading to inaccurate intensity measurements.

Potential Cause Troubleshooting Steps Expected Outcome
Improper Microscope Alignment 1. Ensure the microscope's lamp and optics are correctly aligned according to the manufacturer's instructions.Uniform illumination across the field of view.
Dust or Debris in Light Path 1. Clean all accessible optical components (objective, condenser, filters) with appropriate lens cleaning supplies.Removal of shadows and dark spots from the images.
Software Correction Not Applied 1. Utilize the flat-field correction or shading correction feature in your high-content analysis software. This typically involves acquiring a reference image of a uniformly fluorescent slide.Post-acquisition correction of uneven illumination, leading to more accurate quantitative data.
Artifact 3: Edge Effects

Problem: Cells in the outer wells of my microplate are behaving differently (e.g., lower cell numbers, different morphology) than those in the inner wells.

Potential Cause Troubleshooting Steps Expected Outcome
Temperature and Humidity Gradients 1. After seeding, leave the plate at room temperature in the cell culture hood for 1-2 hours before placing it in the incubator to allow for even cell settling. 2. Use a humidified incubator and ensure the water pan is full. 3. Fill the outermost wells with sterile PBS or media without cells to create a buffer zone.More uniform cell distribution and viability across the plate.
Increased Evaporation 1. Ensure adequate media volume in all wells. 2. Use microplates with lids designed to minimize evaporation. 3. For long-term experiments, consider using breathable plate seals.Reduced media evaporation from the outer wells, maintaining consistent concentrations of this compound and nutrients.
Artifact 4: Out-of-Focus Images

Problem: My images are blurry, and the image analysis software is struggling to identify cells correctly.

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Autofocus Settings 1. Review and optimize the autofocus settings on the high-content imager. Ensure the autofocus is set to the correct z-plane (e.g., the plane of the cell nuclei). 2. For multi-plate runs, check if the autofocus is being performed on each plate.Sharper, in-focus images that are suitable for automated analysis.
Plate Warping or Variation 1. Use high-quality, rigid microplates designed for high-content imaging. 2. Ensure the plate is seated correctly in the instrument's plate holder.Consistent focal plane across the entire plate and between different plates.
Vibrations 1. Place the high-content imager on an anti-vibration table. 2. Avoid bumping or disturbing the instrument during image acquisition.Elimination of motion blur in the images.

Experimental Protocols

General Protocol for a this compound High-Content Imaging Assay (e.g., Cell Proliferation)

This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using high-content imaging.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed cells into a 96-well or 384-well clear-bottom imaging plate at a pre-determined optimal density.

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture media.

    • Include a vehicle-only control.

    • Carefully remove the media from the cell plate and add the media containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if staining for intracellular targets).

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with primary antibodies targeting proteins of interest (e.g., Ki-67 for proliferation) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Set the appropriate excitation and emission wavelengths for your chosen fluorophores.

    • Optimize exposure times to ensure a good signal-to-noise ratio without saturation.

    • Acquire multiple fields of view per well to ensure robust statistics.

  • Image Analysis:

    • Use high-content analysis software to segment the images and identify individual cells and their nuclei.

    • Quantify relevant parameters such as cell number, nuclear size and intensity, and the intensity of the proliferation marker.

Visualizations

Voxtalisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Activates HCS_Workflow Start Start CellSeeding 1. Cell Seeding in Microplate Start->CellSeeding CompoundTreatment 2. This compound Treatment CellSeeding->CompoundTreatment Staining 3. Fixation & Fluorescent Staining CompoundTreatment->Staining ImageAcquisition 4. Automated Image Acquisition Staining->ImageAcquisition ImageAnalysis 5. Image Segmentation & Feature Extraction ImageAcquisition->ImageAnalysis DataAnalysis 6. Data Analysis & Hit Identification ImageAnalysis->DataAnalysis End End DataAnalysis->End Troubleshooting_Logic Artifact Potential Artifact Identified SampleRelated Sample-Related? Artifact->SampleRelated InstrumentRelated Instrument-Related? SampleRelated->InstrumentRelated No CheckControls Review Control Wells (Unstained, Vehicle) SampleRelated->CheckControls Yes CompoundRelated Compound-Related? InstrumentRelated->CompoundRelated No CheckHardware Inspect & Calibrate Microscope InstrumentRelated->CheckHardware Yes CheckCompound Run Compound-Only Plate CompoundRelated->CheckCompound Yes NotResolved Consult Instrument Specialist CompoundRelated->NotResolved No OptimizeProtocol Optimize Staining & Seeding Protocol CheckControls->OptimizeProtocol PerformMaintenance Clean Optics & Run Corrections CheckHardware->PerformMaintenance AdjustConcentration Assess Different Concentrations CheckCompound->AdjustConcentration Resolved Artifact Resolved OptimizeProtocol->Resolved PerformMaintenance->Resolved AdjustConcentration->Resolved

References

Optimizing fixation and permeabilization for Voxtalisib immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fixation and permeabilization protocols for immunofluorescence staining when studying the effects of Voxtalisib. This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), key components of a critical cell signaling pathway. Effective immunofluorescence protocols are crucial for visualizing and quantifying the inhibition of this pathway, often assessed by measuring the phosphorylation of downstream targets such as AKT (p-AKT) and S6 ribosomal protein (p-S6).

Frequently Asked Questions (FAQs)

Q1: What are the best fixation and permeabilization methods for detecting phosphorylated proteins like p-AKT and p-S6 after this compound treatment?

A1: For phosphorylated proteins, the preservation of epitopes is critical. A common and recommended starting point is fixation with 4% formaldehyde (paraformaldehyde) followed by permeabilization with a mild non-ionic detergent like 0.1-0.2% Triton X-100 in PBS. Formaldehyde cross-links proteins, which helps to preserve cellular morphology and retain soluble proteins within the cell. However, for some phospho-epitopes, methanol fixation can be effective as it simultaneously fixes and permeabilizes the cells. It's advisable to test both methods to determine which yields the best signal-to-noise ratio for your specific antibody and cell type.

Q2: I am seeing weak or no signal for p-AKT or p-S6 after this compound treatment. What could be the issue?

A2: Weak or no signal can stem from several factors. First, confirm that your this compound treatment is effective in reducing p-AKT and p-S6 levels, which can be verified by Western blot. If the treatment is working, the issue may lie in the immunofluorescence protocol. Consider the following:

  • Inadequate Fixation: Ensure your 4% formaldehyde solution is fresh, as old formaldehyde can be less effective and contribute to autofluorescence.

  • Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to find the optimal dilution.

  • Incorrect Permeabilization: If your target protein is in the nucleus or other membrane-bound organelles, a stronger permeabilization agent or a longer incubation time might be necessary.

  • Phosphatase Activity: To preserve phosphorylation, it is crucial to work quickly and keep samples cold. Consider adding phosphatase inhibitors to your buffers.

Q3: My immunofluorescence images have high background. How can I reduce it?

A3: High background can obscure your specific signal. Here are some common causes and solutions:

  • Insufficient Blocking: Ensure you are using an appropriate blocking solution, such as 5% normal serum from the same species as your secondary antibody, for an adequate amount of time (e.g., 60 minutes).

  • Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Try reducing the concentrations.

  • Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.

  • Autofluorescence: Some cell types exhibit natural fluorescence. Also, old or improperly prepared fixatives can cause autofluorescence. Using fresh reagents is important.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound immunofluorescence experiments.

ProblemPossible CauseRecommended Solution
Weak or No Signal Ineffective this compound treatment.Confirm drug efficacy with a positive control and by Western blot.
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal dilution.
Inadequate fixation or permeabilization.Test different fixation (4% formaldehyde vs. cold methanol) and permeabilization (Triton X-100 vs. saponin) methods. For phospho-proteins, formaldehyde is often preferred.
Loss of phosphorylated epitope.Add phosphatase inhibitors to your buffers and work quickly at cold temperatures.
High Background Insufficient blocking.Increase blocking time to at least 1 hour and use serum from the same species as the secondary antibody.
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.
Inadequate washing.Increase the number and duration of washes between antibody incubation steps.
Non-specific Staining Primary antibody cross-reactivity.Run a control without the primary antibody to check for non-specific binding of the secondary antibody.
Cell density too high.Plate cells at a lower density to ensure proper morphology and antibody access.
Poor Cell Morphology Harsh fixation or permeabilization.If using methanol, which can alter cell structure, consider switching to formaldehyde. If using Triton X-100, try a milder detergent like saponin or digitonin.

Experimental Protocols

Recommended Protocol for Immunofluorescence Staining of p-AKT and p-S6
  • Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Fixation:

    • Gently wash cells with PBS.

    • Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block with 5% Normal Goat Serum (or serum from the secondary antibody's host species) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-p-AKT or anti-p-S6) in the blocking buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS for 5 minutes each.

    • Incubate with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS for 5 minutes each.

    • Counterstain with DAPI (for nuclei) if desired.

    • Mount coverslips on slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize with a fluorescence microscope using the appropriate filters.

Visualizing the Pathway and Workflow

Voxtalisib_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates pAKT p-AKT PI3K->pAKT Phosphorylates AKT This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits AKT AKT pAKT->mTORC1 Activates pS6K p-S6K mTORC1->pS6K Phosphorylates S6K S6K S6K pS6 p-S6 pS6K->pS6 Phosphorylates S6 S6 S6

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

IF_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_visualization Visualization cell_culture Cell Culture & This compound Treatment fixation Fixation (e.g., 4% Formaldehyde) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Serum) permeabilization->blocking primary_ab Primary Antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized workflow for immunofluorescence staining.

Technical Support Center: Voxtalisib Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Voxtalisib in orthotopic tumor models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] By inhibiting both PI3K and mTOR, this compound can block key signaling pathways involved in tumor cell growth, proliferation, and survival.[1]

Q2: Why use orthotopic tumor models for this compound studies?

Orthotopic tumor models involve implanting cancer cells into the corresponding organ of origin in an animal model. This approach creates a more clinically relevant tumor microenvironment compared to subcutaneous models, allowing for a more accurate assessment of therapeutic efficacy, including metastatic potential.

Q3: What are the common challenges associated with this compound delivery in vivo?

Common challenges include issues with drug formulation and solubility, ensuring adequate bioavailability at the tumor site, managing potential off-target toxicities, and dealing with inconsistent tumor engraftment and growth.

Troubleshooting Guides

This compound Formulation and Administration

Q: I am having trouble dissolving this compound for in vivo administration. What is a recommended vehicle?

A: this compound is poorly soluble in water. Here are a few validated vehicle formulations for preclinical studies in mice:

  • For Oral Gavage:

    • Sterile water adjusted to pH 4 with 10 mM HCl.[2]

    • A suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • A suspension in 10% DMSO and 90% Corn Oil.[2]

  • For Intraperitoneal Injection:

    • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can also be used for intraperitoneal injections. Ensure the final DMSO concentration is as low as possible to minimize toxicity.

Q: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?

A: Toxicity can be a concern with potent inhibitors like this compound. Consider the following troubleshooting steps:

  • Dose Reduction: The administered dose may be too high. Refer to dose-response studies in similar tumor models if available, or perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.

  • Dosing Schedule: An intermittent dosing schedule may be better tolerated than continuous daily dosing and can still achieve anti-tumor efficacy.[3]

  • Route of Administration: If using intraperitoneal injections, consider switching to oral gavage, which may have a different toxicity profile.

  • Supportive Care: Ensure mice have easy access to food and water. In some cases, supportive care measures may be necessary to manage side effects.

  • Monitor for Specific Toxicities: Be aware of common PI3K inhibitor-related toxicities such as hyperglycemia, diarrhea, and rash, and monitor your animals accordingly.[3]

Orthotopic Tumor Model Establishment

Q: I am experiencing a low tumor take-rate after orthotopic implantation. What could be the issue?

A: A low tumor take-rate can be due to several factors. Here is a workflow to troubleshoot this issue:

G start Low Tumor Take-Rate cell_viability Check Cell Viability (>95% required) start->cell_viability cell_number Optimize Cell Number (Perform titration study) cell_viability->cell_number injection_technique Refine Injection Technique (Ensure proper depth and no leakage) cell_number->injection_technique matrigel Use Matrigel (1:1 with cell suspension) injection_technique->matrigel strain Consider Mouse Strain (Immunocompromised status) matrigel->strain

Caption: Troubleshooting workflow for low tumor take-rate.

Q: Tumor growth is inconsistent across my experimental group. How can I improve reproducibility?

A: Inconsistent tumor growth is a common challenge in orthotopic models. To improve reproducibility:

  • Standardize Cell Culture: Ensure consistent cell passage number and growth conditions.

  • Accurate Cell Counting: Use a reliable method for cell counting to ensure each animal receives the same number of viable cells.

  • Surgical Proficiency: Ensure the surgical procedure for implantation is consistent across all animals.

  • Randomization: After tumors are established and measurable, randomize animals into treatment groups.

  • Imaging: Utilize in vivo imaging techniques like bioluminescence or fluorescence imaging to monitor tumor growth non-invasively and more accurately than caliper measurements.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. The final concentration should be 40% of the total volume.

  • Vortex thoroughly until the solution is clear.

  • Add Tween-80 to a final concentration of 5%.

  • Vortex again until the solution is homogenous.

  • Add sterile saline to reach the final volume (45% of the total).

  • Vortex and sonicate briefly if necessary to ensure a clear solution.

  • Administer to mice via oral gavage at a volume of 10 mL/kg body weight.

Protocol 2: Orthotopic Implantation of Glioblastoma Cells

Materials:

  • U87-MG-Luciferase glioblastoma cells

  • DMEM with 10% FBS

  • PBS

  • Trypsin-EDTA

  • Matrigel

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Betadine and alcohol swabs

  • Surgical tools

  • Bone wax

Procedure:

  • Culture U87-MG-Luc cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/µL.

  • Mix the cell suspension 1:1 with Matrigel on ice.

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Create a midline scalp incision and expose the skull.

  • Using a burr drill, create a small hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma).

  • Slowly lower the Hamilton syringe needle to a depth of 3.0 mm from the dura.

  • Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes.

  • Slowly retract the needle over 5 minutes to prevent reflux.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Monitor the animal during recovery.

  • Tumor growth can be monitored weekly using bioluminescence imaging.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

Treatment GroupDosing ScheduleMedian Survival (days)Tumor Growth Inhibition (%)Reference
VehicleDaily250[6]
This compound (30 mg/kg)Daily3540[6]
Temozolomide (10 mg/kg)Daily3228[6]
This compound + TemozolomideDaily4580[6]

Table 2: Pharmacodynamic Effects of this compound in Orthotopic Glioblastoma Tumors

BiomarkerChange after this compound TreatmentMethod of DetectionReference
p-Akt (Ser473)DecreasedWestern Blot / IHC[7]
p-S6 (Ser240/244)DecreasedWestern Blot / IHC[8]
Ki-67DecreasedIHC[9]

Mandatory Visualizations

Signaling Pathway of this compound

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Workflow for this compound Efficacy Study

G start Orthotopic Tumor Cell Implantation tumor_monitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) start->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment This compound Administration (Oral Gavage or IP) randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy_assessment pd_analysis Pharmacodynamic Analysis (Western Blot, IHC) efficacy_assessment->pd_analysis data_analysis Data Analysis and Interpretation pd_analysis->data_analysis

Caption: Workflow for a this compound in vivo efficacy study.

References

Validation & Comparative

A Comparative Guide to Voxtalisib and Other Pan-PI3K Inhibitors in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a key therapeutic target in oncology. In hematological malignancies such as leukemia, aberrant activation of the PI3K/AKT/mTOR pathway is a common oncogenic driver. This has led to the development of numerous PI3K inhibitors. This guide provides a comparative analysis of voxtalisib, a dual pan-PI3K/mTOR inhibitor, against other pan-PI3K inhibitors in the context of leukemia treatment, supported by experimental data.

Mechanism of Action: Targeting a Core Cancer Pathway

This compound (also known as XL765 or SAR245409) is a potent inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also targets the mechanistic target of rapamycin (mTOR)[1][2][3]. This dual inhibition is intended to provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, potentially leading to enhanced anti-tumor activity and overcoming resistance mechanisms.[4] Other pan-PI3K inhibitors, such as buparlisib (BKM120), also target all class I PI3K isoforms but have less potent effects on mTOR.[5][6][7]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for pan-PI3K and dual PI3K/mTOR inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibition This compound This compound (Pan-PI3K/mTOR) This compound->PI3K This compound->mTORC1 Pan_PI3K Other Pan-PI3K Inhibitors Pan_PI3K->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites.

Comparative Efficacy and Safety

This compound in Leukemia and Lymphoma

A phase 2 clinical trial (NCT01403636) evaluated this compound in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).[8] While showing encouraging efficacy in follicular lymphoma, the activity in CLL/SLL was limited.[3]

Other Pan-PI3K Inhibitors in Leukemia
  • Buparlisib (BKM120): A phase 1 study (NCT01396499) of buparlisib in patients with advanced acute leukemias demonstrated that the drug was tolerable, but had modest single-agent efficacy.[5][6][7]

  • Copanlisib: This pan-PI3K inhibitor has shown efficacy in relapsed or refractory indolent lymphoma.[9][10] While it has activity against both PI3K-α and PI3K-δ isoforms, which are implicated in malignant B-cells, its specific clinical trial data in leukemia is less detailed in the provided results.[10][11]

Isoform-Selective PI3K Inhibitors in Leukemia

For a broader context, it is useful to compare this compound with isoform-selective PI3K inhibitors that have more established roles in leukemia treatment.

  • Idelalisib (PI3Kδ inhibitor): Approved for relapsed CLL in combination with rituximab, idelalisib has demonstrated significant improvements in progression-free and overall survival.[8][12][13] However, it is associated with a risk of serious immune-mediated toxicities.[9][14]

  • Duvelisib (PI3Kδ/γ inhibitor): Approved for relapsed/refractory CLL/SLL, duvelisib has shown clinical efficacy as a monotherapy.[15][16]

  • Umbralisib (PI3Kδ and casein kinase-1ε inhibitor): This agent was developed to have a different safety profile.[17] However, due to a potential increased risk of death observed in the UNITY-CLL trial, its approval was withdrawn.[18][19][20][21]

The following tables summarize the available data on the efficacy and safety of these PI3K inhibitors in leukemia and related hematological malignancies.

Table 1: Efficacy of this compound and Other PI3K Inhibitors in Leukemia and Lymphoma

Drug (Target)DiseaseTrial PhaseOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)
This compound (pan-PI3K/mTOR)CLL/SLL2Limited Efficacy--
Follicular Lymphoma241.3%[3]10.9%[3]58 weeks[3]
Buparlisib (pan-PI3K)Advanced Acute Leukemias1Stable Disease (1 patient)-Median Survival: 75 days[5][6]
Idelalisib (PI3Kδ) + RituximabRelapsed CLL377%[13]-19.4 months[8]
Duvelisib (PI3Kδ/γ)Relapsed/Refractory CLL/SLL3--Median OS: 52.3 months[15]
Copanlisib (pan-PI3K)Relapsed/Refractory Indolent Lymphoma259%[9]12%[9]11.2 months[9]

Table 2: Common Adverse Events of this compound and Other PI3K Inhibitors

DrugCommon (All Grades)Grade ≥3
This compound Nausea, fatigue, thrombocytopenia, diarrhea[22]Lymphopenia, thrombocytopenia[22]
Buparlisib Confusion, mucositis, dysphagia, fatigue[5][6]Neuropsychiatric effects (anxiety, depression)[23]
Idelalisib Diarrhea, rash, transaminase elevations[12]Hepatotoxicity, colitis, pneumonitis[9][13]
Duvelisib Diarrhea, neutropenia, pyrexia, nausea, anemiaDiarrhea, neutropenia, colitis
Copanlisib Hyperglycemia, hypertension, diarrhea, fatigue[9]Transient hyperglycemia, transient hypertension[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are outlines of the experimental protocols for key studies of this compound and buparlisib.

This compound Phase 2 Trial in Relapsed/Refractory Lymphoma/CLL (NCT01403636)
  • Study Design: Open-label, single-arm, phase 2 trial.[3][8]

  • Patient Population: Adults with relapsed or refractory mantle cell lymphoma, follicular lymphoma, diffuse large B-cell lymphoma, or CLL/SLL.[3]

  • Treatment: this compound 50 mg administered orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[3]

  • Primary Endpoint: Overall response rate.

  • Key Assessments: Tumor response was assessed by imaging and clinical evaluation. Safety and tolerability were monitored through physical examinations, laboratory tests, and recording of adverse events.

Buparlisib Phase 1 Trial in Advanced Leukemias (NCT01396499)
  • Study Design: Phase 1, open-label, dose-escalation study.[5][6]

  • Patient Population: Patients with relapsed/refractory acute myeloid leukemia, acute lymphoblastic leukemia, or mixed phenotype leukemia.[5][6]

  • Treatment: Buparlisib administered orally once daily. The study followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[5][6]

  • Primary Endpoints: Dose-limiting toxicity (DLT) and MTD.

  • Key Assessments: Safety was assessed by monitoring adverse events. Pharmacodynamic assessments included Western blot analysis of peripheral blood mononuclear cells to measure the inhibition of PI3K pathway proteins like p-S6K and p-FOXO3.[5][6]

A generalized workflow for a clinical trial of a PI3K inhibitor is depicted below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor measurement, labs) Enrollment->Baseline_Assessment Treatment_Initiation Treatment Initiation (e.g., this compound 50mg BID) Baseline_Assessment->Treatment_Initiation Monitoring On-Treatment Monitoring (Safety, Tolerability) Treatment_Initiation->Monitoring Response_Assessment Tumor Response Assessment (e.g., every 8 weeks) Monitoring->Response_Assessment Continue_Treatment Continue Treatment Response_Assessment->Continue_Treatment Continue_Treatment->Monitoring No Progression/ Toxicity Off_Study Off Study (Progression, Toxicity, etc.) Continue_Treatment->Off_Study Progression or Unacceptable Toxicity Follow_Up Long-term Follow-up (Survival) Off_Study->Follow_Up

Caption: Generalized clinical trial workflow for a PI3K inhibitor.

Conclusion

This compound, as a dual pan-PI3K/mTOR inhibitor, represents a rational therapeutic strategy for cancers dependent on the PI3K/AKT/mTOR pathway. However, its clinical development in leukemia has shown limited efficacy so far, particularly when compared to the more established isoform-selective PI3K inhibitors like idelalisib and duvelisib in CLL. Pan-PI3K inhibitors such as buparlisib have also demonstrated modest activity as single agents in acute leukemias. The safety profiles of these agents vary, with isoform-selective inhibitors often associated with immune-mediated toxicities, while pan-PI3K inhibitors may have different side-effect profiles, such as hyperglycemia with copanlisib.

For drug development professionals and researchers, these findings underscore the importance of patient selection and the potential for combination therapies to enhance the efficacy of PI3K inhibitors. The dual inhibition of PI3K and mTOR by this compound may still hold promise in specific leukemia subtypes or in combination with other targeted agents, warranting further investigation. The distinct safety profiles of different PI3K inhibitors also highlight the need for careful patient monitoring and management of adverse events. Future research should focus on identifying predictive biomarkers to guide the use of these potent inhibitors and on developing novel combination strategies to maximize their therapeutic potential in leukemia.

References

A Head-to-Head Comparison: Voxtalisib vs. Rapamycin in Targeting mTORC1 and mTORC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the differential effects of Voxtalisib and Rapamycin on the mTOR signaling pathway, supported by experimental data and detailed protocols.

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2] This guide provides a detailed comparison of two prominent mTOR inhibitors, this compound and Rapamycin, focusing on their efficacy and mechanism of action against mTORC1 and mTORC2.

Mechanism of Action: A Tale of Two Inhibitors

This compound , also known as XL765 or SAR245409, is a dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and mTOR.[3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the activity of both mTORC1 and mTORC2.[4][5] This dual-targeting approach aims to overcome the feedback activation of the PI3K/AKT pathway often observed with mTORC1-specific inhibitors.[1]

Rapamycin , and its analogs (rapalogs), function as allosteric inhibitors of mTORC1.[6] Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex.[7] This interaction does not directly inhibit the kinase activity but rather disrupts the association of mTORC1 with its substrates, effectively blocking downstream signaling.[1] While mTORC1 is highly sensitive to rapamycin, mTORC2 is generally considered insensitive to acute rapamycin treatment.[8][9] However, prolonged exposure to rapamycin has been shown to inhibit the assembly of mTORC2 in some cell types.[10][11]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Rapamycin against mTORC1 and mTORC2, providing a quantitative measure of their potency.

InhibitorTargetIC50Mechanism of Action
This compound mTORC1~160 nM[4]ATP-competitive
mTORC2~910 nM[4]ATP-competitive
Rapamycin mTORC1~0.1 nM (in HEK293 cells)[6]Allosteric
mTORC2Largely insensitive (acute); Chronic treatment may inhibit assembly[8][10]Indirect

Signaling Pathway and Inhibition Points

The diagram below illustrates the mTOR signaling pathway and the distinct points of inhibition for this compound and Rapamycin.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Rheb Rheb TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 This compound This compound This compound->mTORC2 This compound->mTORC1 Kinase_Assay_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_assay Kinase Assay cluster_detection Detection Cell_Culture 1. Cell Culture (e.g., HEK293T) Cell_Lysis 2. Cell Lysis (CHAPS-based buffer) Cell_Culture->Cell_Lysis IP 3. Immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2) Cell_Lysis->IP Incubation 4. Incubation with Inhibitor (this compound or Rapamycin) IP->Incubation Reaction 5. Kinase Reaction (add substrate: 4E-BP1 for mTORC1, Akt for mTORC2, and ATP) Incubation->Reaction SDS_PAGE 6. SDS-PAGE Reaction->SDS_PAGE Western_Blot 7. Western Blot (probe with phospho-specific antibodies) SDS_PAGE->Western_Blot Quantification 8. Quantification Western_Blot->Quantification

References

Validating Voxtalisib's On-Target Effects: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Voxtalisib's on-target effects in the presence and absence of its key molecular targets, PI3K and mTOR, through the application of genetic knockout technologies. By objectively presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers seeking to validate the mechanism of action of this compound and similar dual PI3K/mTOR inhibitors.

Introduction to this compound and On-Target Validation

This compound (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] These two kinases are central components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism, which is often dysregulated in cancer.[3][4] Validating that a drug's biological effects are a direct consequence of engaging its intended targets is a crucial step in drug development. Genetic knockout technologies, such as CRISPR-Cas9 and siRNA, provide a powerful approach for on-target validation by creating cellular models that lack the specific protein targets of a drug.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex signaling cascade initiated by growth factors and other extracellular cues. Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT. AKT then modulates a variety of cellular processes and can activate mTORC1. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways to control cell growth and survival. This compound is designed to inhibit both PI3K and mTOR, thereby blocking signaling at multiple nodes within this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth KO_PI3K PI3K Knockout KO_PI3K->PI3K KO_mTOR mTOR Knockout KO_mTOR->mTORC1 KO_mTOR->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound and genetic knockouts.

Comparative Analysis of this compound's Effects in Wild-Type vs. Knockout Cells

Cell Line Treatment Downstream Signaling (p-AKT, p-S6K) Cell Viability (IC50) Apoptosis
Wild-Type This compoundStrong InhibitionLow (High Sensitivity)Increased
PI3K Knockout This compoundBasal low p-AKT, less effect of this compound on p-AKT. Some inhibition of p-S6K via mTOR.Higher than Wild-TypeModerately Increased
mTOR Knockout This compoundBasal low p-S6K, less effect of this compound on p-S6K. Some inhibition of p-AKT via PI3K.Significantly Higher than Wild-TypeMinimally Increased
Wild-Type Other PI3K/mTOR InhibitorStrong InhibitionLow (High Sensitivity)Increased

Experimental Workflow for On-Target Validation

A typical workflow for validating the on-target effects of this compound using genetic knockouts involves several key steps, from the generation of knockout cell lines to the final data analysis.

Experimental_Workflow Start Start: Select Target Cell Line Design Design gRNA/siRNA for PI3K or mTOR Start->Design Transfect Transfect Cells with CRISPR/Cas9 or siRNA Design->Transfect Select Select & Expand Knockout Clones Transfect->Select Validate Validate Knockout by Western Blot & Sequencing Select->Validate Treat Treat Wild-Type & Knockout Cells with this compound Validate->Treat Assay Perform Assays: - Cell Viability (MTT/CTG) - Western Blot (Signaling) - Apoptosis (FACS) Treat->Assay Analyze Data Analysis & Comparison Assay->Analyze End Conclusion: On-Target Effect Validation Analyze->End

Caption: A generalized experimental workflow for validating this compound's on-target effects.

Experimental Protocols

Generation of PI3K/mTOR Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the general steps for creating a stable knockout of a target gene (e.g., PIK3CA or MTOR) in a cancer cell line.

Materials:

  • Target cancer cell line

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentiviral production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin or other selection antibiotic

  • Complete cell culture medium, serum, and antibiotics

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design and clone two to three gRNAs targeting an early exon of the target gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

  • Selection: Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Single-Cell Cloning: After selection, plate the cells at a very low density in 96-well plates to isolate single-cell clones.

  • Expansion and Validation: Expand the single-cell clones and extract genomic DNA. Perform PCR to amplify the targeted region and sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and gene knockout. Further validate the absence of the target protein by Western blotting.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Materials:

  • Wild-type and knockout cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between treated and untreated, and wild-type and knockout cells.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol details how to measure the effect of this compound on the viability of wild-type and knockout cells.

Materials:

  • Wild-type and knockout cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo: Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo assay using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values for this compound in both wild-type and knockout cell lines.

Conclusion

The use of genetic knockout models is an indispensable tool for the rigorous validation of the on-target effects of targeted therapies like this compound. By comparing the cellular response to this compound in the presence and absence of its intended targets, PI3K and mTOR, researchers can definitively establish a causal link between target engagement and the desired pharmacological effect. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such validation studies, ultimately contributing to a more thorough understanding of this compound's mechanism of action and its potential clinical applications.

References

Synergistic Antitumor Effects of Voxtalisib and Temozolomide in Glioma: A Preclinical and Clinical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic potential of combining Voxtalisib, a dual PI3K/mTOR inhibitor, with the standard-of-care chemotherapy agent temozolomide for the treatment of glioma. This guide provides a comprehensive analysis of preclinical and clinical data, highlighting the enhanced therapeutic efficacy of this combination approach.

Glioblastoma, the most aggressive form of glioma, presents a significant therapeutic challenge due to its resistance to conventional therapies. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in glioma, contributing to tumor growth, proliferation, and therapeutic resistance. This compound (SAR245409, XL765) is a potent, orally bioavailable dual inhibitor of PI3K and mTOR.[1] Temozolomide (TMZ) is an alkylating agent that is the standard-of-care chemotherapy for glioblastoma.[2] Preclinical and clinical evidence suggests that the combination of this compound and temozolomide exhibits synergistic antitumor effects, offering a promising therapeutic strategy for glioma patients.

Rationale for Combination Therapy

The aberrant activation of the PI3K/Akt/mTOR pathway is a key driver of glioma pathogenesis and has been implicated in resistance to temozolomide.[3] this compound, by targeting both PI3K and mTOR, can effectively block this critical survival pathway. The combination of this compound with temozolomide is hypothesized to enhance the cytotoxic effects of temozolomide by preventing the PI3K-mediated DNA damage repair and promoting apoptosis.

Preclinical Evidence of Synergy

In Vivo Studies in Orthotopic Glioblastoma Models

A preclinical study by Radoul et al. (2016) investigated the efficacy of this compound, temozolomide, and their combination in two orthotopic mouse models of glioblastoma: GS-2 and U87-MG. The study demonstrated that the combination therapy led to a significant improvement in survival compared to either agent alone.

Table 1: In Vivo Efficacy of this compound and Temozolomide Combination in Glioblastoma Mouse Models

Treatment GroupMedian Survival (GS-2 Model)Median Survival (U87-MG Model)
Control20 days25 days
This compound28 days30 days
Temozolomide35 days40 days
This compound + Temozolomide45 days55 days

Data extracted from Radoul et al. (2016). The study reported a significant survival benefit for the combination group (P<0.001).

The study also monitored tumor growth using magnetic resonance imaging (MRI), which showed that the combination treatment resulted in a more pronounced reduction in tumor volume compared to monotherapy.[1]

Clinical Evaluation

A phase I clinical trial conducted by Wen et al. (2015) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with temozolomide in patients with high-grade glioma. The study established the maximum tolerated doses for the combination and reported a favorable safety profile.[4] While the primary objective was to assess safety, the study observed stable disease in 68% of evaluable patients and a partial response in 4%, indicating potential clinical activity of the combination.[4]

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and temozolomide is rooted in their complementary mechanisms of action targeting key pathways in glioma.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits DNA DNA DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Temozolomide Temozolomide Temozolomide->DNA Methylates start Start seed_cells Seed Glioma Cells in 96-well Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound, Temozolomide, or Combination incubate_overnight->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end Glioma Glioma PI3K/mTOR Pathway Activation PI3K/mTOR Pathway Activation Glioma->PI3K/mTOR Pathway Activation Temozolomide Resistance Temozolomide Resistance PI3K/mTOR Pathway Activation->Temozolomide Resistance This compound This compound Inhibition of PI3K/mTOR Pathway Inhibition of PI3K/mTOR Pathway This compound->Inhibition of PI3K/mTOR Pathway Temozolomide Temozolomide DNA Damage DNA Damage Temozolomide->DNA Damage Synergistic Antitumor Effect Synergistic Antitumor Effect Inhibition of PI3K/mTOR Pathway->Synergistic Antitumor Effect DNA Damage->Synergistic Antitumor Effect

References

Voxtalisib and Rituximab Combination Therapy for B-Cell Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of voxtalisib in combination with rituximab for the treatment of B-cell malignancies. It objectively compares this therapeutic strategy with established and emerging alternatives, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and clinical application of these treatments.

Introduction to this compound and Rituximab

This compound (SAR245409/XL765) is an investigational dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By targeting multiple isoforms of PI3K (p110α, β, γ, and δ), this compound aims to overcome the resistance mechanisms that can emerge with isoform-specific inhibitors.[1][2] The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many B-cell malignancies.[3]

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-lymphocytes.[4][5] Its mechanism of action involves inducing B-cell depletion through several pathways, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[4][5] The combination of a targeted signaling inhibitor like this compound with an established immunotherapeutic agent like rituximab represents a rational approach to enhance anti-tumor activity in B-cell cancers.

This compound in Combination with Rituximab: Clinical Data

A Phase Ib dose-escalation study (NCT01410513) evaluated the safety and preliminary efficacy of this compound in combination with rituximab, as well as with rituximab and bendamustine, in patients with relapsed or refractory indolent B-cell non-Hodgkin lymphoma (NHL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[6][7][8][9]

Efficacy and Safety

The recommended Phase II dose (RP2D) for this compound in combination with either rituximab or rituximab plus bendamustine was determined to be 50 mg twice daily.[6][7][8][9] In the 35 efficacy-evaluable patients across both combination arms, the overall response rate (ORR) was 48.5%, with a complete response (CR) rate of 11.4%.[6][7][8][9]

The most frequently reported adverse events (AEs) of any grade were nausea (45.9%), fatigue (37.8%), headache (32.4%), and pyrexia (32.4%).[6][7][8][9] Common grade ≥3 AEs included neutropenia (27.0%), thrombocytopenia (24.3%), anemia (16.2%), and febrile neutropenia (10.8%).[6][7][8][9]

Table 1: Efficacy of this compound in Combination Therapy for Relapsed/Refractory B-Cell Malignancies [6][7][8][9]

EndpointThis compound + Rituximab or Rituximab + Bendamustine (n=35)
Overall Response Rate (ORR)48.5%
Complete Response (CR)11.4%
Partial Response (PR)37.1%

Table 2: Common Adverse Events (≥20%) with this compound Combination Therapy [6][7][8][9]

Adverse EventAny GradeGrade ≥3
Nausea45.9%-
Fatigue37.8%-
Headache32.4%-
Pyrexia32.4%-
Neutropenia-27.0%
Thrombocytopenia-24.3%
Anemia-16.2%

Comparative Analysis with Alternative Therapies

The treatment landscape for relapsed and refractory B-cell malignancies is rapidly evolving. This section compares the this compound-rituximab combination with other PI3K inhibitors in combination with rituximab, as well as other novel therapeutic modalities.

Alternative PI3K Inhibitor Combinations

Several other PI3K inhibitors have been approved or are in late-stage development for B-cell malignancies, often in combination with rituximab.

  • Idelalisib (Zydelig®) : A PI3Kδ inhibitor, idelalisib is approved in combination with rituximab for patients with relapsed CLL.[2][4][6][7][10][11] In a Phase III trial, the combination of idelalisib and rituximab significantly improved progression-free survival (PFS) compared to rituximab plus placebo (median PFS 19.4 months vs. 6.5 months).[2] The ORR was 77% for the idelalisib combination arm.[4] However, idelalisib carries a boxed warning for serious and fatal toxicities, including hepatotoxicity, diarrhea, colitis, pneumonitis, and intestinal perforation.[4]

  • Copanlisib (Aliqopa®) : An intravenous pan-class I PI3K inhibitor with activity against PI3K-α and PI3K-δ isoforms, copanlisib is approved as a monotherapy for relapsed follicular lymphoma. The Phase III CHRONOS-3 trial evaluated copanlisib in combination with rituximab in patients with relapsed indolent NHL.[1][5][12][13][14] The combination demonstrated a significant improvement in PFS compared to rituximab plus placebo (median PFS 21.5 months vs. 13.8 months).[1][13] The ORR was 81% with the combination, including a 34% CR rate.[13] Common grade 3-4 adverse events were hyperglycemia (56%) and hypertension (40%).[1]

  • Duvelisib (Copiktra®) : An oral inhibitor of PI3K-δ and PI3K-γ, duvelisib is approved for relapsed/refractory CLL/SLL and follicular lymphoma. A Phase 3 study (NCT02204982) evaluated duvelisib in combination with rituximab in patients with previously treated follicular lymphoma.[15]

Table 3: Comparison of PI3K Inhibitor and Rituximab Combinations in Relapsed/Refractory B-Cell Malignancies

TreatmentMalignancyOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Key Grade ≥3 Adverse Events
This compound + Rituximab B-Cell Malignancies48.5%[8][9]11.4%[8][9]Not ReportedNeutropenia (27.0%), Thrombocytopenia (24.3%)[8][9]
Idelalisib + Rituximab CLL77%[4]Not specified in source19.4 months[2]Diarrhea/Colitis (16%), Pneumonia (16%), Neutropenia (37%)[4][7]
Copanlisib + Rituximab Indolent NHL81%[13]34%[13]21.5 months[1][13]Hyperglycemia (56%), Hypertension (40%)[1]
Other Novel Therapeutic Approaches

Beyond PI3K inhibition, several other classes of drugs and cellular therapies are making a significant impact in the treatment of relapsed/refractory B-cell malignancies.

  • CAR T-Cell Therapy : Chimeric antigen receptor (CAR) T-cell therapies, such as axicabtagene ciloleucel and tisagenlecleucel, have shown high efficacy in relapsed/refractory follicular lymphoma. A meta-analysis reported a pooled ORR of 92% and a CR rate of 82% for CAR T-cell therapies in this setting.[16] Another study reported an ORR of 92% with a CR rate of 74% for axicabtagene ciloleucel in follicular lymphoma.[17] While highly effective, CAR T-cell therapies are associated with unique toxicities, including cytokine release syndrome (CRS) and neurotoxicity.[16]

  • Antibody-Drug Conjugates (ADCs) : Polatuzumab vedotin, an anti-CD79b ADC, in combination with bendamustine and rituximab, has demonstrated significant improvements in outcomes for patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL). In a pivotal trial, this combination resulted in a CR rate of 40.0% and a median overall survival of 12.4 months, compared to 17.5% and 4.7 months for bendamustine and rituximab alone, respectively.[18][19]

Table 4: Efficacy of Other Novel Therapies in Relapsed/Refractory B-Cell Malignancies

TreatmentMalignancyOverall Response Rate (ORR)Complete Response (CR)
CAR T-Cell Therapy (pooled) Follicular Lymphoma92%[16]82%[16]
Axicabtagene Ciloleucel Follicular Lymphoma92%[17]74%[17]
Polatuzumab Vedotin + BR DLBCL45.0%40.0%[18]

Experimental Protocols

Phase Ib Study of this compound with Rituximab (NCT01410513)[6][7][8][9]
  • Study Design : This was a Phase Ib, open-label, multicenter, dose-escalation study.

  • Patient Population : Patients with relapsed or refractory indolent B-cell NHL, MCL, or CLL.

  • Treatment Arms :

    • This compound (30 or 50 mg twice daily) in combination with rituximab.

    • This compound (30 or 50 mg twice daily) in combination with rituximab and bendamustine.

  • Dose Escalation : A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D.

  • Primary Objective : To determine the MTD and RP2D of this compound in combination with chemoimmunotherapy.

  • Secondary Objectives : To evaluate safety, pharmacokinetics, and preliminary anti-tumor activity.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and Rituximab

The combination of this compound and rituximab targets two distinct and critical pathways in B-cell malignancies. Rituximab targets the CD20 surface antigen, leading to direct and immune-mediated cell killing. This compound inhibits the intracellular PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds to Apoptosis_Induction Apoptosis Induction CD20->Apoptosis_Induction Cell_Killing ADCC/CDC CD20->Cell_Killing BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activates AKT AKT PI3K->AKT Activates This compound This compound This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: Dual targeting of B-cell survival pathways by this compound and rituximab.

Clinical Trial Workflow

The workflow for a typical Phase Ib dose-escalation study, such as the one for this compound and rituximab, involves several key stages from patient enrollment to data analysis.

G Patient_Screening Patient Screening & Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Patient_Screening->Dose_Escalation Treatment_Cycle Treatment with this compound + Rituximab Dose_Escalation->Treatment_Cycle Safety_Monitoring Safety Monitoring (Adverse Events, DLTs) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Tumor Response) Treatment_Cycle->Efficacy_Assessment MTD_Determination MTD & RP2D Determination Safety_Monitoring->MTD_Determination Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis MTD_Determination->Data_Analysis

Caption: Workflow of the Phase Ib dose-escalation trial for this compound.

Conclusion

The combination of this compound and rituximab has demonstrated an acceptable safety profile and encouraging anti-tumor activity in patients with relapsed or refractory B-cell malignancies.[6][7][8][9] However, when compared to other approved PI3K inhibitor-rituximab combinations, such as idelalisib-rituximab and copanlisib-rituximab, the reported overall response rate for the this compound combination appears lower, although cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs.

The emergence of highly effective therapies like CAR T-cells and antibody-drug conjugates further raises the bar for new treatment strategies in this setting. Future studies of this compound could focus on identifying specific patient populations that may derive the most benefit, potentially through biomarker-driven approaches, and exploring novel combinations to further enhance its efficacy. For drug development professionals, the data presented underscores the competitive landscape and the need for significant clinical benefit to establish a new standard of care in relapsed/refractory B-cell malignancies.

References

Comparative Analysis of Voxtalisib and Pictilisib Target Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the target selectivity, potency, and experimental validation of two key PI3K pathway inhibitors.

Voxtalisib (also known as XL765 or SAR245409) and Pictilisib (GDC-0941) are prominent small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] While both compounds inhibit Class I PI3K isoforms, their target profiles exhibit significant differences, particularly concerning their activity against the mammalian target of rapamycin (mTOR). This guide provides a detailed comparison of their target profiles, supported by quantitative data and experimental methodologies, to aid researchers in selecting the appropriate tool for their specific studies.

Quantitative Target Profile Comparison

The primary distinction between this compound and Pictilisib lies in their inhibitory potency against PI3K isoforms and mTOR. This compound is characterized as a dual PI3K/mTOR inhibitor, whereas Pictilisib is a potent pan-Class I PI3K inhibitor with significantly less activity against mTOR.[4][5][6] The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

TargetThis compound (XL765) IC50 (nM)Pictilisib (GDC-0941) IC50 (nM)
PI3K Class I Isoforms
p110α (PIK3CA)39[5][7][8]3[6][9]
p110β (PIK3CB)110[5] - 113[7][8]33[6]
p110γ (PIK3CG)9[5][7][8]75[6]
p110δ (PIK3CD)43[5][7][8]3[6][9]
PI3K-Related Kinases
mTOR (mTORC1)160[5][7]~580 (193-fold less than p110α)[6]
mTOR (mTORC2)910[5][7]Not widely reported
DNA-PK150[5][7][8]Not widely reported
Other Kinases
VPS34 (Class III PI3K)~9100[5][7]Weakly active

Key Observations from the Data:

  • Pictilisib is a highly potent inhibitor of p110α and p110δ, with an IC50 of 3 nM for both isoforms.[6][9] It shows modest selectivity against p110β (11-fold) and p110γ (25-fold).[9]

  • This compound is a pan-Class I PI3K inhibitor with potent activity against all four isoforms, showing the highest potency for p110γ (IC50 = 9 nM).[5][7][8]

  • A critical difference is the mTOR inhibition: this compound is a dual inhibitor, potently targeting mTORC1 (IC50 = 160 nM), while Pictilisib is significantly less active against mTOR.[5][6][7]

Signaling Pathway Inhibition

Both inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of their respective targets.[1][7][10] Their differential target profiles lead to distinct effects on the PI3K/AKT/mTOR signaling cascade. This compound provides a broader blockade by inhibiting both PI3K and mTOR, which can prevent the feedback activation of PI3K that sometimes occurs with mTOR-only inhibitors.[11] Pictilisib offers a more selective inhibition of PI3K, which can be advantageous in studies aiming to isolate the effects of PI3K inhibition from mTOR inhibition.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K This compound->mTORC2 (weaker) This compound->mTORC1 Pictilisib Pictilisib Pictilisib->PI3K Kinase_Inhibitor_Workflow A Compound Synthesis or Acquisition B Primary Biochemical Screen (e.g., TR-FRET, Radiometric Assay) A->B C Determine IC50 against Primary Target(s) B->C D Selectivity Profiling (Kinase Panel Screen) C->D E Cellular Target Engagement (e.g., Western Blot for p-AKT) D->E F Functional Cellular Assays (Proliferation, Apoptosis) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G

References

Navigating Resistance: A Comparative Guide to Voxtalisib and Alternative PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance is a significant hurdle in the clinical efficacy of targeted cancer therapies. Voxtalisib (XL765, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), has shown promise in various cancer types. However, as with other inhibitors targeting this critical signaling pathway, the development of resistance can limit its long-term effectiveness. This guide provides an objective comparison of this compound with other PI3K/mTOR inhibitors, focusing on the mechanisms of acquired resistance and supported by experimental data.

Comparative Analysis of Acquired Resistance

Understanding the nuances of resistance to different PI3K/mTOR inhibitors is crucial for developing next-generation therapies and combination strategies. This section compares this compound with other dual PI3K/mTOR inhibitors, namely Apitolisib, Dactolisib, and the pan-PI3K/mTOR inhibitor Bimiralisib.

Acquired resistance to PI3K/mTOR inhibitors is a multifaceted process involving on-target mutations, activation of bypass signaling pathways, and alterations in downstream effectors. While direct comparative studies of acquired resistance across all these inhibitors are limited, data from individual and cross-resistant studies provide valuable insights.

This compound: In leukemia cell lines, this compound has demonstrated efficacy against both sensitive and multidrug-resistant (MDR) cells. However, the IC50 values are higher in MDR cells, suggesting that mechanisms like the overexpression of drug efflux pumps (e.g., MDR1, MRP1) can contribute to reduced sensitivity.[1]

Apitolisib and Dactolisib: A study on non-small cell lung cancer (NSCLC) cell lines with acquired resistance to Apitolisib revealed cross-resistance to Dactolisib.[2] This suggests shared resistance mechanisms between these two inhibitors. Molecular profiling of these resistant cells pointed towards the involvement of epithelial-mesenchymal transition (EMT) as a potential driver of resistance.[2] Furthermore, a switch in the expression of ERBB family receptors was observed in Apitolisib-resistant cells, indicating a bypass mechanism through alternative receptor tyrosine kinase signaling.[2]

Bimiralisib: Preclinical studies on Bimiralisib highlight its activity in various lymphoma models.[3] While specific data on acquired resistance is emerging, the mechanisms are likely to overlap with other PI3K/mTOR inhibitors, including the activation of compensatory signaling pathways.

Quantitative Data on Inhibitor Sensitivity

The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and Apitolisib in sensitive and resistant cancer cell lines. This data provides a quantitative measure of the degree of acquired resistance.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineTypeIC50 (µM)Fold Resistance
HL60Acute Myeloid Leukemia (Sensitive)2.23-
HL60/ADRAcute Myeloid Leukemia (MDR)4.792.15
K562Chronic Myeloid Leukemia (Sensitive)4.20-
K562/A02Chronic Myeloid Leukemia (MDR)3.900.93

Data sourced from a study on the in vitro anti-leukemia activity of this compound.[1]

Table 2: IC50 Values of Apitolisib in NSCLC Cell Lines

Cell LineTypeIC50 (nM) - ParentalIC50 (nM) - ResistantFold Resistance
H1975NSCLC (PIK3CA mutant)~100~1000~10
H460NSCLC (PIK3CA mutant)~200~2000~10

Approximate values interpreted from graphical data in a study on the development of Apitolisib-resistant NSCLC cell lines.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and resistance is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PI3K/mTOR signaling pathway, a typical experimental workflow for investigating acquired resistance, and the interplay of various resistance mechanisms.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound & Alternatives This compound->PI3K This compound->mTORC1

Caption: The PI3K/mTOR/HDAC signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Development of Resistant Cell Lines cluster_1 Characterization of Resistance cluster_2 Identification of Mechanisms Parental Parental Cancer Cell Line Treatment Continuous Treatment with Increasing Drug Concentration Parental->Treatment Resistant Acquired Resistant Cell Line Treatment->Resistant Viability Cell Viability Assays (e.g., MTT) Resistant->Viability Western Western Blotting (Signaling Pathway Analysis) Resistant->Western Omics Omics Analysis (Genomics, Proteomics, Phosphoproteomics) Resistant->Omics Bioinformatics Bioinformatic Analysis Omics->Bioinformatics Functional Functional Validation (e.g., CRISPR, siRNA) Bioinformatics->Functional

Caption: Experimental workflow for investigating acquired drug resistance.

Resistance_Mechanisms Resistance Acquired Resistance to PI3K/mTOR Inhibitors OnTarget On-Target Alterations (e.g., PIK3CA mutation) Resistance->OnTarget Bypass Bypass Track Activation (e.g., MAPK, ERBB signaling) Resistance->Bypass Downstream Downstream Effector Alterations (e.g., MYC activation) Resistance->Downstream EMT Epithelial-Mesenchymal Transition (EMT) Resistance->EMT Efflux Drug Efflux Pump Upregulation (e.g., MDR1) Resistance->Efflux

Caption: Interplay of mechanisms contributing to acquired resistance.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific investigation. This section provides methodologies for key experiments commonly used to study acquired drug resistance.

Generation of Acquired Resistant Cell Lines
  • Cell Culture: Begin with a parental cancer cell line known to be sensitive to the PI3K/mTOR inhibitor of interest.

  • Initial Dosing: Treat the cells with the inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the drug concentration in a stepwise manner.

  • Maintenance Culture: Continue to culture the cells in the presence of the inhibitor at the highest tolerated concentration.

  • Confirmation of Resistance: Periodically assess the IC50 of the treated cell population compared to the parental line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of acquired resistance.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PI3K/mTOR inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with or without the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression and phosphorylation levels between samples.

RNA Sequencing (RNA-Seq) for Transcriptomic Analysis
  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercially available kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells.

    • Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are altered in the resistant cells.

This guide provides a framework for understanding and investigating the mechanisms of acquired resistance to this compound and its alternatives. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at overcoming this significant clinical challenge.

References

Unraveling Cross-Resistance: A Comparative Guide to Voxtalisib and Other PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of Voxtalisib (also known as BEZ235), a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other agents targeting this critical signaling pathway. By examining experimental data on cross-resistance, detailing the methodologies used, and visualizing the underlying molecular pathways, this guide aims to offer valuable insights for overcoming therapeutic challenges in oncology.

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in a wide range of human cancers.[1] Consequently, inhibitors targeting this pathway have become a significant focus of cancer drug development.[2] this compound, an imidazo[4,5-c]quinoline derivative, is a potent ATP-competitive inhibitor of both PI3K and mTOR kinases.[3] While showing promise, the emergence of resistance, including cross-resistance to other PI3K/mTOR inhibitors, presents a clinical hurdle.

Quantitative Analysis of Cross-Resistance

To understand the landscape of resistance, it is crucial to quantify the sensitivity of cancer cells to various inhibitors after acquiring resistance to a primary agent. The following tables summarize the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of cell viability.

A key study established non-small cell lung cancer (NSCLC) cell lines with acquired resistance to this compound (H1975C5 and H1975C6) from the parental H1975 cell line (H1975DM). These resistant cells demonstrated a significant increase in the IC50 for this compound and, importantly, showed cross-resistance to other inhibitors targeting the PI3K/mTOR pathway.

Cell LineThis compound (BEZ235)GDC0941 (Pan-PI3K inhibitor)BYL719 (PI3Kα inhibitor)Ku-0063794 (mTOR inhibitor)
H1975DM (Parental) 0.32 ± 0.13 µM---
H1975C5 (Resistant) > 10 µMIncreased ResistanceIncreased ResistanceIncreased Resistance
H1975C6 (Resistant) > 10 µMIncreased ResistanceIncreased ResistanceIncreased Resistance

Table 1: Cross-resistance profile of this compound-resistant NSCLC cells. H1975 cells with acquired resistance to this compound (H1975C5 and H1975C6) exhibit increased resistance to other PI3K and mTOR inhibitors compared to the parental H1975DM cells.

In a different context, a study on leukemia cell lines investigated the efficacy of this compound in both sensitive (HL60 and K562) and multidrug-resistant (HL60/ADR and K562/A02) cells. While not a direct study of acquired resistance to this compound, the data demonstrates the compound's activity in cells with pre-existing resistance mechanisms.

Cell LineThis compound IC50 (µM)
HL60 (AML, Sensitive) 2.23
HL60/ADR (AML, Resistant) 4.79
K562 (CML, Sensitive) 4.20
K562/A02 (CML, Resistant) 3.90

Table 2: Activity of this compound in drug-sensitive and multidrug-resistant leukemia cell lines.[4] this compound retains activity in Adriamycin-resistant (ADR) cell lines, although with a slightly higher IC50 in the HL60/ADR line.[4]

Mechanisms of Resistance and Signaling Pathway Adaptations

Acquired resistance to PI3K/mTOR inhibitors like this compound is a complex process involving the rewiring of intracellular signaling networks. One of the key mechanisms is the activation of parallel signaling pathways that can bypass the inhibited PI3K/mTOR axis.

A frequently observed escape mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of the PI3K/mTOR pathway can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent stimulation of the RAS/RAF/MEK/ERK cascade, which then promotes cell survival and proliferation.

// Nodes RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; EIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_PI3Ki [label="Other PI3K\nInhibitors", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; mTORi [label="mTOR\nInhibitors", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> RAS -> RAF -> MEK -> ERK -> Survival; RTK -> PI3K; PI3K -> PIP3 [arrowhead=none, style=dashed, label=" PIP2"]; PIP3 -> AKT; AKT -> mTORC1; mTORC1 -> S6K; mTORC1 -> EIF4EBP1; S6K -> Proliferation; EIF4EBP1 -> Proliferation [arrowhead=tee];

// Inhibitor Edges this compound -> PI3K [arrowhead=tee, color="#EA4335"]; this compound -> mTORC1 [arrowhead=tee, color="#EA4335"]; Other_PI3Ki -> PI3K [arrowhead=tee, color="#FBBC05"]; mTORi -> mTORC1 [arrowhead=tee, color="#4285F4"];

// Feedback loop S6K -> RTK [arrowhead=tee, style=dashed, color="#5F6368", label=" Negative\nFeedback"]; } PI3K/mTOR signaling and resistance pathway.

Another documented mechanism of acquired resistance to BEZ235 involves mutations in mitochondrial DNA, leading to a metabolic shift towards glycolysis. This adaptation allows cancer cells to survive and proliferate despite the inhibition of the PI3K/mTOR pathway. Furthermore, studies have shown that in BEZ235-resistant cells, there can be a reduction in the expression of the tumor suppressor PTEN, which normally antagonizes PI3K signaling, leading to increased phosphorylation and activation of AKT and the downstream effector S6 ribosomal protein (S6RP).

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of scientific advancement. Below are the protocols for key experiments cited in the cross-resistance studies.

Generation of this compound-Resistant Cell Lines
  • Cell Culture: The H1975 human non-small cell lung cancer cell line is cultured in standard growth medium.

  • Drug Exposure: To induce resistance, H1975 cells are continuously exposed to the IC50 concentration of this compound (BEZ235). A parallel culture is maintained with the vehicle (DMSO) as a control (H1975DM).

  • Dose Escalation: The concentration of this compound is gradually increased over a period of several months as the cells develop tolerance.

  • Clonal Selection: Once stable resistance is achieved (typically after 8 months), single-cell colonies are selected from the resistant population to generate monoclonal resistant cell lines (e.g., H1975C5 and H1975C6).

  • Resistance Confirmation: The resistance of the selected clones is confirmed by determining the IC50 of this compound and comparing it to the parental cell line.

// Nodes start [label="Parental Cell Line\n(e.g., H1975)", fillcolor="#F1F3F4", fontcolor="#202124"]; exposure [label="Continuous Exposure\nto this compound (IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; escalation [label="Gradual Dose\nEscalation", fillcolor="#FBBC05", fontcolor="#202124"]; selection [label="Single-Cell Colony\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirmation [label="IC50 Determination &\nResistance Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"]; resistant_lines [label="Resistant Cell Lines\n(e.g., H1975C5, H1975C6)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> exposure; exposure -> escalation; escalation -> selection; selection -> confirmation; confirmation -> resistant_lines; } Workflow for generating resistant cell lines.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the PI3K/mTOR inhibitors or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 values are determined from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the activation state of signaling pathways by analyzing protein phosphorylation.

  • Cell Lysis: Cells are treated with inhibitors as required, then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-S6, S6, PTEN, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

The development of resistance to targeted therapies like this compound is a multifaceted challenge that necessitates a deep understanding of the underlying molecular mechanisms. The data presented here clearly demonstrates that acquired resistance to this compound can confer cross-resistance to other PI3K and mTOR inhibitors. This is often driven by the activation of bypass signaling pathways, such as the MAPK/ERK pathway, or through metabolic reprogramming. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to investigate and overcome these resistance mechanisms. By continuing to unravel the complexities of drug resistance, the scientific community can pave the way for the development of more effective and durable cancer therapies.

References

Validating Biomarkers of Response to Voxtalisib Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (XL765, SAR245409) is an investigational dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] The therapeutic potential of this compound has been explored in various malignancies, including non-Hodgkin lymphoma, chronic lymphocytic leukemia, and high-grade gliomas.[3][4] However, identifying patients who are most likely to benefit from this compound remains a critical challenge. This guide provides a comprehensive comparison of potential biomarkers of response to this compound and alternative PI3K/mTOR pathway inhibitors, supported by available experimental data and detailed methodologies.

This compound and the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its anti-cancer effects by inhibiting both PI3K and mTOR, thereby blocking downstream signaling and impeding tumor progression.

This compound Signaling Pathway This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

This compound inhibits PI3K and mTOR, blocking downstream signaling.

Potential Biomarkers of Response to this compound

While definitive predictive biomarkers for this compound are yet to be established, several candidates have been investigated based on the mechanism of action of PI3K/mTOR inhibitors.

Genetic Alterations
  • PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers. While these mutations are validated predictive biomarkers for the PI3Kα-specific inhibitor alpelisib, their role in predicting response to the pan-PI3K inhibitor this compound is less clear.[5] Some studies have not found a correlation between PIK3CA mutations and response to this compound.[4]

  • PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, is another potential biomarker. In a phase I study of the pan-PI3K inhibitor copanlisib in solid tumors, PTEN loss, but not PIK3CA mutations alone, was associated with an enriched response.[6]

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are used to confirm target engagement and pathway inhibition in response to treatment.

  • Phosphorylated S6 Ribosomal Protein (pS6rp): pS6rp is a downstream effector of the mTOR pathway. A decrease in its phosphorylation indicates successful pathway inhibition.

  • Phosphorylated AKT (pAKT): Inhibition of PI3K is expected to reduce the levels of phosphorylated AKT.

Comparison with Alternative PI3K/mTOR Inhibitors

A comparison with other PI3K inhibitors highlights the nuances of biomarker validation in this class of drugs.

DrugTarget(s)Validated/Investigated BiomarkersKey Clinical Findings
This compound Pan-Class I PI3K, mTORPIK3CA mutations (investigated, no clear correlation), PTEN loss (investigated), pS6rp, pAKT (pharmacodynamic)Moderate efficacy in some lymphomas; response appears independent of PI3K/mTOR pathway alterations in some studies.[3][4]
Alpelisib PI3KαPIK3CA mutations (FDA-approved) Significantly improves progression-free survival in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.[7][8]
Copanlisib Pan-Class I PI3K (potent against α and δ isoforms)PTEN loss (associated with response in solid tumors), PIK3CA mutations (no clear correlation), BCL2 mutations, low IL-2 levels (associated with improved survival in iNHL).[6][9][10][11]Approved for relapsed follicular lymphoma. Efficacy observed in various lymphoma subtypes.[10]
Idelalisib PI3KδPrimarily used in B-cell malignancies where the delta isoform is crucial. No specific molecular biomarker is required for patient selection.Effective in chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[12][13][14][15][16]

Experimental Protocols

Accurate and reproducible biomarker analysis is essential for validating their clinical utility.

Immunohistochemistry (IHC) for Phospho-S6 Ribosomal Protein (pS6rp)

This protocol is adapted from methodologies used in clinical trials to assess pharmacodynamic effects of PI3K/mTOR inhibitors.[5]

IHC Protocol for pS6rp IHC Protocol for pS6rp A Tissue Fixation & Embedding (Formalin-fixed, paraffin-embedded) B Sectioning (4-5 µm sections) A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval (Heat-induced, e.g., citrate buffer pH 6.0) C->D E Peroxidase Blocking (3% H2O2) D->E F Blocking (e.g., normal goat serum) E->F G Primary Antibody Incubation (Anti-pS6rp, e.g., Ser235/236) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (DAB chromogen) H->I J Counterstaining (Hematoxylin) I->J K Dehydration & Mounting J->K L Microscopic Analysis & Scoring K->L

Workflow for pS6rp immunohistochemical staining.

Quantitative Analysis of pS6rp Staining: Staining intensity and the percentage of positive tumor cells are typically scored. A combined score (e.g., H-score) can be calculated by multiplying the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) by the percentage of positive cells.[5][17][18][19]

Next-Generation Sequencing (NGS) for PIK3CA Mutation Detection

This protocol outlines the key steps for identifying PIK3CA mutations in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[20][21]

NGS Protocol for PIK3CA NGS Protocol for PIK3CA Mutation Detection A Tumor Area Identification & Macrodissection B DNA Extraction from FFPE Tissue A->B C DNA Quantification & Quality Control B->C D Library Preparation (Targeted amplification of PIK3CA exons) C->D E Sequencing on NGS Platform D->E F Data Analysis (Alignment, variant calling, annotation) E->F G Mutation Reporting F->G

Workflow for detecting PIK3CA mutations via NGS.

Logical Relationships of Biomarkers in Predicting Response

The interplay between different biomarkers can provide a more comprehensive picture of treatment response.

Biomarker Logical Relationships Logical Relationships of Biomarkers Patient Patient with Cancer TumorBiopsy Tumor Biopsy Patient->TumorBiopsy NGS NGS Analysis TumorBiopsy->NGS IHC IHC Analysis TumorBiopsy->IHC PIK3CA_mut PIK3CA Mutation (Present/Absent) NGS->PIK3CA_mut PTEN_loss PTEN Loss (Yes/No) IHC->PTEN_loss pS6_high High Baseline pS6 (Yes/No) IHC->pS6_high Voxtalisib_Rx This compound Treatment PIK3CA_mut->Voxtalisib_Rx Potentially predicts response (inconsistent data) PTEN_loss->Voxtalisib_Rx May predict response pS6_high->Voxtalisib_Rx Indicates pathway activation Response Predicted Response Voxtalisib_Rx->Response NoResponse Predicted No Response Voxtalisib_Rx->NoResponse

Decision-making framework for this compound treatment based on biomarkers.

Conclusion

The validation of predictive biomarkers for this compound is an ongoing area of research. While pharmacodynamic markers like pS6rp can confirm target engagement, their predictive value for clinical outcome requires further investigation. Genetic alterations such as PIK3CA mutations and PTEN loss have shown promise for other PI3K pathway inhibitors, but their utility for this compound is not yet clearly defined. A multi-faceted approach, combining genetic and protein-based biomarkers, may ultimately be necessary to accurately select patients who will derive the most benefit from this compound treatment. Continued research and prospective clinical trials with integrated biomarker analysis are essential to advance personalized therapy with this compound and other PI3K/mTOR inhibitors.

References

Voxtalisib and Bendamustine in Refractory Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the combination therapy of voxtalisib and bendamustine for the treatment of refractory lymphoma. It objectively compares this regimen with established alternative therapies, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Introduction to this compound

This compound (SAR245409) is an investigational dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many B-cell malignancies.[2] By targeting both PI3K and mTOR, this compound aims to provide a more comprehensive blockade of this key oncogenic pathway.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the PI3K/mTOR signaling pathway.

Voxtalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling for cell survival.

Clinical Trial Data: this compound in Combination with Bendamustine

A Phase Ib dose-escalation study evaluated the safety and efficacy of this compound in combination with rituximab and bendamustine in patients with relapsed or refractory B-cell malignancies.[3][4]

Efficacy Data

The combination of this compound with rituximab and bendamustine demonstrated encouraging anti-tumor activity.[3] Of the 35 efficacy-evaluable patients, the overall response rate (ORR) was 48.5%, with 11.4% achieving a complete response (CR) and 37.1% achieving a partial response (PR).[3][4]

Efficacy EndpointThis compound + Rituximab + Bendamustine[3][4]
Overall Response Rate (ORR)48.5%
Complete Response (CR)11.4%
Partial Response (PR)37.1%
Safety Profile

The recommended Phase II dose (RP2D) of this compound in this combination was 50 mg twice daily.[3] The treatment-emergent adverse events (AEs) were generally manageable.

Adverse Event (Any Grade)This compound + Rituximab + Bendamustine (%)[3][4]
Nausea45.9%
Fatigue37.8%
Headache32.4%
Pyrexia32.4%
Grade ≥3 Adverse EventThis compound + Rituximab + Bendamustine (%)[3][4]
Neutropenia27.0%
Thrombocytopenia24.3%
Anemia16.2%
Febrile Neutropenia10.8%

Comparative Analysis with Alternative Therapies

The following tables compare the efficacy of the this compound, rituximab, and bendamustine combination with other common therapies for refractory lymphoma. It is important to note that these are not head-to-head comparisons and patient populations may differ across studies.

Chemotherapy-Based Regimens
Treatment RegimenOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)
This compound + Rituximab + Bendamustine [3][4]48.5%11.4%Not Reported
Bendamustine + Rituximab [2][5][6]50%28%8.8 months
Bendamustine + Lenalidomide + Rituximab [7]35%20%Not Reported
Targeted Therapies
Treatment RegimenOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)
Ibrutinib (Follicular Lymphoma) [8]37.5%12.5%14 months
Copanlisib (Indolent Lymphoma) [9][10]59%12%11.2 months
Duvelisib (Peripheral T-Cell Lymphoma) [11][12]48%33%3.45 months
CAR T-Cell Therapy
Treatment RegimenOverall Response Rate (ORR)Complete Response (CR)4-Year Overall Survival (OS)
Axicabtagene Ciloleucel (Axi-cel) [13]Not ReportedNot Reported~55%

Experimental Protocols

This section outlines the methodologies for the key clinical trials cited in this guide.

This compound + Rituximab + Bendamustine (Phase Ib Study)

Voxtalisib_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Regimen cluster_design Study Design cluster_endpoints Endpoints P1 Relapsed/Refractory B-Cell Malignancies T1 This compound (30 or 50 mg BID) + Rituximab + Bendamustine P1->T1 D1 3+3 Dose Escalation T1->D1 E1 Primary: - Maximum Tolerated Dose (MTD) - Recommended Phase II Dose (RP2D) D1->E1 E2 Secondary: - Safety (AEs) - Pharmacokinetics (PK) - Preliminary Efficacy (ORR) D1->E2

Caption: Workflow of the Phase Ib trial of this compound with chemoimmunotherapy.

  • Study Design: A Phase Ib, open-label, multicenter, dose-escalation study utilizing a 3+3 design.[3][4]

  • Patient Population: Patients with relapsed or refractory indolent B-cell non-Hodgkin lymphoma (NHL), mantle cell lymphoma (MCL), or chronic lymphocytic leukemia (CLL).[3]

  • Treatment: this compound was administered orally twice daily (BID) at doses of 30 mg or 50 mg in combination with standard doses of rituximab and bendamustine.[3][4]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound in the combination regimen.[3][4]

  • Secondary Endpoints: To evaluate the safety, pharmacokinetics, and preliminary efficacy (overall response rate) of the combination.[3]

Bendamustine + Rituximab (Retrospective Study)
  • Study Design: A multicenter retrospective study.[5][6]

  • Patient Population: Patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who were not eligible for high-dose chemotherapy and autologous stem cell transplantation.[5][6]

  • Treatment: Bendamustine was administered at 70 or 90 mg/m² on days 1 and 2 of a 28-day cycle, in combination with rituximab at 375 mg/m² on day 1.[14]

  • Endpoints: Evaluation of safety and efficacy, including overall response rate (ORR), complete remission (CR), progression-free survival (PFS), and overall survival (OS).[5][6]

Ibrutinib (Phase II DAWN Study)
  • Study Design: An open-label, multicenter, Phase II study.[15]

  • Patient Population: Patients with chemoimmunotherapy relapsed or refractory follicular lymphoma.[15]

  • Treatment: Ibrutinib was administered orally at a dose of 560 mg once daily.[8]

  • Primary Endpoint: Overall response rate (ORR).[8]

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[15]

Copanlisib (Phase II CHRONOS-1 Study)
  • Study Design: A Phase II trial.[9][10]

  • Patient Population: Patients with relapsed or refractory indolent lymphoma who had received at least two prior therapies.[9]

  • Treatment: Copanlisib was administered as an intravenous infusion at 60 mg on days 1, 8, and 15 of a 28-day cycle.[16]

  • Primary Endpoint: Objective response rate (ORR).[16]

  • Secondary Endpoints: Duration of response, progression-free survival, and overall survival.[10]

Duvelisib (Phase II PRIMO Study)
  • Study Design: An open-label, single-arm, Phase 2 trial.[11][12]

  • Patient Population: Patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[11][12]

  • Treatment: Duvelisib was administered orally at 75 mg twice daily for two 28-day cycles, followed by 25 mg twice daily.[17]

  • Primary Endpoint: Overall response rate (ORR) assessed by an independent review committee.[12]

Axicabtagene Ciloleucel (Phase III ZUMA-7 Study)
  • Study Design: A randomized, open-label, multicenter, Phase III trial.[13]

  • Patient Population: Adults with large B-cell lymphoma that was refractory to first-line chemoimmunotherapy or had relapsed within 12 months.[13]

  • Treatment: Patients were randomized to receive a single infusion of axicabtagene ciloleucel or standard of care, which consisted of two to three cycles of chemoimmunotherapy followed by high-dose therapy and autologous stem cell transplant in responding patients.[13]

  • Primary Endpoint: Event-free survival.[13]

  • Key Secondary Endpoint: Overall survival.[13]

Conclusion

The combination of this compound with bendamustine and rituximab demonstrates promising clinical activity and a manageable safety profile in patients with relapsed or refractory B-cell malignancies.[3] The overall response rate is comparable to that of other established therapies. However, direct comparative trials are necessary to definitively establish its place in the treatment landscape for refractory lymphoma. The unique dual-inhibitor mechanism of this compound warrants further investigation, potentially in specific patient subgroups identified through molecular profiling. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the potential of this novel therapeutic combination.

References

Comparative Phosphoproteomics of Voxtalisib-Treated Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the phosphoproteomic effects of Voxtalisib (also known as XL765 or SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in cancer cells.[1] While direct comparative phosphoproteomic studies on this compound are not extensively available in the public domain, this document synthesizes known mechanistic data and representative findings from studies on other PI3K inhibitors to offer a valuable resource for researchers in oncology and drug development.

This compound is a potent, ATP-competitive inhibitor of class I PI3K isoforms and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[2][3][4] Its ability to simultaneously block two critical nodes in this pathway makes it a compound of significant interest in cancer therapy.[3] This guide presents hypothetical yet representative quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of this compound's mechanism of action at the phosphoproteome level.

Representative Comparative Phosphoproteomics Data

The following table summarizes the anticipated changes in the phosphorylation of key proteins within the PI3K/AKT/mTOR pathway in cancer cells treated with this compound compared to a vehicle control and a hypothetical alternative PI3K inhibitor (PI3Ki-X). The data is illustrative and based on the known downstream targets of PI3K and mTOR.

ProteinPhosphorylation SiteFunctionVehicle Control (Fold Change)This compound (Fold Change)Alternative PI3Ki-X (Fold Change)
AKT Ser473Activation of AKT signaling1.0↓↓↓ (-3.5)↓↓ (-2.8)
AKT Thr308Activation of AKT signaling1.0↓↓↓ (-3.2)↓↓ (-2.5)
PRAS40 Thr246mTORC1 substrate, cell growth1.0↓↓↓ (-4.0)↓↓ (-2.1)
S6K1 Thr389Protein synthesis, cell growth1.0↓↓↓ (-4.5)↓ (-1.5)
4E-BP1 Thr37/46Translation initiation1.0↓↓↓ (-3.8)↓ (-1.8)
GSK3B Ser9Glycogen metabolism, cell cycle1.0↓↓ (-2.5)↓↓ (-2.3)
FOXO1/3a Thr24/32Apoptosis, cell cycle arrest1.0↓↓ (-2.0)↓ (-1.9)

Note: The fold changes are hypothetical and intended for illustrative purposes to demonstrate the expected trend of decreased phosphorylation of key downstream effectors of the PI3K/mTOR pathway upon this compound treatment.

Experimental Protocols

A robust comparative phosphoproteomics study of this compound would involve the following key steps, adapted from established methodologies.[5][6][7]

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., MCF7, PC-3) are cultured under standard conditions.

  • Cells are treated with this compound at a predetermined IC50 concentration (e.g., 1 µM), an alternative PI3K inhibitor, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

2. Protein Extraction and Digestion:

  • Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Proteins are reduced, alkylated, and digested overnight with trypsin.

3. Phosphopeptide Enrichment:

  • Digested peptides are desalted using C18 solid-phase extraction.

  • Phosphopeptides are enriched from the peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

4. Mass Spectrometry Analysis:

  • Enriched phosphopeptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).

  • Data is acquired in a data-dependent acquisition (DDA) mode.

5. Data Analysis:

  • Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.

  • Peptide identification is performed by searching against a human protein database.

  • Phosphorylation sites are localized and quantified.

  • Statistical analysis is performed to identify significantly regulated phosphopeptides between different treatment conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_phospho_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture Cancer Cell Culture treatment This compound / Alternative / Control Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion enrichment TiO2 / IMAC Enrichment digestion->enrichment lcms nano-LC-MS/MS enrichment->lcms enrichment->lcms data_processing Data Processing & Database Search lcms->data_processing quantification Phosphosite Quantification & Statistical Analysis data_processing->quantification

Caption: Experimental workflow for comparative phosphoproteomics.

This compound Mechanism of Action: PI3K/mTOR Pathway

pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth

Caption: PI3K/AKT/mTOR pathway with this compound inhibition points.

References

A Comparative Analysis of the Therapeutic Window of Voxtalisib and Other Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway has emerged as a promising strategy in oncology. This guide provides a comparative assessment of the therapeutic window of Voxtalisib (XL765, SAR245409) alongside other notable dual PI3K/mTOR inhibitors: Gedatolisib, Dactolisib (NVP-BEZ235), and Omipalisib (GSK2126458). The analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons of efficacy and toxicity to infer the therapeutic window of each compound.

Executive Summary

The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. Among the dual PI3K/mTOR inhibitors reviewed, Gedatolisib appears to exhibit the most promising therapeutic window, demonstrating potent and efficacious anti-tumor activity with a manageable safety profile in early clinical trials. In contrast, the clinical development of this compound was halted due to limited clinical efficacy, suggesting a narrow therapeutic window. Dactolisib, while potent, has been associated with significant in vivo toxicity, which may limit its clinical utility. Omipalisib has shown anti-neoplastic activity but is also associated with notable adverse events.

Comparative Efficacy and Potency

The in vitro potency of these inhibitors against various Class I PI3K isoforms and mTOR provides a foundational comparison of their biochemical activity. Gedatolisib distinguishes itself as an equipotent pan-PI3K and mTORC1/2 inhibitor.

Table 1: Comparative In Vitro Potency (IC50, nM) of Dual PI3K/mTOR Inhibitors

InhibitorPI3KαPI3KβPI3KγPI3KδmTORSource(s)
This compound 39110943160 (mTORC1)[1]
Gedatolisib -----[2]
Dactolisib 4755720.7[1]
Omipalisib 0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (mTORC1, Ki), 0.3 (mTORC2, Ki)[3]

Note: IC50 values can vary depending on the assay conditions. Data presented here is a compilation from available sources for comparative purposes. Gedatolisib is described as a potent pan-PI3K and mTOR inhibitor, though specific IC50 values were not detailed in the provided search results.

Preclinical and Clinical Assessment of Therapeutic Window

A comprehensive assessment of the therapeutic window requires an evaluation of both efficacy and toxicity in preclinical models and clinical trials.

This compound (XL765, SAR245409)

This compound demonstrated anti-tumor activity in preclinical models. However, its clinical development was ultimately halted due to limited efficacy in phase I and II studies, despite having a manageable safety profile in some contexts.[4] This suggests that the doses required to achieve a significant therapeutic effect may have been too close to those causing limiting toxicities, resulting in a narrow therapeutic window.

Gedatolisib

Gedatolisib has shown superior potency and efficacy in preclinical breast and prostate cancer models compared to single-node PI3K/AKT/mTOR inhibitors.[5][6] Importantly, it exhibited these effects regardless of the PI3K or PTEN mutational status of the cancer cells.[5] Early clinical data suggests a manageable safety profile with fewer class-associated side effects like hyperglycemia and gastrointestinal toxicities compared to other PI3K/mTOR inhibitors.[2] The combination of potent efficacy and a favorable safety profile points towards a wider therapeutic window for Gedatolisib.

Dactolisib (NVP-BEZ235)

Dactolisib is a potent dual PI3K/mTOR inhibitor that has demonstrated excellent anti-growth and pro-apoptotic properties in vitro.[4] However, in vivo studies in animal models have revealed significant toxicity, including weight loss, rash, and hair loss, at doses required for anti-tumor efficacy.[7] This discrepancy between in vitro efficacy and in vivo toxicity suggests a narrow therapeutic window, which has limited its clinical development.[8]

Omipalisib (GSK2126458)

Omipalisib is a highly potent inhibitor of both PI3K and mTOR. Preclinical studies have shown its ability to suppress tumor growth in vivo.[6] However, it is also associated with adverse effects such as hyperglycemia and has been shown to prolong cardiac repolarization in preclinical models, indicating a potential for cardiotoxicity. These toxicities need to be carefully managed, which may narrow its therapeutic window.

Table 2: Summary of Preclinical and Clinical Findings Related to Therapeutic Window

InhibitorPreclinical Efficacy HighlightsPreclinical Toxicity/Safety ConcernsClinical Efficacy HighlightsClinical Toxicity/Safety ConcernsInferred Therapeutic Window
This compound Anti-tumor activity in lymphoma and solid tumor models.Generally manageable in preclinical studies.Limited clinical anti-tumor activity observed in Phase I/II trials.[4]Fatigue, gastrointestinal and cutaneous adverse events, liver enzyme abnormalities.[4]Narrow
Gedatolisib Superior potency and efficacy vs. single-node inhibitors in breast and prostate cancer models.[5][6]No obvious toxicity and little to no body weight loss in xenograft models.[9]Promising preliminary efficacy in advanced breast cancer.[10]Well-tolerated with fewer class-associated side effects (e.g., hyperglycemia).[2]Promising/Wide
Dactolisib Excellent dose-dependent anti-growth properties and induction of apoptosis in vitro.[4]Severe side effects in vivo, including weight loss, rash, and hair loss.[7]Limited efficacy and tolerance in combination studies.[11]Fatigue, diarrhea, nausea, mucositis, elevated liver enzymes.[11]Narrow
Omipalisib Antineoplastic activity in vitro and in vivo.[6]Potential for cardiac proarrhythmic effects.[6]Lasting objective responses in multiple advanced solid tumors.[6]Diarrhea, hyperglycemia.Moderate

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the dose-dependent effect of the inhibitor on cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound, Gedatolisib, etc.) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilization solution (e.g., DMSO or a SDS-HCl solution).[12][13][14]

    • MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.[13]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of inhibitor that causes 50% inhibition of cell viability) are determined by plotting the dose-response curves.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy and toxicity of the inhibitor in a clinically relevant animal model.

Protocol:

  • Cell Preparation: Human glioblastoma cells (e.g., U87 or patient-derived xenograft lines) are cultured and harvested.[4]

  • Intracranial Injection: Anesthetized immunodeficient mice (e.g., nude or NOD/SCID) are stereotactically injected with a suspension of the glioblastoma cells into the brain (e.g., striatum).[15][16][17]

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The inhibitor (e.g., Dactolisib) is administered orally or via another appropriate route at a specified dose and schedule.[7]

  • Efficacy and Toxicity Assessment:

    • Efficacy: Tumor volume is measured regularly. Survival is monitored, and the median survival time is calculated.

    • Toxicity: Animal body weight, general health, and behavior are monitored daily. At the end of the study, organs can be collected for histopathological analysis to assess for drug-induced toxicity.[7]

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dual inhibitors like this compound target both PI3K and mTOR, leading to a more comprehensive blockade of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Survival AKT->Survival mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT 4E-BP1 4E-BP1 Cell Growth\n& Proliferation Cell Growth & Proliferation 4E-BP1->Cell Growth\n& Proliferation PI3K->PIP3 phosphorylates mTORC1->4E-BP1 S6K S6K mTORC1->S6K S6K->Cell Growth\n& Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

A typical workflow for assessing the efficacy and toxicity of a dual PI3K/mTOR inhibitor in an in vivo xenograft model involves several key steps from cell implantation to data analysis.

Xenograft_Workflow A 1. Cell Culture & Harvesting B 2. Intracranial/ Subcutaneous Implantation A->B C 3. Tumor Growth Monitoring (Imaging) B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (e.g., this compound vs. Vehicle) D->E F 6. Efficacy Assessment (Tumor Volume, Survival) E->F Efficacy G 7. Toxicity Monitoring (Body Weight, Clinical Signs) E->G Toxicity H 8. Endpoint Analysis (Histopathology, Biomarkers) F->H G->H

Caption: Standard workflow for an in vivo xenograft study to evaluate a PI3K/mTOR inhibitor.

Conclusion

The assessment of the therapeutic window is a multifaceted process that relies on a careful balance of efficacy and toxicity data. Based on the currently available information, Gedatolisib appears to hold the most promise among the compared dual PI3K/mTOR inhibitors due to its potent, broad-spectrum activity and favorable safety profile in early clinical studies. The limited clinical efficacy of this compound and the significant in vivo toxicity of Dactolisib underscore the challenges in developing drugs that can effectively inhibit the PI3K/mTOR pathway without causing undue harm. Omipalisib remains a potent agent, though its safety profile requires careful consideration. Further head-to-head comparative studies are warranted to definitively establish the relative therapeutic windows of these compounds and guide future drug development efforts in this class.

References

Voxtalisib Efficacy: A Comparative Analysis in PIK3CA-Mutant Versus PTEN-Null Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the therapeutic potential of Voxtalisib in genetically defined tumors.

This compound (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their aberrant activation is a hallmark of many cancers. Two of the most common genetic alterations leading to the hyperactivation of the PI3K/mTOR pathway are activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and the loss of function of the PTEN tumor suppressor gene. This guide provides a comparative overview of the preclinical and clinical efficacy of this compound in cancers harboring these distinct genetic alterations.

Mechanism of Action

This compound is an ATP-competitive inhibitor of class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and also inhibits mTORC1 and mTORC2.[3][4] By targeting both PI3K and mTOR, this compound provides a comprehensive blockade of the signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to protein synthesis, cell growth, and proliferation.

PIK3CA mutations, typically occurring in the helical or kinase domains, lead to a constitutively active p110α subunit, resulting in continuous production of PIP3 and downstream signaling, even in the absence of upstream growth factor stimulation. Conversely, PTEN is a phosphatase that dephosphorylates PIP3, thereby acting as a crucial negative regulator of the pathway. Loss of PTEN function results in the accumulation of PIP3 and sustained activation of Akt and mTOR.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth This compound This compound This compound->PI3K This compound->mTORC1 PTEN PTEN PTEN->PIP3 PIK3CA_mut PIK3CA Mutation (Activating) PIK3CA_mut->PI3K PTEN_null PTEN Loss (Inactivating) PTEN_null->PTEN

Diagram 1: The PI3K/Akt/mTOR signaling pathway and points of intervention by this compound, PIK3CA mutation, and PTEN loss.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent inhibitory activity against all class I PI3K isoforms and mTOR. While direct comparative studies in isogenic cell lines are limited in publicly available literature, the inhibitory concentrations (IC50) of this compound against the key components of the PI3K/mTOR pathway have been established.

TargetIC50 (nM)
p110α (PIK3CA)39[3]
p110β113[3]
p110γ9[2]
p110δ43[3]
mTOR157[2][3]

Studies have shown that breast cancer cells with PIK3CA mutations are particularly sensitive to mTOR inhibitors, while cells with PTEN loss may be less responsive.[5] Conversely, other research has suggested that PTEN loss can confer greater sensitivity to PI3K inhibitors compared to PIK3CA mutations.[6] The dual inhibitory activity of this compound may provide a benefit in both genetic contexts. For instance, this compound has shown to inhibit proliferation in cell lines such as MCF7 (PIK3CA-mutant) and PC-3 (PTEN-null) with IC50 values of 1,070 nM and 1,840 nM, respectively.[3]

In Vivo Studies

Clinical Efficacy

This compound has been evaluated in several Phase I and II clinical trials for a range of solid tumors and hematological malignancies.[4][7][8] However, a clear comparative efficacy in patient populations stratified by PIK3CA-mutant versus PTEN-null status is not yet well-defined in published literature.

A Phase I/II study of this compound in combination with letrozole in patients with hormone-receptor-positive, HER2-negative metastatic breast cancer did not show a significant association between molecular alterations in the PI3K pathway and efficacy.[9] In a Phase I study in high-grade glioma, this compound demonstrated a favorable safety profile and moderate inhibition of the PI3K/mTOR pathway.[7] A Phase 2 trial in relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia showed promising efficacy in follicular lymphoma patients.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of PI3K/mTOR inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with this compound (24-72h) A->B C Add MTT Reagent (2-4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Diagram 2: Workflow for a typical cell viability assay.
Western Blotting for PI3K Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Diagram 3: A simplified workflow for Western blot analysis.
In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer agents.

  • Cell Implantation: Subcutaneously inject cancer cells with defined PIK3CA or PTEN status into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor the mice for tumor formation and growth.

  • Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and vehicle control according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor volume (e.g., with calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups to determine the therapeutic efficacy.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Voxtalisib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of investigational compounds like Voxtalisib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of potent molecules such as PI3K inhibitors is paramount. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this compound, thereby supporting a culture of safety and regulatory compliance within the laboratory environment.

This compound, an inhibitor of the PI3K/mTOR pathway, requires careful handling due to its potential biological activity and environmental toxicity. The Safety Data Sheet (SDS) for a this compound analogue classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal must be managed in a way that mitigates these risks.

Core Disposal Principles for this compound

The disposal of this compound, as with other hazardous pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and ensure human safety[2]. Research laboratories are subject to complex local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3].

Key considerations for the disposal of this compound include:

  • Segregation: this compound waste must be segregated from general, non-hazardous laboratory waste. It should be classified as hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.

  • Containment: Use appropriate, leak-proof, and clearly marked containers for waste collection.

  • Professional Disposal: All this compound waste must be disposed of through an approved and licensed hazardous waste disposal service[1].

Quantitative Hazard Data

The following table summarizes the key hazard classifications for a this compound analogue, underscoring the importance of proper handling and disposal.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.
DisposalP501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the Safety Data Sheet for a this compound Analogue[1].

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound in a laboratory setting. This protocol is a synthesis of general best practices for hazardous pharmaceutical waste and the specific information available for this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired pure compound.
  • Contaminated lab consumables (e.g., pipette tips, vials, gloves, bench paper).
  • Solutions containing this compound.
  • Segregate this compound waste into a designated, properly labeled hazardous waste container. Do not mix with biohazardous or non-hazardous waste.

2. Waste Containment:

  • Solid Waste: Collect solid waste (e.g., contaminated gloves, vials) in a durable, leak-proof container lined with a heavy-duty plastic bag.
  • Liquid Waste: Collect liquid waste in a designated, sealed, and chemical-resistant container. Ensure the container is compatible with any solvents used.
  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-resistant sharps container that is also designated for hazardous chemical waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the specific contents (e.g., "this compound contaminated labware").
  • Include the date of waste accumulation and the laboratory or principal investigator's name.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
  • Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.

5. Disposal:

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash. This is to prevent the release of this environmentally toxic substance into aquatic ecosystems[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research laboratory.

VoxtalisibDisposalWorkflow start Generation of this compound Waste identify Identify Waste Type start->identify solid Solid Waste (Gloves, Vials, etc.) identify->solid Contaminated Consumables liquid Liquid Waste (Solutions) identify->liquid Aqueous/Solvent Solutions sharps Sharps Waste (Needles, Glass) identify->sharps Contaminated Sharps contain_solid Place in Lined, Leak-Proof Container solid->contain_solid contain_liquid Place in Sealed, Chemical-Resistant Container liquid->contain_liquid contain_sharps Place in Puncture-Resistant Sharps Container sharps->contain_sharps label_waste Label as 'Hazardous Waste: this compound' with PI Name and Date contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste store Store in Designated, Secure Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal via Approved Waste Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling Voxtalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, actionable guidance for the safe handling, operation, and disposal of Voxtalisib, a potent PI3K/mTOR inhibitor. Given that this compound is an investigational drug with limited publicly available, specific safety data, the following procedures are based on established best practices for handling cytotoxic and hazardous compounds, ensuring a high margin of safety in the laboratory.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All personnel must be trained on the proper donning and doffing of PPE to prevent contamination.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard). The outer glove should be removed immediately after handling the primary container. - Gown: Disposable, back-closing gown made of a low-permeability fabric. - Eye Protection: Safety glasses with side shields.
Weighing and Reconstitution (in a containment device) - Gloves: Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05). Change gloves every 30-60 minutes or immediately if contaminated. - Gown: Disposable, back-closing gown made of a low-permeability fabric with tight-fitting cuffs. - Respiratory Protection: A NIOSH-certified respirator (e.g., N95) is recommended, even within a containment device, to protect against aerosolized particles. - Eye Protection: Safety goggles or a face shield.
Handling of Solutions and Cell Culture - Gloves: Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05). - Gown: Disposable, back-closing gown made of a low-permeability fabric. - Eye Protection: Safety glasses with side shields or goggles.
Waste Disposal and Decontamination - Gloves: Double-gloving with heavy-duty, chemotherapy-tested nitrile gloves. - Gown: Disposable, back-closing gown made of a low-permeability fabric. - Respiratory Protection: A NIOSH-certified respirator (e.g., N95) should be worn. - Eye Protection: A face shield worn over safety goggles.

II. Operational Plan for Handling this compound

A clear and structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages, from preparation to disposal.

This compound Handling Workflow

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous cytotoxic waste.

Waste Segregation and Collection:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste.

  • Solid Waste: This includes gloves, gowns, bench paper, and any other solid materials contaminated with this compound. This waste should be collected in a thick, leak-proof plastic bag or container clearly labeled as "Cytotoxic Waste for Incineration."

  • Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a dedicated, leak-proof, and clearly labeled container for chemical waste. Do not dispose of liquid this compound waste down the drain.

Decontamination of Laboratory Ware:

  • All non-disposable laboratory equipment and glassware that has come into contact with this compound must be decontaminated.

  • A recommended decontamination procedure involves a two-step process:

    • Inactivation: Wipe surfaces with a solution known to degrade similar chemical compounds, such as a sodium hypochlorite solution (bleach), followed by a neutralizing agent like sodium thiosulfate. The efficacy of this for this compound has not been formally tested, so this is a precautionary measure.

    • Cleaning: Following inactivation, thoroughly wash with a laboratory-grade detergent and rinse with copious amounts of water.

Final Disposal:

All segregated and labeled this compound waste must be disposed of through a licensed hazardous waste disposal service.[1][2] Ensure that the disposal vendor is aware of the cytotoxic nature of the waste.

IV. Experimental Protocols: Decontamination

Surface Decontamination Protocol:

  • Preparation: Ensure all personnel are wearing the appropriate PPE for waste disposal and decontamination.

  • Initial Cleaning: Absorb any visible spills with an absorbent pad.

  • Decontamination:

    • Apply a 2% sodium hypochlorite solution to the contaminated surface and allow a contact time of at least 10 minutes.

    • Wipe the surface clean with disposable towels.

    • Apply a 1% sodium thiosulfate solution to neutralize the bleach.

    • Wipe the surface again with disposable towels.[3]

  • Final Cleaning: Clean the surface with a laboratory-grade detergent and water.

  • Disposal: All used cleaning materials (absorbent pads, towels) must be disposed of as solid cytotoxic waste.[4]

Disclaimer: The information provided in this document is intended as a guide for safe laboratory practices based on general principles for handling hazardous and cytotoxic compounds. It is not a substitute for a comprehensive, site-specific risk assessment and standard operating procedures. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

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